molecular formula C9H14N2O3 B1219439 Probarbital CAS No. 76-76-6

Probarbital

Cat. No.: B1219439
CAS No.: 76-76-6
M. Wt: 198.22 g/mol
InChI Key: HHLXJTDUHFBYAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Probarbital, also known as this compound, is a useful research compound. Its molecular formula is C9H14N2O3 and its molecular weight is 198.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.01 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 120742. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

76-76-6

Molecular Formula

C9H14N2O3

Molecular Weight

198.22 g/mol

IUPAC Name

5-ethyl-5-propan-2-yl-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C9H14N2O3/c1-4-9(5(2)3)6(12)10-8(14)11-7(9)13/h5H,4H2,1-3H3,(H2,10,11,12,13,14)

InChI Key

HHLXJTDUHFBYAU-UHFFFAOYSA-N

SMILES

CCC1(C(=O)NC(=O)NC1=O)C(C)C

Canonical SMILES

CCC1(C(=O)NC(=O)NC1=O)C(C)C

melting_point

203.0 °C

Other CAS No.

76-76-6

solubility

0.01 M

Synonyms

Axeen
Centralagol
Ipronal
proxibarbal
proxybarbital
Vasalgin

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Synthesis and Purification of Probarbital

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis and purification of Probarbital, also known as 5-ethyl-5-isopropylbarbituric acid. The document details the synthetic pathway, experimental protocols, and purification methods, supported by quantitative data and analytical characterization. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug development.

Introduction

This compound is a barbiturate derivative that exhibits sedative, hypnotic, and anticonvulsant properties.[1] Like other barbiturates, its synthesis is centered around the formation of the core barbituric acid ring structure through the condensation of a disubstituted malonic ester with urea.[2] This guide will elucidate the multi-step synthesis of this compound, commencing with the preparation of the key intermediate, diethyl ethylisopropylmalonate, followed by its cyclization with urea and subsequent purification of the final product.

Core Synthesis Pathway

The synthesis of this compound (III) is typically achieved through a two-step process. The first step involves the alkylation of a malonic ester to introduce the ethyl and isopropyl groups, yielding diethyl ethylisopropylmalonate (II). The second step is the condensation of this disubstituted malonic ester with urea in the presence of a strong base to form the barbiturate ring of this compound.

General Synthesis Scheme:

Data Presentation

Physicochemical Properties of this compound
PropertyValueReference
IUPAC Name5-ethyl-5-propan-2-yl-1,3-diazinane-2,4,6-trione[3]
CAS Number76-76-6[4]
Molecular FormulaC₉H₁₄N₂O₃[4]
Molecular Weight198.22 g/mol [5]
Summary of Reaction Conditions and Yields (Analogous Syntheses)
Reaction StageKey ReagentsBaseSolventTemperature (°C)Time (h)Typical Yield (%)Reference
Alkylation of Diethyl MalonateDiethyl malonate, Alkyl halideSodium EthoxideEthanolReflux10-12~80-95[6]
Condensation with UreaDisubstituted malonic ester, UreaSodium EthoxideAbsolute Ethanol110772-78[7]

Experimental Protocols

The following protocols are based on established procedures for the synthesis of barbiturates and their precursors.[7][8][9]

Synthesis of Diethyl Ethylisopropylmalonate (II)

This protocol is a two-step alkylation of diethyl malonate.

Step 1: Synthesis of Diethyl Isopropylmalonate

  • Materials: Diethyl malonate, Sodium ethoxide, 2-Bromopropane, Diethyl ether, Saturated ammonium chloride solution, Magnesium sulfate.

  • Procedure:

    • To a stirred solution of 21 wt. % sodium ethoxide in ethanol, add diethyl malonate. A white precipitate may form.

    • Heat the mixture to reflux. The precipitate should dissolve.

    • Add 2-bromopropane dropwise over 30-45 minutes.

    • Continue refluxing for over 10 hours.

    • After cooling to room temperature, remove the solvent in vacuo.

    • Dissolve the residue in diethyl ether and wash with a saturated ammonium chloride solution.

    • Dry the organic layer with magnesium sulfate, filter, and evaporate the solvent to yield diethyl isopropylmalonate.

Step 2: Ethylation of Diethyl Isopropylmalonate

  • Materials: Diethyl isopropylmalonate, Sodium ethoxide, Ethyl bromide (or ethyl iodide), Diethyl ether, Saturated ammonium chloride solution, Magnesium sulfate.

  • Procedure:

    • Prepare a solution of sodium ethoxide in absolute ethanol in a round-bottom flask fitted with a reflux condenser.

    • Add diethyl isopropylmalonate to the sodium ethoxide solution.

    • Slowly add ethyl bromide to the mixture.

    • Reflux the reaction mixture for several hours until the reaction is complete (monitored by TLC).

    • Work-up the reaction as described in Step 1 to obtain crude diethyl ethylisopropylmalonate.

Synthesis of this compound (III)

This protocol describes the condensation of diethyl ethylisopropylmalonate with urea.

  • Materials: Diethyl ethylisopropylmalonate, Urea (dry), Sodium metal, Absolute ethanol, Concentrated Hydrochloric Acid, Distilled water.

  • Apparatus: Round-bottom flask, Reflux condenser with a calcium chloride guard tube, Oil bath, Büchner funnel, and filter flask.

  • Procedure:

    • Preparation of Sodium Ethoxide: In a round-bottom flask fitted with a reflux condenser, carefully dissolve sodium metal in absolute ethanol in small portions.

    • Once the sodium has completely dissolved to form sodium ethoxide, add diethyl ethylisopropylmalonate to the solution.

    • In a separate beaker, dissolve dry urea in hot absolute ethanol (approximately 70°C).

    • Add the hot urea solution to the flask containing the sodium ethoxide and the malonic ester.

    • Heat the mixture to reflux at approximately 110°C for about 7 hours. A white solid (the sodium salt of this compound) is expected to precipitate.[7][8]

    • After the reaction is complete, add hot water (around 50°C) to dissolve the solid.

    • Carefully acidify the solution with concentrated hydrochloric acid until it is acidic to litmus paper. This will precipitate the this compound.

    • Cool the clear solution in an ice bath to maximize crystallization.

    • Collect the white precipitate by vacuum filtration and wash it with a small amount of cold water.

    • Dry the product in an oven at 100-110°C.

Purification

The crude this compound can be purified by recrystallization and its purity assessed by chromatographic methods.

Recrystallization
  • Solvent Selection: A suitable solvent for recrystallization should dissolve this compound well at high temperatures but poorly at low temperatures. Common solvents for recrystallizing barbiturates include ethanol-water mixtures or aqueous ethanol.[1][10]

  • General Procedure:

    • Dissolve the crude this compound in a minimum amount of a hot recrystallization solvent.

    • If colored impurities are present, they can be removed by adding activated charcoal and performing a hot gravity filtration.

    • Allow the solution to cool slowly to room temperature to allow for the formation of large crystals.

    • Further cooling in an ice bath can increase the yield of the crystals.

    • Collect the purified crystals by vacuum filtration, washing with a small amount of cold solvent.

    • Dry the crystals thoroughly.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is a common method for assessing the purity of barbiturates and for their purification on a preparative scale.[11][12]

  • Typical HPLC Conditions for Barbiturate Analysis:

    • Column: C18 reverse-phase column.[11]

    • Mobile Phase: A mixture of acetonitrile and water with an acidic modifier like phosphoric acid or formic acid.[13]

    • Detection: UV detection, typically in the range of 210-254 nm.[12]

Analytical Characterization

The structure and purity of the synthesized this compound should be confirmed by spectroscopic methods.

  • Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorptions for the N-H and C=O stretching vibrations of the barbiturate ring. The Coblentz Society has published a reference IR spectrum for this compound.[14]

  • Mass Spectrometry (MS): The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight (198.22 g/mol ). The NIST Chemistry WebBook provides a reference mass spectrum for this compound.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum of this compound is expected to show signals corresponding to the ethyl and isopropyl groups. Based on analogous structures like phenobarbital and barbital, the N-H protons of the barbiturate ring would appear as a broad singlet in the downfield region.[15][16][17]

    • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbons of the barbiturate ring and the carbons of the ethyl and isopropyl substituents.

Mandatory Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_0 Step 1: Synthesis of Diethyl Ethylisopropylmalonate cluster_1 Step 2: Synthesis of this compound cluster_2 Purification Diethyl Malonate Diethyl Malonate Alkylation 1\n(Isopropylation) Alkylation 1 (Isopropylation) Diethyl Malonate->Alkylation 1\n(Isopropylation) + Isopropyl Halide + NaOEt Diethyl Isopropylmalonate Diethyl Isopropylmalonate Alkylation 1\n(Isopropylation)->Diethyl Isopropylmalonate Alkylation 2\n(Ethylation) Alkylation 2 (Ethylation) Diethyl Isopropylmalonate->Alkylation 2\n(Ethylation) + Ethyl Halide + NaOEt Diethyl Ethylisopropylmalonate Diethyl Ethylisopropylmalonate Alkylation 2\n(Ethylation)->Diethyl Ethylisopropylmalonate Condensation Condensation Diethyl Ethylisopropylmalonate->Condensation + Urea + NaOEt Crude this compound Crude this compound Condensation->Crude this compound Recrystallization Recrystallization Crude this compound->Recrystallization Pure this compound Pure this compound Recrystallization->Pure this compound

Caption: A logical workflow for the synthesis and purification of this compound.

Purification Logic

Purification_Logic Crude this compound Crude this compound Dissolution in Hot Solvent Dissolution in Hot Solvent Crude this compound->Dissolution in Hot Solvent Hot Gravity Filtration (optional) Hot Gravity Filtration (optional) Dissolution in Hot Solvent->Hot Gravity Filtration (optional) if colored impurities Cooling and Crystallization Cooling and Crystallization Dissolution in Hot Solvent->Cooling and Crystallization if no colored impurities Hot Gravity Filtration (optional)->Cooling and Crystallization clear solution Insoluble Impurities Removed Insoluble Impurities Removed Hot Gravity Filtration (optional)->Insoluble Impurities Removed Vacuum Filtration Vacuum Filtration Cooling and Crystallization->Vacuum Filtration Washing with Cold Solvent Washing with Cold Solvent Vacuum Filtration->Washing with Cold Solvent Soluble Impurities Remain in Filtrate Soluble Impurities Remain in Filtrate Vacuum Filtration->Soluble Impurities Remain in Filtrate Drying Drying Washing with Cold Solvent->Drying Pure this compound Pure this compound Drying->Pure this compound

Caption: A decision-based workflow for the purification of this compound by recrystallization.

References

Probarbital: A Technical Guide to its Pharmacokinetics and Pharmacodynamics

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Scientific literature providing specific, in-depth quantitative pharmacokinetic and pharmacodynamic data for probarbital is limited. To fulfill the comprehensive requirements of this guide, phenobarbital, a structurally related and extensively studied long-acting barbiturate, will be used as a representative compound to illustrate key concepts, experimental protocols, and signaling pathways. This approach provides a robust framework for understanding the likely pharmacological profile of this compound.

Introduction

This compound, also known by its trade names Ipral and Vasalgin, is a barbiturate derivative developed in the 1920s. It is classified as an intermediate-acting sedative-hypnotic agent and possesses anticonvulsant properties.[1] Like other barbiturates, this compound exerts its effects as a central nervous system (CNS) depressant. Its chemical name is 5-ethyl-5-isopropylbarbituric acid.[2]

Pharmacodynamics

The primary pharmacodynamic effect of this compound is CNS depression, mediated through its interaction with the γ-aminobutyric acid (GABA) system, the main inhibitory neurotransmitter system in the brain.[3]

Mechanism of Action

This compound, like other barbiturates, acts as a positive allosteric modulator of the GABA-A receptor.[4] The GABA-A receptor is a ligand-gated ion channel that, upon binding of GABA, opens to allow the influx of chloride ions (Cl-) into the neuron.[5] This influx of negative ions hyperpolarizes the neuron, making it less likely to fire an action potential and thus producing an inhibitory effect.[6]

Barbiturates bind to a distinct site on the GABA-A receptor, different from the GABA and benzodiazepine binding sites.[4] This binding potentiates the effect of GABA by increasing the duration of the chloride channel opening, which enhances the inhibitory signal.[3][4] At higher concentrations, barbiturates can directly activate the GABA-A receptor, even in the absence of GABA.[5]

In addition to their effects on GABAergic transmission, barbiturates can also inhibit the excitatory neurotransmitter glutamate by blocking AMPA and kainate receptors.[4] This dual action of enhancing inhibition and reducing excitation contributes to their potent CNS depressant effects.[4]

Signaling Pathway

The following diagram illustrates the mechanism of action of barbiturates on the GABA-A receptor.

GABA_Signaling cluster_neuron Postsynaptic Neuron GABA_A_Receptor GABA-A Receptor (Chloride Channel) Cl_ion Cl- GABA_A_Receptor->Cl_ion Prolongs channel opening Hyperpolarization Neuronal Hyperpolarization (Inhibition) Cl_ion->Hyperpolarization Influx into neuron GABA GABA GABA->GABA_A_Receptor Binds to receptor Barbiturate This compound (Barbiturate) Barbiturate->GABA_A_Receptor Binds to allosteric site PK_Workflow cluster_study Pharmacokinetic Crossover Study Recruitment Subject Recruitment (Healthy Volunteers) Randomization Randomization to Treatment Order Recruitment->Randomization Phase1 Phase 1: Intravenous Administration Randomization->Phase1 Sampling1 Serial Blood Sampling Phase1->Sampling1 Washout Washout Period Sampling1->Washout Analysis Bioanalysis (HPLC) of Plasma Samples Sampling1->Analysis Phase2 Phase 2: Oral Administration Washout->Phase2 Sampling2 Serial Blood Sampling Phase2->Sampling2 Sampling2->Analysis PK_Parameters Calculation of Pharmacokinetic Parameters Analysis->PK_Parameters

References

Probarbital's Impact on Neuronal Excitability: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the pharmacological effects of Probarbital on neuronal excitability. While specific research on this compound is limited, its mechanism of action is consistent with that of the broader class of barbiturates. This document synthesizes the well-established principles of barbiturate pharmacology, drawing on data from related compounds to elucidate the core effects of this compound at the molecular, cellular, and systemic levels. The primary focus is on its interaction with the GABA-A receptor and the resulting modulation of neuronal inhibition.

Core Mechanism of Action: Potentiation of GABAergic Inhibition

This compound, like other barbiturates, exerts its primary effect on the central nervous system by modulating the function of the γ-aminobutyric acid type A (GABA-A) receptor. The GABA-A receptor is a ligand-gated ion channel that, upon binding of its endogenous ligand GABA, opens to allow the influx of chloride ions (Cl⁻) into the neuron. This influx of negative ions hyperpolarizes the neuron's membrane potential, making it more difficult to reach the threshold for firing an action potential, thus causing neuronal inhibition.

Barbiturates bind to a specific allosteric site on the GABA-A receptor complex, distinct from the GABA binding site itself. This binding has two major consequences:

  • Potentiation of GABA's effect: this compound increases the efficacy of GABA by prolonging the duration of the Cl⁻ channel opening when GABA is bound. This leads to a greater influx of chloride ions for each GABA binding event, thereby enhancing the inhibitory postsynaptic potential (IPSP).

  • Direct Gating at High Concentrations: At higher, clinically relevant concentrations, barbiturates can directly open the GABA-A receptor channel in the absence of GABA. This direct agonistic action contributes significantly to their sedative-hypnotic and anesthetic effects.

In addition to their primary action on GABA-A receptors, some barbiturates have been shown to have secondary effects, including the inhibition of AMPA and kainate receptors, which are types of excitatory glutamate receptors. This dual action of enhancing inhibition and suppressing excitation contributes to their potent central nervous system depressant effects.

Probarbital_Mechanism_of_Action This compound This compound GABA_A_Receptor GABA-A Receptor (Allosteric Site) This compound->GABA_A_Receptor Binds to Direct_Gating Direct Channel Gating (High Concentrations) This compound->Direct_Gating Causes Channel_Open Increased Duration of Cl- Channel Opening GABA_A_Receptor->Channel_Open Potentiates GABA GABA GABA_Site GABA-A Receptor (GABA Site) GABA->GABA_Site Binds to GABA_Site->Channel_Open Causes Chloride_Influx Enhanced Cl- Influx Channel_Open->Chloride_Influx Hyperpolarization Neuronal Hyperpolarization Chloride_Influx->Hyperpolarization Reduced_Excitability Decreased Neuronal Excitability Hyperpolarization->Reduced_Excitability Direct_Gating->Chloride_Influx

Caption: this compound enhances GABA-A receptor-mediated inhibition.

Quantitative Effects on Neuronal Parameters

The interaction of barbiturates with neuronal receptors translates into measurable changes in cellular electrophysiology. The following tables summarize quantitative data from studies on barbiturates, which serve as a proxy for this compound's expected effects.

Table 1: Effects of Barbiturates on GABA-A Receptor Kinetics

Parameter Drug (Concentration) Effect Reference Compound Notes
IPSC Decay Time Constant Pentobarbital (41 µM) Increased GABA Reflects prolonged channel open time.[1]
Amobarbital (103 µM) Increased GABA Similar mechanism to Pentobarbital.[1]
Phenobarbital (144 µM) Increased GABA Effect observed at antiepileptic concentrations.[1]
Direct Channel Activation (EC₅₀) Pentobarbital (330 µM) Direct Gating N/A Concentration for half-maximal direct activation.[2]
Phenobarbital (3.0 mM) Direct Gating N/A Requires higher concentration than Pentobarbital.[2]
Potentiation of GABA (EC₅₀) Pentobarbital (94 µM) Potentiation 1 µM GABA Concentration for half-maximal potentiation.[2]

| | Phenobarbital (0.89 mM) | Potentiation | 1 µM GABA | Less potent than Pentobarbital in enhancing GABA's effect.[2] |

Table 2: Barbiturate Effects on Other Ion Channels

Channel Type Drug Effect Mechanism Notes
AMPA/Kainate Receptors General Barbiturates Blockade Inhibition of excitatory neurotransmission Contributes to CNS depressant effects.[3]
Voltage-Gated Na⁺ Channels Phenobarbital Blockade Shifts voltage dependence of inactivation Contributes to anticonvulsant properties.[4]

| P/Q-type Ca²⁺ Channels | General Barbiturates | Inhibition | Reduces neurotransmitter release | Occurs at higher concentrations.[3] |

Experimental Protocols for Studying this compound's Effects

The quantitative data presented above are derived from specific and rigorous experimental methodologies. The following section details a typical protocol used to assess the effects of a compound like this compound on neuronal excitability.

Objective: To measure the effect of this compound on GABA-A receptor-mediated currents.

Materials:

  • Primary neuronal culture (e.g., hippocampal or cortical neurons).

  • External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose; pH adjusted to 7.4.

  • Internal solution (pipette solution, in mM): 140 CsCl, 1 CaCl₂, 2 MgCl₂, 10 HEPES, 11 EGTA; pH adjusted to 7.2.

  • This compound stock solution.

  • GABA stock solution.

  • Patch-clamp amplifier and data acquisition system.

  • Microscope with manipulators.

  • Borosilicate glass capillaries for pipette fabrication.

Methodology:

  • Cell Preparation: Plate neurons on coverslips and culture for 7-14 days to allow for mature expression of receptors.

  • Pipette Fabrication: Pull borosilicate glass capillaries to create micropipettes with a resistance of 3-5 MΩ when filled with the internal solution.

  • Recording Setup: Place a coverslip with cultured neurons in a recording chamber on the microscope stage. Perfuse the chamber with the external solution.

  • Giga-seal Formation: Under visual control, approach a neuron with the micropipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, establishing electrical and diffusional access to the cell's interior.

  • Voltage Clamp: Clamp the neuron's membrane potential at a holding potential of -60 mV to measure postsynaptic currents.

  • Drug Application:

    • Baseline: Perfuse the cell with the external solution and apply a brief pulse of a low concentration of GABA (e.g., 1-5 µM) to elicit a baseline control current.

    • Potentiation: Co-apply the same concentration of GABA with varying concentrations of this compound to measure the enhancement of the GABA-evoked current.

    • Direct Gating: Apply this compound alone, typically at higher concentrations, to test for direct activation of the GABA-A receptor.

  • Data Acquisition and Analysis: Record the currents using the acquisition software. Measure the peak amplitude and decay kinetics of the currents. Plot dose-response curves to determine EC₅₀ values for potentiation and direct activation.

Patch_Clamp_Workflow Start Prepare Neuronal Culture Setup Set up Recording Rig (Microscope, Amplifier) Start->Setup Pipette Fabricate & Fill Micropipette Setup->Pipette Seal Approach Neuron & Form Giga-seal Pipette->Seal WholeCell Establish Whole-Cell Configuration Seal->WholeCell VoltageClamp Voltage Clamp Cell at -60 mV WholeCell->VoltageClamp Baseline Record Baseline GABA-evoked Current VoltageClamp->Baseline Test Apply this compound +/- GABA Baseline->Test Record Record Experimental Currents Test->Record Analyze Analyze Data (Amplitude, Kinetics) Record->Analyze End Conclusion Analyze->End

Caption: Workflow for a whole-cell patch-clamp experiment.

Logical Relationships in this compound's CNS Depressant Effect

The overall effect of this compound on the central nervous system is a logical consequence of its molecular actions. The enhancement of GABAergic inhibition, coupled with the suppression of glutamatergic excitation, leads to a net decrease in neuronal excitability. This manifests as sedation, hypnosis, and, at higher doses, anesthesia.

Logical_Relationship This compound This compound Administration GABA_Mod Positive Allosteric Modulation of GABA-A Receptors This compound->GABA_Mod Glutamate_Block Blockade of AMPA/Kainate Receptors This compound->Glutamate_Block Enhanced_Inhibition Enhanced Synaptic Inhibition GABA_Mod->Enhanced_Inhibition Reduced_Excitation Reduced Synaptic Excitation Glutamate_Block->Reduced_Excitation Net_Effect Net Decrease in Neuronal Excitability Enhanced_Inhibition->Net_Effect Reduced_Excitation->Net_Effect CNS_Depression CNS Depression (Sedation, Hypnosis) Net_Effect->CNS_Depression

Caption: Logical flow from molecular action to systemic effect.

Conclusion

This compound reduces neuronal excitability primarily through the potentiation of GABA-A receptor function, which increases inhibitory chloride currents. At higher concentrations, it can directly activate these receptors and may also suppress excitatory neurotransmission by blocking glutamate receptors. This dual mechanism of enhancing inhibition and reducing excitation underlies its efficacy as a central nervous system depressant. The quantitative understanding of these effects, derived from electrophysiological techniques like patch-clamp, is crucial for the development of novel therapeutics targeting neuronal excitability and for understanding the therapeutic and toxicological profiles of barbiturates.

References

In Vitro Characterization of Probarbital: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Probarbital (5-ethyl-5-isopropylbarbituric acid) is a barbiturate derivative with sedative, hypnotic, and anticonvulsant properties.[1][2] As a member of the barbiturate class, its primary mechanism of action involves the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor, the main inhibitory neurotransmitter receptor in the central nervous system.[3][4][5] This technical guide provides an in-depth overview of the in vitro characterization of this compound, summarizing its physicochemical properties, receptor binding profile, metabolic pathways, and cellular effects. Detailed experimental protocols for key assays are provided, along with visualizations of critical signaling pathways and experimental workflows to support further research and development.

Physicochemical Properties

The fundamental physicochemical characteristics of a compound are critical for understanding its absorption, distribution, metabolism, and excretion (ADME) profile. This compound is an intermediate-acting sedative-hypnotic barbiturate.[5][6] Its properties are summarized below.

PropertyValueSource(s)
IUPAC Name 5-ethyl-5-isopropylpyrimidine-2,4,6(1H,3H,5H)-trione[1]
Molecular Formula C₉H₁₄N₂O₃[5]
Molecular Weight 198.22 g/mol [5]
CAS Number 76-76-6[1][5]
Calculated LogP Data not available; similar to other intermediate-acting barbiturates.
Water Solubility Low aqueous solubility (Calculated log10WS of -2.21 for free acid)[3]
pKa Data not available; expected to be similar to phenobarbital (~7.3).[7]

Primary Mechanism of Action: GABA-A Receptor Modulation

This compound exerts its primary pharmacological effects by binding to an allosteric site on the GABA-A receptor.[3][5] This binding potentiates the effect of the endogenous ligand, GABA, by increasing the duration of chloride (Cl⁻) channel opening.[4][8] The resulting influx of chloride ions leads to hyperpolarization of the neuronal membrane, which decreases the neuron's excitability and produces an overall inhibitory effect on the central nervous system.[4][8] At higher concentrations, barbiturates can also directly activate the GABA-A receptor, even in the absence of GABA.[9][10]

GABA_A_Pathway cluster_membrane Cell Membrane GABA_A GABA-A Receptor (Cl⁻ Channel) Cl_in Cl⁻ Influx GABA_A->Cl_in Prolongs Channel Opening GABA GABA GABA->GABA_A Binds to orthosteric site This compound This compound This compound->GABA_A Binds to allosteric site Hyperpolarization Neuronal Hyperpolarization Cl_in->Hyperpolarization Inhibition Decreased Neuronal Excitability Hyperpolarization->Inhibition

Caption: this compound's modulation of the GABA-A receptor signaling pathway.

Receptor Binding Profile

While specific quantitative binding affinity data for this compound is not widely available, the characteristics can be inferred from other well-studied barbiturates like pentobarbital and phenobarbital. Barbiturates bind to a distinct allosteric site on the GABA-A receptor complex, which is coupled to the benzodiazepine receptor site.[11][12]

CompoundReceptorAssay TypeValueSource(s)
Pentobarbital GABA-AElectrophysiology (IPSC decay)EC₅₀ = 41 µM[13]
Phenobarbital GABA-AElectrophysiology (IPSC decay)EC₅₀ = 144 µM[13]
Phenobarbital GABA-AElectrophysiology (Direct agonism)EC₅₀ = 133 µM[13]
Amobarbital GABA-AElectrophysiology (IPSC decay)EC₅₀ = 103 µM[13]
Experimental Protocol: Radioligand Binding Assay for GABA-A Receptor

This protocol describes a competitive binding assay to determine the affinity of a test compound like this compound for the barbiturate binding site on the GABA-A receptor, often using a radiolabeled ligand that binds to a closely associated site.[12][14]

  • Membrane Preparation:

    • Homogenize rat whole brain or specific regions (e.g., cortex) in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

    • Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.

    • Wash the pellet by resuspension in fresh buffer and repeat the centrifugation step three times to remove endogenous GABA.

    • Resuspend the final pellet in buffer and determine the protein concentration using a standard method (e.g., Bradford assay).

  • Competition Binding Assay:

    • In a 96-well plate, add the following to each well:

      • 50 µL of membrane preparation (final concentration ~100-200 µg protein/well).

      • 50 µL of radioligand (e.g., [³⁵S]TBPS, a cage convulsant that binds near the barbiturate site) to achieve a final concentration close to its K_d value.

      • 50 µL of varying concentrations of this compound (e.g., from 1 nM to 1 mM) or vehicle for total binding.

      • For non-specific binding, add a high concentration of a known displacing agent (e.g., 10 µM picrotoxin).

    • Incubate the plate at 25°C for 90 minutes to reach equilibrium.

  • Separation and Detection:

    • Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B), washing immediately with ice-cold buffer to separate bound from free radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific radioligand binding) by fitting the data to a sigmoidal dose-response curve.

    • Calculate the inhibitory constant (K_i) using the Cheng-Prusoff equation: K_i = IC₅₀ / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.

In Vitro Metabolism: Cytochrome P450 Induction

Like other barbiturates, this compound is presumed to be metabolized by hepatic microsomal enzymes.[6] A key characteristic of barbiturates such as phenobarbital is their ability to induce cytochrome P450 (CYP) enzymes, particularly members of the CYP2B and CYP3A families.[15][16] This induction occurs primarily through the activation of nuclear receptors, such as the Constitutive Androstane Receptor (CAR) and the Pregnane X Receptor (PXR).[17][18] Activation of these receptors leads to their translocation to the nucleus, where they form heterodimers with the Retinoid X Receptor (RXR) and bind to response elements on DNA, thereby increasing the transcription of target genes.[18]

CYP_Induction_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound CAR_PXR CAR / PXR (Nuclear Receptors) This compound->CAR_PXR Activates CAR_PXR_Nuc CAR / PXR CAR_PXR->CAR_PXR_Nuc Translocation Complex CAR/PXR-RXR Heterodimer CAR_PXR_Nuc->Complex RXR RXR RXR->Complex DNA DNA (PBREM) Complex->DNA Binds to Response Element mRNA CYP2B, CYP3A mRNA DNA->mRNA Increases Gene Transcription Protein CYP Enzymes mRNA->Protein Translation

Caption: Nuclear receptor-mediated induction of CYP enzymes by this compound.
Experimental Protocol: CYP Induction using a Luciferase Reporter Gene Assay

This assay quantifies the ability of a compound to activate nuclear receptors like CAR and PXR, leading to the induction of CYP enzymes.[19]

  • Cell Culture and Transfection:

    • Culture human hepatoma cells (e.g., HepG2) in a suitable medium (e.g., MEM with 10% FBS).

    • Seed cells into a 96-well plate at an appropriate density.

    • Co-transfect the cells using a lipid-based transfection reagent with two plasmids:

      • An expression plasmid for the human nuclear receptor of interest (e.g., CAR or PXR).

      • A reporter plasmid containing a luciferase gene under the control of a promoter with response elements for the nuclear receptor (e.g., a PBREM).

  • Compound Treatment:

    • After 24 hours of transfection, remove the medium and replace it with a fresh medium containing various concentrations of this compound (e.g., 0.1 µM to 100 µM). Include a vehicle control (e.g., DMSO) and a known positive control inducer (e.g., CITCO for CAR, rifampicin for PXR).

    • Incubate the cells for an additional 24-48 hours.

  • Luciferase Assay:

    • Wash the cells with phosphate-buffered saline (PBS).

    • Lyse the cells using a passive lysis buffer.

    • Transfer the cell lysate to an opaque 96-well plate.

    • Add a luciferase assay reagent containing the substrate (luciferin).

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Normalize the luciferase activity to a measure of cell viability (e.g., using a parallel cytotoxicity assay or a co-transfected control reporter like Renilla luciferase).

    • Calculate the fold induction of luciferase activity relative to the vehicle control.

    • Plot the fold induction against the logarithm of the this compound concentration and determine the EC₅₀ value (the concentration that produces 50% of the maximal induction).

Cellular Effects and Electrophysiology

The functional consequences of this compound's interaction with GABA-A receptors can be characterized at the cellular level using electrophysiology and other cell-based assays. These techniques provide direct measurements of the compound's effect on ion channel function and neuronal excitability.

Experimental_Workflow cluster_0 Primary Screening cluster_1 Secondary Assays & Potency cluster_2 Metabolism & Off-Target Effects cluster_3 Final Characterization A1 High-Throughput Screen (e.g., Fluorescent Membrane Potential Assay) B1 Receptor Binding Assay (Determine Ki) A1->B1 B2 Electrophysiology (Determine EC₅₀, MOA) A1->B2 C1 CYP Induction Assay (e.g., Luciferase Reporter) B2->C1 C2 Metabolic Stability Assay (Hepatocytes, Microsomes) B2->C2 D1 In Vitro Neurotoxicity Assays C1->D1 C2->D1

Caption: General experimental workflow for in vitro characterization.
Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion currents across the cell membrane of a single neuron, providing detailed information on how this compound modulates GABA-A receptor function.[9][20]

  • Cell Preparation:

    • Use primary cultured neurons (e.g., rat hippocampal neurons) or a cell line stably expressing GABA-A receptors (e.g., HEK293 cells).

    • Plate cells on glass coverslips for recording.

    • Place a coverslip in a recording chamber on the stage of an inverted microscope and perfuse with an external solution (e.g., a saline solution containing physiological ion concentrations).

  • Whole-Cell Recording:

    • Fabricate a glass micropipette (resistance 3-5 MΩ) and fill it with an internal solution containing ions that mimic the intracellular environment (e.g., high Cl⁻ for measuring GABA currents).

    • Under visual guidance, approach a single cell with the micropipette and apply gentle suction to form a high-resistance seal (a "gigaohm seal") with the cell membrane.

    • Apply a brief pulse of stronger suction to rupture the membrane patch under the pipette tip, establishing the "whole-cell" configuration, which allows electrical access to the cell's interior.

    • Clamp the cell's membrane potential at a fixed voltage (e.g., -60 mV).

  • Drug Application and Data Acquisition:

    • Establish a baseline recording of spontaneous activity.

    • Apply a sub-maximal concentration of GABA (e.g., the EC₂₀) to elicit a baseline inward Cl⁻ current.

    • Co-apply the same concentration of GABA along with varying concentrations of this compound to measure its modulatory effect.

    • To test for direct agonism, apply this compound in the absence of GABA.

    • Record the resulting currents using an amplifier and digitize the data for analysis.

  • Data Analysis:

    • Measure the peak amplitude of the GABA-evoked current in the absence and presence of this compound.

    • Calculate the percentage potentiation of the GABA response for each concentration of this compound.

    • Plot the percentage potentiation against the this compound concentration to determine the EC₅₀ for modulation.

    • Measure the current elicited by this compound alone to assess direct receptor activation.

References

Probarbital: A Historical and Technical Review of an Early Barbiturate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

Probarbital, a barbiturate derivative introduced in the 1920s, represents a significant chapter in the history of sedative-hypnotic therapeutics. Marketed under trade names such as Ipral and Vasalgin, it was employed for its sedative, hypnotic, and anticonvulsant properties before the advent of modern psychotropic medications. This technical guide provides a comprehensive historical and scientific overview of this compound, detailing its discovery, early clinical use, and mechanism of action. Particular emphasis is placed on presenting available quantitative data, outlining historical experimental protocols, and visualizing its molecular interactions through signaling pathway diagrams to offer a thorough resource for researchers, scientists, and drug development professionals.

Historical Context and Discovery

This compound, chemically known as 5-ethyl-5-isopropylbarbituric acid, emerged during the "golden age" of barbiturate discovery in the 1920s. While the specific researchers and the exact date of its initial synthesis are not extensively documented in readily available modern sources, it is understood to have been developed as part of the broad effort by pharmaceutical companies to create safer and more effective sedative-hypnotics.[1]

Evidence suggests a strong connection to E.R. Squibb & Sons, a prominent American pharmaceutical company in the early 20th century, as the likely developer and marketer of this compound under the brand name Ipral.[2][3][4] The company, founded by Dr. Edward Robinson Squibb, had a reputation for quality and was a significant supplier of medical goods.[5] The introduction of numerous barbiturates by various pharmaceutical houses was a hallmark of this era, driven by the desire to expand therapeutic options for anxiety, insomnia, and seizure disorders.[6]

Early Clinical Use and Dosage

This compound was primarily prescribed for its sedative and hypnotic effects. As an intermediate-acting barbiturate, its onset and duration of action were suitable for inducing and maintaining sleep.

Table 1: Dosage and Administration of this compound (Ipral) for Sedation and Hypnosis (circa 1920s-1930s)

IndicationDosageRoute of AdministrationNotes
Daytime Sedation 30 to 120 mgOralAdministered in 2 or 3 divided doses. The maximum recommended daily dose was 400 mg.[7]
Hypnosis (Insomnia) 100 to 200 mgOralTaken as a single dose at bedtime.[7]
Preoperative Sedation 100 to 200 mgIntramuscularGiven 60 to 90 minutes before surgery.[7]

It is important to note that after approximately two weeks of continuous use, the hypnotic efficacy of this compound was observed to decrease, a common characteristic of the barbiturate class due to the development of tolerance.[8]

Efficacy and Side Effects

While specific quantitative data from early, controlled clinical trials of this compound are scarce in contemporary databases, the widespread use of barbiturates during this period attests to their perceived efficacy as sedatives and hypnotics.[6] The primary therapeutic effect was central nervous system depression, leading to drowsiness and sleep.

The use of this compound, like other barbiturates, was associated with a range of side effects.

Table 2: Reported Side Effects of Barbiturates, Including this compound

SystemSide Effects
Central Nervous System Drowsiness, lethargy, vertigo, headache, cognitive impairment, paradoxical excitement or euphoria.[9]
Respiratory Respiratory depression, particularly at higher doses.[9]
Cardiovascular Circulatory depression.[9]
Gastrointestinal Nausea, vomiting.[9]
Other "Hangover" effect, skin rashes, potential for dependence and withdrawal symptoms upon abrupt cessation.[9]

The risk of overdose was a significant concern with all barbiturates, with respiratory and circulatory collapse being the primary causes of death.[9]

Experimental Protocols

Synthesis of 5-Ethyl-5-isopropylbarbituric Acid (this compound)

The general method for synthesizing 5,5-disubstituted barbituric acids, such as this compound, involves the condensation of a disubstituted malonic ester with urea in the presence of a strong base, typically sodium ethoxide.

General Synthetic Protocol:

  • Preparation of Diethyl Ethylisopropylmalonate: Ethylmalonic ester is alkylated with an isopropyl halide (e.g., 2-bromopropane) in the presence of a base to yield diethyl ethylisopropylmalonate.

  • Condensation with Urea: The resulting diethyl ethylisopropylmalonate is then reacted with urea in the presence of sodium ethoxide in absolute ethanol. The mixture is refluxed for several hours.

  • Acidification and Isolation: After the reaction is complete, the solvent is removed, and the residue is dissolved in water. The solution is then acidified with a strong acid (e.g., hydrochloric acid), causing the 5-ethyl-5-isopropylbarbituric acid (this compound) to precipitate.

  • Purification: The crude this compound is collected by filtration, washed, and can be further purified by recrystallization from a suitable solvent such as aqueous ethanol.

Synthesis_of_this compound cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Workup Diethyl\nEthylisopropylmalonate Diethyl Ethylisopropylmalonate Condensation Diethyl\nEthylisopropylmalonate->Condensation Urea Urea Urea->Condensation Sodium Ethoxide (Base) Sodium Ethoxide (Base) Sodium Ethoxide (Base)->Condensation Absolute Ethanol (Solvent) Absolute Ethanol (Solvent) Absolute Ethanol (Solvent)->Condensation Reflux Reflux Reflux->Condensation Acidification Acidification Precipitation Precipitation Acidification->Precipitation Purification Purification Precipitation->Purification This compound This compound (5-ethyl-5-isopropylbarbituric acid) Purification->this compound Condensation->Acidification Condensation Reaction GABA_A_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA GABA_A_Receptor GABA-A Receptor (Chloride Channel) GABA->GABA_A_Receptor Binds to GABA site This compound This compound This compound->GABA_A_Receptor Binds to allosteric site Cl_ion Cl- GABA_A_Receptor->Cl_ion Prolongs Channel Opening Hyperpolarization Neuronal Hyperpolarization Cl_ion->Hyperpolarization Influx leads to CNS_Depression CNS Depression (Sedation, Hypnosis) Hyperpolarization->CNS_Depression Results in Probarbital_Logical_Relationships cluster_actions Molecular Actions cluster_effects Physiological Effects This compound This compound GABA_A_Modulation Potentiates GABA-A Receptor Activity This compound->GABA_A_Modulation Glutamate_Blockade Blocks AMPA/Kainate Receptors This compound->Glutamate_Blockade Increased_Inhibition Increased Neuronal Inhibition GABA_A_Modulation->Increased_Inhibition Decreased_Excitation Decreased Neuronal Excitation Glutamate_Blockade->Decreased_Excitation CNS_Depression Central Nervous System Depression Increased_Inhibition->CNS_Depression Decreased_Excitation->CNS_Depression

References

Probing the Potency of Probarbital: A Deep Dive into its Structure-Activity Relationship

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide offers an in-depth exploration of the structure-activity relationship (SAR) of probarbital, a barbiturate derivative with notable sedative and hypnotic properties. Aimed at researchers, scientists, and drug development professionals, this document synthesizes available data to illuminate the molecular features governing its pharmacological effects, primarily through its interaction with the γ-aminobutyric acid type A (GABA-A) receptor. Through a detailed examination of its chemical structure, comparative analysis with analogous compounds, and elucidation of experimental methodologies, this paper provides a comprehensive resource for understanding and advancing the therapeutic potential of this compound and related compounds.

Core Concepts: The Barbiturate Scaffold and GABA-A Receptor Modulation

This compound, chemically known as 5-ethyl-5-isopropylbarbituric acid, belongs to the barbiturate class of drugs, which are central nervous system depressants. The foundational structure of all barbiturates is barbituric acid, a cyclic ureide. However, barbituric acid itself is not pharmacologically active. The sedative-hypnotic and anticonvulsant properties of these compounds arise from substitutions at the C-5 position of the barbituric acid ring.

The primary mechanism of action for barbiturates is the positive allosteric modulation of the GABA-A receptor, a ligand-gated ion channel.[1] Upon binding to a distinct site on the receptor, barbiturates potentiate the effect of GABA, the principal inhibitory neurotransmitter in the brain.[1] This potentiation leads to an increased influx of chloride ions into the neuron, causing hyperpolarization of the cell membrane and making it less susceptible to excitatory stimulation.[1] At higher concentrations, barbiturates can also directly activate the GABA-A receptor, contributing to their profound CNS depressant effects.

Structure-Activity Relationship of this compound: The Significance of C-5 Substituents

The hypnotic and anticonvulsant activity of barbiturates is critically dependent on the nature of the two substituents at the C-5 position. For optimal activity, these substituents should impart a specific degree of lipophilicity to allow the molecule to cross the blood-brain barrier.

Key SAR principles for barbiturates, including this compound, are as follows:

  • Both hydrogens at C-5 must be substituted: The presence of even one hydrogen atom at the C-5 position leads to tautomerization, forming a highly acidic compound that is ionized at physiological pH and cannot effectively penetrate the central nervous system.

  • Optimal lipophilicity: The sum of the carbon atoms in the two C-5 side chains influences the potency and duration of action. Generally, a total of 6 to 10 carbon atoms is associated with maximal hypnotic activity.[2]

  • Branching and Unsaturation: Branching in the alkyl side chains, as seen with the isopropyl group in this compound, tends to increase lipid solubility and potency while often shortening the duration of action compared to their straight-chain isomers.[2] The presence of unsaturation (double or triple bonds) in the side chains can also enhance activity.[2]

  • Polar Substituents: The introduction of polar groups (e.g., -OH, -COOH) into the C-5 substituents decreases lipid solubility and, consequently, reduces hypnotic potency.[2]

  • Alicyclic and Aromatic Rings: Replacing aliphatic side chains with alicyclic or aromatic rings can increase potency.[2]

In the case of this compound, the combination of an ethyl and an isopropyl group at the C-5 position provides the necessary lipophilicity for its sedative-hypnotic effects.

Quantitative Analysis of this compound and its Analogs

While specific quantitative data for this compound is limited in publicly available literature, the activity of closely related barbiturates provides valuable insights into its expected pharmacological profile. The following tables summarize key data for analogous compounds, offering a comparative framework for understanding this compound's potency.

CompoundC-5 Substituent 1C-5 Substituent 2Anticonvulsant Activity (MES Test, ED50, mg/kg)Reference
Phenobarbital EthylPhenyl16.3 (mice)[3]
Pentobarbital Ethyl1-Methylbutyl~Equivalent to Phenobarbital[4]

Table 1: Comparative Anticonvulsant Activity of Barbiturates. The Maximal Electroshock (MES) test is a common preclinical model for assessing anticonvulsant efficacy.

Experimental Protocols

A thorough understanding of the SAR of this compound is built upon robust experimental methodologies. The following sections detail the key assays used to characterize the activity of barbiturates.

In Vivo Anticonvulsant Activity Assessment: Maximal Electroshock (MES) Test

The MES test is a widely used animal model to screen for anticonvulsant activity.

Principle: A supramaximal electrical stimulus is applied to the cornea or scalp of an animal (typically a mouse or rat), inducing a tonic-clonic seizure. The ability of a test compound to prevent the tonic extensor phase of the seizure is a measure of its anticonvulsant efficacy.

Procedure:

  • Animal Preparation: Male CD1 mice are commonly used.[3]

  • Drug Administration: The test compound (e.g., phenobarbital) or vehicle is administered intraperitoneally (i.p.).[3]

  • Electrical Stimulation: At the time of expected peak drug effect, an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered via corneal electrodes.

  • Observation: The mice are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • ED50 Determination: The dose of the drug that protects 50% of the animals from the tonic extensor seizure (ED50) is calculated using statistical methods.[3]

In Vivo Hypnotic Activity Assessment: Loss of Righting Reflex

This assay is used to determine the hypnotic (sleep-inducing) properties of a compound.

Principle: The ability of a compound to induce a state of hypnosis is measured by the loss of the righting reflex in an animal.

Procedure:

  • Animal Preparation: Mice are a common model for this assay.

  • Drug Administration: The test compound is administered, typically via i.p. injection.

  • Observation: The animal is placed on its back, and the time to the loss of the righting reflex (i.e., the animal remains on its back for a defined period, e.g., 30 seconds) is recorded as the onset of sleep. The duration of sleep is the time from the loss to the spontaneous regaining of the righting reflex.

  • ED50 Determination: The dose that causes 50% of the animals to lose their righting reflex is calculated.

Visualizing the this compound SAR Workflow and Mechanism

To better illustrate the concepts discussed, the following diagrams are provided in the DOT language for Graphviz.

SAR_Workflow cluster_synthesis Synthesis & Modification cluster_testing Pharmacological Testing cluster_analysis Data Analysis This compound This compound (5-ethyl-5-isopropyl) Analogs Analog Synthesis (Vary C-5 Substituents) This compound->Analogs Modification InVivo In Vivo Assays (e.g., MES, Loss of Righting Reflex) Analogs->InVivo InVitro In Vitro Assays (e.g., GABA-A Receptor Binding) Analogs->InVitro QuantitativeData Collect Quantitative Data (ED50, IC50, etc.) InVivo->QuantitativeData InVitro->QuantitativeData SAR_Analysis SAR Analysis QuantitativeData->SAR_Analysis SAR_Analysis->Analogs Design New Analogs

Caption: A general workflow for this compound SAR studies.

GABA_Mechanism This compound This compound GABA_A_Receptor GABA-A Receptor This compound->GABA_A_Receptor Binds to allosteric site Chloride_Channel Chloride Channel (Cl-) GABA_A_Receptor->Chloride_Channel Potentiates opening Hyperpolarization Neuronal Hyperpolarization Chloride_Channel->Hyperpolarization Increased Cl- influx GABA GABA GABA->GABA_A_Receptor Binds to orthosteric site CNS_Depression CNS Depression (Sedation, Hypnosis) Hyperpolarization->CNS_Depression Leads to

Caption: this compound's mechanism of action at the GABA-A receptor.

Conclusion

The structure-activity relationship of this compound is a compelling example of how subtle modifications to a core chemical scaffold can significantly impact pharmacological activity. The ethyl and isopropyl groups at the C-5 position are key determinants of its sedative and hypnotic effects, primarily through the allosteric modulation of the GABA-A receptor. While direct quantitative data for this compound remains somewhat elusive in the broader scientific literature, comparative analysis with structurally similar barbiturates provides a solid framework for understanding its potency and mechanism of action. Further research focusing on the direct comparison of this compound with a wider range of C-5 substituted analogs, utilizing the detailed experimental protocols outlined in this guide, will be instrumental in refining our understanding and potentially leading to the development of novel therapeutics with improved efficacy and safety profiles.

References

Probarbital: A Neuropharmacological Profile

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Probarbital (5-ethyl-5-isopropylbarbituric acid) is a barbiturate derivative developed in the 1920s, classified as an intermediate-acting sedative-hypnotic and anticonvulsant.[1][2] While specific research on this compound is limited, its neuropharmacological profile can be largely understood through the well-established mechanism of action of the barbiturate class of drugs. This guide synthesizes the known information about barbiturates to project the pharmacological properties of this compound, detailing its primary mechanism of action, expected pharmacokinetic and pharmacodynamic properties, and the standard experimental protocols for evaluating its sedative-hypnotic and anticonvulsant effects.

Introduction

This compound, also known by trade names such as Ipral and Vasalgin, is a derivative of barbituric acid.[1][3] Like other barbiturates, it exerts a depressant effect on the central nervous system (CNS), leading to a spectrum of effects from mild sedation to general anesthesia.[4][5] As an intermediate-acting barbiturate, its onset and duration of action are expected to be similar to agents like pentobarbital, with effects typically lasting 6 to 8 hours.[2][6] This positions it between the short-acting barbiturates used for insomnia and the long-acting ones like phenobarbital used for seizure control.[4][6]

Mechanism of Action: GABAergic System Modulation

The primary neuropharmacological target of barbiturates is the γ-aminobutyric acid type A (GABAA) receptor, the principal inhibitory neurotransmitter receptor in the CNS.[6][7]

2.1. Allosteric Modulation of the GABAA Receptor

This compound, like other barbiturates, is a positive allosteric modulator of the GABAA receptor. It binds to a site on the receptor complex that is distinct from the GABA binding site.[8] This binding potentiates the effect of GABA by increasing the duration of chloride (Cl⁻) channel opening in response to GABA binding.[7][9] The influx of chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential and thus producing a generalized CNS depressant effect.[6]

GABAA_Modulation GABA GABA GABA_Site GABA_Site GABA->GABA_Site Binds to Ion_Channel Ion_Channel This compound This compound Barb_Site Barb_Site This compound->Barb_Site Binds to Ion_Channel_Open Ion_Channel_Open Ion_Channel->Ion_Channel_Open Prolonged Opening Hyperpolarization Hyperpolarization Ion_Channel_Open->Hyperpolarization Increased Cl- Influx CNS_Depression CNS_Depression Hyperpolarization->CNS_Depression Leads to

2.2. Direct Agonist Activity

At higher concentrations, barbiturates can directly activate the GABAA receptor, opening the chloride channel even in the absence of GABA. This direct agonist activity contributes to their more profound CNS depressant effects and lower therapeutic index compared to benzodiazepines.[7]

2.3. Effects on Excitatory Neurotransmission

In addition to enhancing GABAergic inhibition, barbiturates can also suppress excitatory neurotransmission by blocking glutamate receptors, specifically the AMPA and kainate subtypes.[7][10] This dual mechanism of enhancing inhibition and reducing excitation contributes to their potent sedative and anticonvulsant properties.

Pharmacokinetics

ParameterExpected Profile for this compound (as an Intermediate-Acting Barbiturate)
Absorption Readily absorbed after oral administration.
Distribution Distributed throughout the body, readily crossing the placenta.[11]
Metabolism Primarily hepatic, via microsomal enzymes. Barbiturates are known to be potent inducers of cytochrome P450 enzymes.[2]
Excretion Inactive metabolites are excreted in the urine.[11]
Onset of Action Slower than short-acting barbiturates, typically 45-60 minutes.[6]
Duration of Action Intermediate, approximately 6-8 hours.[6]

Pharmacodynamics

The pharmacodynamic effects of this compound are dose-dependent and characteristic of CNS depressants.

EffectDescription
Sedative-Hypnotic At lower doses, this compound is expected to produce sedation and calming effects. At higher doses, it induces sleep.[1][5]
Anticonvulsant This compound possesses anticonvulsant properties, making it effective against generalized tonic-clonic seizures.[1][3]
Anxiolytic A reduction in anxiety is a component of its sedative effects.
Respiratory Depression A significant risk with barbiturates, especially at higher doses, due to depression of the medullary respiratory center.[4]
Cardiovascular Effects Can cause a decrease in blood pressure and heart rate, particularly with intravenous administration.[4]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the neuropharmacological profile of sedative-hypnotic and anticonvulsant drugs like this compound.

5.1. Assessment of Sedative-Hypnotic Activity

5.1.1. Loss of Righting Reflex Assay

This assay is a fundamental measure of hypnotic effect in rodents.

  • Objective: To determine the dose-dependent ability of a compound to induce a state of hypnosis, defined as the loss of the righting reflex.

  • Procedure:

    • Animals (typically mice or rats) are divided into treatment groups, including a vehicle control and multiple dose levels of the test compound (this compound).

    • The compound is administered, usually via intraperitoneal (i.p.) or oral (p.o.) route.

    • At specified time points, each animal is placed on its back.

    • The inability of the animal to right itself (i.e., return to a ventral recumbency position on all four paws) within a defined period (e.g., 30-60 seconds) is considered a positive loss of righting reflex (LORR).[12][13]

    • The onset of LORR (time from administration to loss of reflex) and the duration of LORR (time from loss to spontaneous recovery of the reflex) are recorded.

  • Data Analysis: The percentage of animals in each group exhibiting LORR is calculated, and an ED₅₀ (median effective dose for inducing LORR) can be determined. The mean onset and duration of sleep are also compared between groups.

LORR_Workflow start Start groups Animal Grouping (Control, this compound Doses) start->groups admin Compound Administration (i.p. or p.o.) groups->admin observe Observation Period admin->observe test Place Animal on Back observe->test decision Rights Itself within 30-60s? test->decision record_no Record as LORR Measure Onset & Duration decision->record_no No record_yes Record as No LORR decision->record_yes Yes analysis Data Analysis (ED₅₀, Mean Duration) record_no->analysis record_yes->analysis end End analysis->end

5.1.2. Rotarod Test

This test assesses motor coordination and is sensitive to the motor-impairing effects of sedative drugs.

  • Objective: To evaluate the effect of a compound on motor coordination and balance.

  • Procedure:

    • Animals are first trained to stay on a rotating rod (rotarod) for a set period (e.g., 60 seconds) at a constant speed or an accelerating speed.[14][15]

    • On the test day, a baseline performance (latency to fall) is recorded for each animal.

    • Animals are then administered the test compound or vehicle.

    • At various time points post-administration, they are placed back on the rotarod, and the latency to fall off the rod is recorded.[16]

  • Data Analysis: A significant decrease in the latency to fall compared to the vehicle control group indicates motor impairment.

5.2. Assessment of Anticonvulsant Activity

5.2.1. Maximal Electroshock (MES) Seizure Test

This is a widely used preclinical model for generalized tonic-clonic seizures.

  • Objective: To identify compounds that prevent the spread of seizures.[17]

  • Procedure:

    • Animals (mice or rats) are administered the test compound or vehicle.

    • At the time of expected peak effect, a brief electrical stimulus (e.g., 50 mA for 0.2 seconds in mice) is delivered through corneal or ear-clip electrodes.[17][18]

    • This stimulus induces a maximal seizure characterized by a tonic extension of the hindlimbs.

    • The endpoint is the abolition of the tonic hindlimb extension phase of the seizure.[17]

  • Data Analysis: The number of animals protected from the tonic hindlimb extension is recorded for each dose group, and an ED₅₀ can be calculated.

MES_Workflow start Start groups Animal Grouping (Control, this compound Doses) start->groups admin Compound Administration groups->admin tpe Wait for Time of Peak Effect admin->tpe stimulate Deliver Electrical Stimulus (e.g., 50 mA, 0.2s) tpe->stimulate observe Observe Seizure Response stimulate->observe decision Tonic Hindlimb Extension Present? observe->decision protected Record as 'Protected' decision->protected No unprotected Record as 'Not Protected' decision->unprotected Yes analysis Data Analysis (Calculate ED₅₀) protected->analysis unprotected->analysis end End analysis->end

Conclusion

This compound is an intermediate-acting barbiturate with sedative, hypnotic, and anticonvulsant properties. Its neuropharmacological profile is primarily defined by its action as a positive allosteric modulator and direct agonist at the GABAA receptor, leading to enhanced CNS inhibition. Although specific quantitative data for this compound are limited, its effects can be reliably predicted based on the extensive knowledge of the barbiturate class. The experimental protocols outlined in this guide provide a robust framework for the preclinical evaluation of this compound's efficacy and motor-impairing side effects. Due to the narrow therapeutic index and potential for dependence and overdose common to all barbiturates, further investigation into its specific pharmacokinetic and safety profile would be necessary for any modern therapeutic consideration.[8]

References

Probarbital as a Tool for Studying Ion Channels: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of Probarbital and related barbiturates as powerful pharmacological tools for the investigation of ion channel function, with a primary focus on the γ-aminobutyric acid type A (GABA-A) receptor. Barbiturates, a class of drugs that act as central nervous system depressants, offer a multifaceted mechanism of action that allows for the detailed study of ligand-gated ion channel kinetics, allosteric modulation, and signaling pathways.

Core Mechanism of Action: The GABA-A Receptor

The principal target for this compound and other barbiturates is the GABA-A receptor, a pentameric ligand-gated ion channel that is crucial for mediating fast inhibitory neurotransmission in the brain.[1][2] When the endogenous ligand GABA binds to the receptor, it triggers the opening of an integral chloride (Cl⁻) channel, leading to an influx of Cl⁻ ions.[3][4][5] This influx hyperpolarizes the neuron, making it less likely to fire an action potential and thus inhibiting neurotransmission.[3][5]

Barbiturates modulate the GABA-A receptor through a binding site distinct from those for GABA and benzodiazepines.[1][6] Their effect is complex and concentration-dependent, exhibiting three primary actions:

  • Positive Allosteric Modulation (Low Concentrations): At lower, clinically relevant concentrations, barbiturates potentiate the effect of GABA.[1][7] They increase the duration of the Cl⁻ channel opening events initiated by GABA, which enhances the total influx of chloride ions and strengthens the inhibitory signal.[1][3][6] This contrasts with benzodiazepines, which increase the frequency of channel opening.[6]

  • Direct Agonism (Higher Concentrations): At higher concentrations, barbiturates can directly activate the GABA-A receptor, opening the chloride channel even in the absence of GABA.[2][7][8] This direct gating action contributes significantly to their anesthetic effects and is a key reason for their higher toxicity compared to benzodiazepines.[1]

  • Channel Blockade (Very High Concentrations): At very high concentrations (in the millimolar range), barbiturates can act as channel blockers, physically occluding the pore and preventing ion flow.[7][9][10] This is often observed as a flickering block in single-channel recordings.[9][10]

Signaling Pathway of Barbiturate Action

The following diagram illustrates the modulatory and direct actions of this compound on the GABA-A receptor, leading to neuronal inhibition.

GABAA_Pathway cluster_membrane Neuronal Membrane cluster_actions GABA_R GABA-A Receptor (Ligand-Gated Cl⁻ Channel) Cl_in Cl⁻ Influx GABA_R:head->Cl_in Channel Opening GABA GABA GABA->GABA_R:head Binds Probarbital_low This compound (Low Conc.) Modulation Probarbital_low->Modulation Probarbital_high This compound (High Conc.) Activation Probarbital_high->Activation Modulation->GABA_R:head Allosteric Modulation Activation->GABA_R:head Direct Agonism Cl_out Cl⁻ (Extracellular) Hyperpolarization Hyperpolarization (Neuronal Inhibition) Cl_in->Hyperpolarization

Caption: this compound's dual-action mechanism on the GABA-A receptor.

Quantitative Data on Barbiturate-Channel Interactions

The interaction of barbiturates with ion channels can be quantified using electrophysiological techniques. The tables below summarize key parameters for pentobarbital and phenobarbital, which serve as well-studied proxies for this compound. The effects are highly dependent on the specific subunit composition of the GABA-A receptor.[11]

Table 1: Effects of Barbiturates on GABA-A Receptors
CompoundActionParameterValueCell Type / Receptor SubunitsReference
Pentobarbital (PB) Potentiation of GABAEC₅₀94 µMCultured Rat Hippocampal Neurons[9][10]
Potentiation of GABAEC₅₀20-35 µMHuman αxβxγ2s in Xenopus Oocytes[11]
Potentiation of GABAEC₅₀41 µM (for IPSC decay)Rat Neocortical Neurons[12]
Potentiation of GABAEC₅₀3.4 µMGuinea Pig Hippocampal CA1 Neurons[13]
Direct ActivationEC₅₀0.33 mM (330 µM)Cultured Rat Hippocampal Neurons[9][10]
Direct ActivationEC₅₀58 µM - 528 µMHuman αxβxγ2s in Xenopus Oocytes (varies by α subunit)[11]
Channel BlockIC₅₀2.8 mMCultured Rat Hippocampal Neurons[9][10]
Phenobarbital (PHB) Potentiation of GABAEC₅₀0.89 mM (890 µM)Cultured Rat Hippocampal Neurons[9][10]
Potentiation of GABAEC₅₀12 µMGuinea Pig Hippocampal CA1 Neurons[13]
Direct ActivationEC₅₀3.0 mMCultured Rat Hippocampal Neurons[9][10]
Direct ActivationEC₅₀133 µMRat Neocortical Neurons[12]
Channel BlockIC₅₀12.9 mMCultured Rat Hippocampal Neurons[9][10]
GABA (for comparison) Direct ActivationEC₅₀5.5 µMCultured Rat Hippocampal Neurons[9][10]
Direct ActivationEC₅₀12.2 µMHEK293-hGABAA (α5β3γ2)[14]

EC₅₀ (Half maximal effective concentration) and IC₅₀ (Half maximal inhibitory concentration) are standard measures of a drug's potency.[15]

Table 2: Effects of Barbiturates on Channel Kinetics
CompoundConcentrationEffectMeasurementCell TypeReference
Pentobarbital (PB) 1 mM (+ 1 µM GABA)Prolongs deactivation time480 ms (vs. 180 ms for GABA alone)Cultured Rat Hippocampal Neurons[9][10]
Phenobarbital (PHB) Antiepileptic conc.Increases IPSC decay timeEC₅₀ = 144 µMRat Neocortical Neurons[12]

Effects on Other Ion Channels

While the GABA-A receptor is the primary target, barbiturates are relatively non-selective compounds that also modulate other ligand- and voltage-gated ion channels, typically at higher concentrations.[1][2]

  • Glutamate Receptors: Barbiturates can block excitatory AMPA and kainate receptors, which contributes to their CNS depressant effects by reducing excitatory neurotransmission.[1][2]

  • Voltage-Gated Calcium Channels (VGCCs): Certain barbiturates, including pentobarbital and phenobarbital, can block P/Q-type voltage-dependent calcium channels.[1][2] This action inhibits the release of neurotransmitters like glutamate.[2] Studies on hippocampal neurons show that (-)-pentobarbital blocks Ca²⁺ currents with an IC₅₀ of 3.5 µM.[13]

  • Voltage-Gated Sodium Channels: Barbiturates have been shown to block voltage-gated sodium channels, an action that can contribute to their anticonvulsant properties by reducing neuronal excitability.[3][16][17]

Experimental Protocols: Electrophysiological Analysis

The gold-standard method for studying the effects of this compound on ion channels is patch-clamp electrophysiology .[18][19] The whole-cell configuration is commonly used to measure macroscopic currents from the entire cell.

Detailed Methodology: Whole-Cell Voltage-Clamp Recording

This protocol describes a typical experiment to measure this compound's effect on GABA-A receptors expressed in a cultured cell line (e.g., HEK293) or primary neurons.

  • Cell Preparation:

    • Culture cells (e.g., rat hippocampal neurons or HEK293 cells transfected with specific GABA-A receptor subunits) on glass coverslips.[9][10]

    • Transfer a coverslip to the recording chamber on the stage of an inverted microscope.

    • Continuously perfuse the chamber with an external solution.

  • Solutions:

    • External (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH. This solution mimics the extracellular environment.

    • Internal (Pipette) Solution (in mM): 140 CsCl, 1 MgCl₂, 10 HEPES, 11 EGTA, 2 ATP-Mg. Adjust pH to 7.2 with CsOH. A high chloride concentration is used to make GABA-A currents inward and easier to measure at a holding potential of -60 mV. Cesium (Cs⁺) is used to block potassium channels.

  • Recording Procedure:

    • Fabricate micropipettes from borosilicate glass using a pipette puller. Pipette resistance should be 3-5 MΩ when filled with the internal solution.

    • Under visual guidance, approach a target cell with the micropipette.

    • Apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the cell membrane.

    • Apply a brief pulse of stronger suction to rupture the cell membrane patch, establishing the "whole-cell" configuration. This provides electrical access to the cell's interior.

    • Clamp the cell's membrane potential at a fixed voltage (e.g., -60 mV) using a patch-clamp amplifier.

  • Drug Application:

    • Use a rapid solution exchange system to apply drugs.[20]

    • Control: Apply a sub-saturating concentration of GABA (e.g., EC₂₀, ~1-5 µM) to elicit a baseline control current.[11]

    • Potentiation: Co-apply the control concentration of GABA with varying concentrations of this compound to measure the enhancement of the GABA-evoked current.

    • Direct Activation: Apply varying concentrations of this compound alone to determine if it directly gates the channel.

  • Data Acquisition and Analysis:

    • Record the resulting currents using acquisition software (e.g., pCLAMP).

    • Measure the peak amplitude of the currents.

    • To determine EC₅₀ or IC₅₀ values, plot the normalized response against the logarithm of the drug concentration and fit the data with a Hill equation using software like GraphPad Prism.[14]

Experimental Workflow Diagram

The following flowchart visualizes the key steps in a patch-clamp experiment designed to test this compound.

Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture Cell Culture (Neurons or Transfected Cells) Solutions Prepare Internal & External Solutions Pipette Pull & Fire-Polish Micropipettes Seal Approach Cell & Form Giga-Seal Pipette->Seal WC Establish Whole-Cell Configuration Seal->WC Record_Base Record Baseline (Control GABA Application) WC->Record_Base Record_Test Apply this compound ± GABA & Record Currents Record_Base->Record_Test Measure Measure Current (Amplitude, Kinetics) Record_Test->Measure Plot Plot Dose-Response Curve Measure->Plot Fit Fit Data (e.g., Hill Equation) Plot->Fit Determine Determine EC₅₀ / IC₅₀ Fit->Determine

Caption: Workflow for a whole-cell patch-clamp experiment.

Visualizing Concentration-Dependent Effects

The varied effects of this compound are strictly dependent on the concentration used. This relationship is critical for designing experiments to probe specific aspects of ion channel function.

Dose_Response Concentration This compound Concentration Low Low Conc. (~10-100 µM) High High Conc. (~100 µM - 1 mM) Modulation Primary Effect: Positive Allosteric Modulation (Potentiation of GABA) Low->Modulation VHigh Very High Conc. (>1 mM) Agonism Primary Effect: Direct Channel Gating (GABA-mimetic) High->Agonism Block Primary Effect: Channel Pore Block VHigh->Block

Caption: Concentration-dependent effects of this compound on GABA-A receptors.

Conclusion

This compound, as a representative barbiturate, is an invaluable tool for neuropharmacology and ion channel research. Its complex, concentration-dependent interactions with the GABA-A receptor—spanning allosteric modulation, direct agonism, and channel block—allow scientists to dissect the intricate mechanisms of inhibitory neurotransmission. Furthermore, its effects on other channels, such as glutamate and calcium channels, provide avenues for exploring neuronal excitability and neurotransmitter release. By employing precise methodologies like patch-clamp electrophysiology, researchers can leverage this compound to elucidate channel kinetics, pharmacology, and the structural basis of drug-receptor interactions, ultimately advancing our understanding of neurological function and aiding in the development of novel therapeutics.

References

Probarbital: A Technical Examination of its Sedative and Anticonvulsant Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Probarbital, a barbiturate derivative developed in the 1920s, exhibits sedative, hypnotic, and anticonvulsant properties.[1] Like other barbiturates, its primary mechanism of action involves the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor, leading to enhanced inhibitory neurotransmission in the central nervous system (CNS). This technical guide provides an in-depth analysis of the sedative versus anticonvulsant effects of this compound, drawing upon available data for this compound and its structural analogs, primarily phenobarbital, to elucidate its pharmacological profile. This document summarizes quantitative data, details relevant experimental protocols, and visualizes key pathways and workflows to support further research and development.

Introduction

Barbiturates are a class of drugs derived from barbituric acid that act as CNS depressants, producing a spectrum of effects from mild sedation to anesthesia.[2][3] this compound, chemically known as 5-ethyl-5-isopropylbarbituric acid, is a member of this class and has been recognized for its sedative and anticonvulsant activities.[1] Understanding the balance between these two key properties is crucial for defining its therapeutic potential and predicting its clinical utility. This guide aims to provide a comprehensive technical overview for researchers and drug development professionals by synthesizing the available, albeit limited, data on this compound and leveraging the extensive knowledge base of related barbiturates like phenobarbital.

Mechanism of Action

The primary molecular target of this compound and other barbiturates is the GABA-A receptor, an ionotropic receptor and ligand-gated ion channel.[3][4]

GABA-A Receptor Modulation

This compound binds to a specific allosteric site on the GABA-A receptor, distinct from the GABA binding site. This binding potentiates the effect of GABA by increasing the duration of chloride (Cl⁻) channel opening.[3][4] The influx of chloride ions leads to hyperpolarization of the neuronal membrane, making it less likely to fire an action potential and thus dampening neuronal excitability.[4] At higher concentrations, barbiturates can directly activate the GABA-A receptor, even in the absence of GABA.[4][5]

Effects on Excitatory Neurotransmission

In addition to enhancing GABAergic inhibition, barbiturates can also suppress excitatory neurotransmission. They have been shown to inhibit the function of AMPA and kainate receptors, which are subtypes of ionotropic glutamate receptors.[3] This dual mechanism of enhancing inhibition and reducing excitation contributes to their overall CNS depressant effects, encompassing both sedation and anticonvulsant activity.

cluster_Neuron Postsynaptic Neuron GABA_A GABA-A Receptor Chloride_Channel Chloride Channel (Open) GABA_A->Chloride_Channel Opens Hyperpolarization Membrane Hyperpolarization Chloride_Channel->Hyperpolarization Cl- Influx Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability This compound This compound This compound->GABA_A Positive Allosteric Modulator GABA GABA GABA->GABA_A Binds

Figure 1: this compound's primary mechanism of action at the GABA-A receptor.

Quantitative Data: Sedative vs. Anticonvulsant Potency

DrugParameterSpeciesTestValueEffect
PhenobarbitalED50MouseMaximal Electroshock (MES)21.2 mg/kgAnticonvulsant
PhenobarbitalED50RatMaximal Electroshock (MES)14.2 mg/kgAnticonvulsant (control of tonic-clonic seizures)[6]
PhenobarbitalED50MouseLoss of Righting Reflex> ED50 for MESSedative/Hypnotic
PhenobarbitalTherapeutic Plasma LevelHumanAnticonvulsant10-40 µg/mLAnticonvulsant
PhenobarbitalToxic Plasma LevelHumanSedation/Hypnosis> 40 µg/mLSedative/Hypnotic

Note: The ED50 for sedation (loss of righting reflex) for phenobarbital is generally higher than its anticonvulsant ED50, suggesting a therapeutic window for seizure control at sub-hypnotic doses.

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the sedative and anticonvulsant properties of barbiturates. These protocols are standard in preclinical pharmacology and are applicable for the evaluation of this compound.

Assessment of Sedative Properties

This test is a common measure of the hypnotic effect of a drug.

  • Animals: Mice or rats are typically used.

  • Procedure:

    • Animals are administered various doses of the test compound (e.g., this compound) via a specific route (e.g., intraperitoneal injection).

    • At a predetermined time after administration, each animal is placed on its back.

    • The inability of the animal to right itself (i.e., return to a prone position with all four paws on the ground) within a specified time (e.g., 30-60 seconds) is considered a positive response for loss of righting reflex.[7][8][9]

    • The dose at which 50% of the animals exhibit a loss of righting reflex (HD50 or ED50 for hypnosis) is calculated.

This test assesses the effect of a drug on spontaneous movement, which can indicate sedation or stimulation.

  • Apparatus: An open-field arena equipped with infrared beams or a video tracking system to monitor movement.

  • Procedure:

    • Animals are habituated to the testing room before the experiment.

    • Following administration of the test compound or vehicle, individual animals are placed in the open-field arena.

    • Locomotor activity (e.g., distance traveled, number of line crossings) is recorded for a set duration (e.g., 30-60 minutes).[10][11]

    • A significant decrease in locomotor activity compared to the vehicle-treated group indicates a sedative effect.

cluster_sedation Sedative Effect Assessment cluster_lorr Loss of Righting Reflex cluster_locomotor Locomotor Activity start_sed Administer this compound (various doses) lorr_test Place animal on back start_sed->lorr_test loco_place Place animal in open-field arena start_sed->loco_place lorr_observe Observe for righting within 30-60s lorr_test->lorr_observe lorr_positive Positive Response (Loss of Reflex) lorr_observe->lorr_positive No lorr_negative Negative Response lorr_observe->lorr_negative Yes calc_hd50 Calculate HD50 lorr_positive->calc_hd50 loco_record Record movement for 30-60 min loco_place->loco_record loco_analyze Analyze data for decreased activity loco_record->loco_analyze result_sed Determine Sedative Dose-Response loco_analyze->result_sed

Figure 2: Experimental workflow for assessing the sedative properties of this compound.

Assessment of Anticonvulsant Properties

This model is used to identify drugs effective against generalized tonic-clonic seizures.[12]

  • Apparatus: A convulsive stimulator with corneal electrodes.

  • Procedure:

    • Animals (mice or rats) are pre-treated with the test compound or vehicle.

    • At the time of expected peak drug effect, a supramaximal electrical stimulus (e.g., 50 mA for 0.2 seconds in mice) is delivered through corneal electrodes.[12]

    • The presence or absence of the tonic hindlimb extension phase of the seizure is recorded.

    • Abolition of the tonic hindlimb extension is considered protection.[12]

    • The dose that protects 50% of the animals (ED50) is determined.

This model is used to identify drugs effective against myoclonic and absence seizures.[13]

  • Procedure:

    • Animals are pre-treated with the test compound or vehicle.

    • A convulsant dose of pentylenetetrazol (e.g., 85 mg/kg, s.c. in mice) is administered.[13]

    • Animals are observed for a set period (e.g., 30 minutes) for the occurrence of clonic seizures (lasting for at least 5 seconds).

    • The absence of clonic seizures is considered protection.

    • The ED50 is calculated based on the dose-response data.

cluster_anticonvulsant Anticonvulsant Effect Assessment cluster_mes Maximal Electroshock (MES) Test cluster_ptz Pentylenetetrazol (PTZ) Test start_ac Administer this compound (various doses) mes_stimulate Deliver corneal electrical stimulus start_ac->mes_stimulate ptz_admin Administer convulsant dose of PTZ start_ac->ptz_admin mes_observe Observe for tonic hindlimb extension mes_stimulate->mes_observe mes_protected Protected mes_observe->mes_protected Absent mes_unprotected Not Protected mes_observe->mes_unprotected Present calc_ed50_mes Calculate MES ED50 mes_protected->calc_ed50_mes ptz_observe Observe for clonic seizures ptz_admin->ptz_observe ptz_protected Protected ptz_observe->ptz_protected Absent ptz_unprotected Not Protected ptz_observe->ptz_unprotected Present calc_ed50_ptz Calculate PTZ ED50 ptz_protected->calc_ed50_ptz

Figure 3: Experimental workflow for assessing the anticonvulsant properties of this compound.

Discussion

The sedative and anticonvulsant properties of this compound, like other barbiturates, stem from its ability to enhance GABAergic inhibition and suppress glutamatergic excitation in the CNS. The differentiation between these two effects is largely dose-dependent. Typically, anticonvulsant effects are observed at doses lower than those required to produce significant sedation or hypnosis. This separation of effects is what allows for the therapeutic use of some barbiturates, like phenobarbital, in the chronic management of epilepsy without causing constant sedation.

The therapeutic index, a ratio of the toxic dose to the therapeutic dose, is a critical consideration for barbiturates due to their relatively narrow margin of safety.[14] For anticonvulsant therapy, the "toxic" dose can be considered the dose that produces significant sedation or other adverse CNS effects, while the "therapeutic" dose is that which provides seizure control. A favorable therapeutic index would demonstrate a clear separation between the anticonvulsant and sedative dose-response curves.

Given the lack of specific data for this compound, it is reasonable to hypothesize that its sedative-to-anticonvulsant profile would be similar to that of phenobarbital. Therefore, it is expected that this compound would exhibit anticonvulsant activity at doses that are not profoundly sedative. However, without direct experimental evidence, this remains an extrapolation.

Future Directions

To fully characterize the sedative versus anticonvulsant properties of this compound, the following studies are recommended:

  • Dose-response studies: Conduct comprehensive dose-response experiments using the protocols outlined above (MES, PTZ, loss of righting reflex, and locomotor activity) to determine the ED50 values for both anticonvulsant and sedative effects of this compound.

  • Therapeutic index determination: Calculate the therapeutic index for this compound's anticonvulsant activity by comparing its effective dose (ED50) in seizure models to its dose causing sedation or motor impairment (e.g., HD50 from the loss of righting reflex or a dose causing a significant reduction in locomotor activity).

  • Pharmacokinetic/pharmacodynamic (PK/PD) modeling: Correlate the plasma and brain concentrations of this compound with its sedative and anticonvulsant effects over time to establish a clear relationship between drug exposure and pharmacological response.

  • Receptor binding and electrophysiology studies: Perform in vitro studies to determine the binding affinity of this compound for the GABA-A receptor and its functional effects on GABA-evoked currents to better understand its molecular pharmacology.

Conclusion

This compound is a barbiturate with known sedative and anticonvulsant properties, primarily acting through the potentiation of GABA-A receptor function. While direct quantitative comparisons of its sedative and anticonvulsant potencies are not currently available, established preclinical models and data from the closely related compound, phenobarbital, provide a strong framework for its evaluation. The experimental protocols and mechanistic understanding presented in this guide offer a clear path for future research to precisely define the therapeutic window of this compound and its potential as a clinical agent. Further investigation is necessary to delineate its specific dose-response relationships and therapeutic index.

References

Methodological & Application

Application Notes and Protocols for Probarbital in In Vivo Seizure Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Probarbital is a barbiturate derivative with central nervous system depressant effects, making it a candidate for investigation as an anticonvulsant. Barbiturates primarily exert their effects by potentiating the action of gamma-aminobutyric acid (GABA), the main inhibitory neurotransmitter in the brain.[1] This document provides detailed protocols for evaluating the anticonvulsant efficacy of this compound in three standard in vivo seizure models: the Maximal Electroshock (MES) model, the Pentylenetetrazol (PTZ) model, and the 6-Hertz (6-Hz) model.

Mechanism of Action: GABAergic Signaling Pathway

This compound, like other barbiturates, enhances GABAergic inhibition by binding to the GABA-A receptor at a site distinct from GABA itself.[1] This allosteric modulation increases the duration of chloride channel opening, leading to an influx of chloride ions and hyperpolarization of the neuronal membrane.[1] This increased inhibition raises the seizure threshold and prevents the spread of seizure activity.

GABAA_Pathway cluster_postsynaptic Postsynaptic Neuron GABA_A GABA-A Receptor Cl_Channel Chloride (Cl-) Channel GABA_A->Cl_Channel Opens Hyperpolarization Membrane Hyperpolarization Cl_Channel->Hyperpolarization Increased Cl- Influx Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Antiseizure_Effect Antiseizure Effect Reduced_Excitability->Antiseizure_Effect This compound This compound This compound->GABA_A Positive Allosteric Modulator GABA GABA GABA->GABA_A Binds

Caption: this compound's enhancement of GABA-A receptor activity.

Quantitative Data Summary (Phenobarbital as a Proxy)

The following tables summarize the effective doses (ED50) and pharmacokinetic parameters of Phenobarbital in rodents. These values can serve as a starting point for designing dose-response studies for this compound.

Table 1: Phenobarbital Efficacy in Acute Seizure Models

Seizure ModelAnimal SpeciesRoute of AdministrationED50 (mg/kg)Endpoint
Maximal Electroshock (MES)MouseIntraperitoneal (i.p.)9.67 - 21.5Abolition of tonic hindlimb extension
RatIntraperitoneal (i.p.)4.39 - 13.9Abolition of tonic hindlimb extension[2]
Pentylenetetrazol (PTZ)RatIntraperitoneal (i.p.)14.2Control of generalized tonic-clonic seizures[3]
6-Hertz (6-Hz)RatIntraperitoneal (i.p.)10.9 (1.5xCC97)Protection against seizure behavior
18.2 (2xCC97)

Table 2: Pharmacokinetic Parameters of Phenobarbital in Rodents

ParameterMouseRat
Half-life (t1/2) 7.5 hours (i.v.)[4]11 ± 2 hours (i.v.)[5]
Volume of Distribution (Vd) 0.78 L/kg (i.v.)[4]~0.6 L/kg
Route of Administration Intraperitoneal (i.p.), Intravenous (i.v.), Oral (p.o.)Intraperitoneal (i.p.), Intravenous (i.v.), Oral (p.o.)
Metabolism Primarily hepatic (hydroxylation and glucuronidation)[6][7]Primarily hepatic (hydroxylation and glucuronidation)[6][8]
Excretion Urine and bile[6][9]Urine and bile[6][8]

Experimental Protocols

The following are detailed protocols for evaluating the anticonvulsant potential of this compound in mice or rats.

General Experimental Workflow

Experimental_Workflow start Start acclimatization Animal Acclimatization (e.g., 1 week) start->acclimatization grouping Randomly Assign Animals to Treatment Groups (Vehicle, this compound Doses) acclimatization->grouping drug_admin Administer this compound or Vehicle (i.p., p.o.) grouping->drug_admin pretreatment Pretreatment Time (e.g., 30-60 min) drug_admin->pretreatment seizure_induction Induce Seizures (MES, PTZ, or 6-Hz) pretreatment->seizure_induction observation Observe and Score Seizure Behavior seizure_induction->observation data_analysis Data Analysis (e.g., ED50 calculation) observation->data_analysis end End data_analysis->end

References

Application Notes and Protocols for In Vitro Electrophysiology Studies of Barbiturates (Probarbital/Phenobarbital)

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Terminology: The term "Probarbital" is not commonly found in scientific literature. It is likely a typographical error for "Phenobarbital," a widely studied barbiturate in neuropharmacology. This document will focus on protocols and data related to Phenobarbital and other relevant barbiturates.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of in vitro electrophysiology techniques to characterize the effects of barbiturates, such as phenobarbital, on neuronal activity. The protocols detailed below offer step-by-step methodologies for patch-clamp, voltage-clamp, and local field potential (LFP) recordings to investigate the impact of these compounds on ion channels, synaptic transmission, and neural network activity.

Introduction to Barbiturates and Their Mechanism of Action

Barbiturates are a class of drugs that act as central nervous system depressants. Phenobarbital, a long-acting barbiturate, is primarily used as an anticonvulsant and sedative.[1] Its mechanism of action is multifaceted, primarily involving the enhancement of inhibitory neurotransmission and the reduction of excitatory signaling.[1][2]

The principal target of phenobarbital is the γ-aminobutyric acid type A (GABA-A) receptor, the major inhibitory neurotransmitter receptor in the central nervous system.[1][3] Phenobarbital binds to an allosteric site on the GABA-A receptor, distinct from the GABA binding site.[1] This binding potentiates the effect of GABA by increasing the duration of the chloride (Cl-) ion channel opening.[1][2][4] The resulting influx of chloride ions leads to hyperpolarization of the neuronal membrane, making the neuron less excitable and reducing the likelihood of firing an action potential.[1]

In addition to its effects on GABAergic systems, phenobarbital can also directly inhibit excitatory neurotransmission mediated by glutamate receptors, such as NMDA and AMPA receptors.[1] Furthermore, it can block voltage-gated sodium and calcium channels, which further contributes to its membrane-stabilizing and anticonvulsant properties by reducing neuronal excitability and neurotransmitter release.[1][2]

Data Presentation

The following tables summarize quantitative data on the effects of barbiturates from in vitro electrophysiological studies.

Table 1: Effects of Phenobarbital on GABAergic Synaptic Transmission in Neocortical Neurons

ParameterValue (EC₅₀)DescriptionSource
IPSC Decay Time Constant144 µMConcentration at which phenobarbital produces half of its maximal effect on prolonging the decay of inhibitory postsynaptic currents.[3]
GABA-A Receptor Agonism133 µMConcentration at which phenobarbital directly activates GABA-A receptors to produce half of the maximal response, leading to shunting of neuronal firing.[3]

Table 2: Effects of Pentobarbital on Sodium Channels

ParameterValue (ED₅₀)DescriptionSource
Fractional Channel Open-Time0.61-0.75 mMConcentration at which pentobarbital causes a 50% reduction in the fractional open-time of single sodium channels in a voltage-independent manner.[5]

Experimental Protocols

Protocol 1: Acute Brain Slice Preparation for Electrophysiology

This protocol describes the preparation of acute brain slices, a common in vitro model for studying neuronal function.[6][7][8]

Materials:

  • Rodent (e.g., mouse or rat)

  • Anesthetic (e.g., isoflurane)

  • Ice-cold, oxygenated (95% O₂/5% CO₂) cutting solution (e.g., high sucrose aCSF)

  • Oxygenated (95% O₂/5% CO₂) artificial cerebrospinal fluid (aCSF) for incubation and recording

  • Vibratome

  • Dissection tools (scissors, forceps, scalpel)

  • Superglue

  • Incubation chamber

  • Water bath

Procedure:

  • Anesthesia: Deeply anesthetize the animal using an approved anesthetic protocol.

  • Decapitation and Brain Extraction: Quickly decapitate the animal and dissect the brain, placing it immediately into ice-cold, oxygenated cutting solution.[7]

  • Blocking and Mounting: Trim the brain to create a flat surface for mounting. Glue the brain block onto the vibratome specimen disc.[7]

  • Slicing: Submerge the mounted brain in the ice-cold, oxygenated cutting solution in the vibratome buffer tray. Set the vibratome to the desired thickness (e.g., 300 µm) and begin slicing.[7]

  • Incubation and Recovery: Carefully transfer the slices to an incubation chamber containing oxygenated aCSF at 32-34°C for at least 30-60 minutes to allow for recovery.[6][7] After this initial recovery period, the slices can be maintained at room temperature.

Protocol 2: Whole-Cell Patch-Clamp Recording of Inhibitory Postsynaptic Currents (IPSCs)

This protocol is designed to measure the effects of phenobarbital on spontaneous or evoked inhibitory postsynaptic currents (sIPSCs or eIPSCs).[9][10]

Materials:

  • Prepared acute brain slice

  • Recording chamber with perfusion system

  • Microscope with DIC optics

  • Micromanipulator

  • Patch-clamp amplifier and data acquisition system

  • Borosilicate glass capillaries for pulling pipettes

  • Pipette puller

  • Internal solution (e.g., KCl-based for IPSCs)

  • Phenobarbital stock solution

Procedure:

  • Slice Transfer: Transfer a brain slice to the recording chamber and continuously perfuse with oxygenated aCSF at a rate of 2-3 mL/min.

  • Pipette Preparation: Pull a glass pipette with a resistance of 4-8 MΩ and fill it with the appropriate internal solution.

  • Cell Targeting: Under the microscope, identify a healthy neuron in the brain region of interest.

  • Gigaseal Formation: Approach the cell with the pipette while applying positive pressure. Once the pipette touches the cell membrane, release the pressure to form a high-resistance seal (GΩ seal).[10]

  • Whole-Cell Configuration: Apply gentle suction to rupture the membrane patch, establishing the whole-cell configuration.[11]

  • Recording Baseline: In voltage-clamp mode, hold the neuron at a potential of -70 mV. Record baseline sIPSCs or eIPSCs (evoked with a stimulating electrode) for 5-10 minutes.

  • Drug Application: Bath-apply phenobarbital at the desired concentration (e.g., 10 µM, 100 µM, 1 mM) and record for 10-15 minutes to allow the effect to stabilize.

  • Washout: Perfuse the slice with drug-free aCSF to record the washout of the drug effect.

  • Data Analysis: Analyze the frequency, amplitude, and decay kinetics of the IPSCs before, during, and after drug application.

Protocol 3: Voltage-Clamp Analysis of Drug Effects on Voltage-Gated Channels

This protocol is used to investigate the effects of phenobarbital on specific voltage-gated ion channels, such as sodium or calcium channels.[12][13]

Materials:

  • Same as Protocol 2, with the addition of specific channel blockers (e.g., TTX for sodium channels, cadmium for calcium channels) to isolate the current of interest.

Procedure:

  • Establish a whole-cell voltage-clamp recording as described in Protocol 2.

  • Pharmacological Isolation: Apply blockers for channels other than the one of interest. For example, to study calcium channels, block sodium and potassium channels.

  • Voltage Protocol: Apply a series of voltage steps to activate the channels of interest. For example, to study voltage-gated sodium channels, step the membrane potential from a holding potential of -80 mV to various depolarizing potentials (e.g., -60 mV to +40 mV in 10 mV increments).[14]

  • Baseline Recording: Record the isolated currents in response to the voltage protocol before drug application.

  • Drug Application: Apply phenobarbital and repeat the voltage protocol to determine its effect on the channel's activation, inactivation, and current amplitude.

  • Data Analysis: Construct current-voltage (I-V) curves and analyze changes in channel kinetics.

Protocol 4: Local Field Potential (LFP) Recording

This protocol measures the synchronized activity of a population of neurons and can be used to assess the effect of phenobarbital on network oscillations.[15][16]

Materials:

  • Prepared acute brain slice

  • Recording chamber with perfusion system

  • Low-impedance recording electrode (e.g., glass micropipette filled with aCSF or a metal microelectrode)

  • AC-coupled amplifier with appropriate filters

  • Data acquisition system

Procedure:

  • Slice Transfer: Place a brain slice in the recording chamber with continuous aCSF perfusion.

  • Electrode Placement: Lower the recording electrode into the brain region of interest (e.g., hippocampus CA1 pyramidal layer). The electrode should be in the extracellular space.[15]

  • Baseline Recording: Record spontaneous LFP activity for 10-20 minutes. If spontaneous activity is low, network oscillations can be induced with pharmacological agents (e.g., kainic acid or carbachol).

  • Drug Application: Bath-apply phenobarbital at the desired concentration and record the LFP for an extended period (e.g., 30 minutes).

  • Washout: Perfuse with drug-free aCSF to observe recovery.

  • Data Analysis: Analyze the power spectral density of the LFP signal to determine changes in the power of different frequency bands (e.g., theta, gamma) following drug application.

Mandatory Visualizations

GABA_A_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD Glutamate Decarboxylase Glutamate->GAD GABA_vesicle GABA GAD->GABA_vesicle GABA_release GABA Release GABA_vesicle->GABA_release GABA_A_Receptor GABA-A Receptor Chloride_Channel Cl- Channel (Closed) GABA_A_Receptor->Chloride_Channel Opens Hyperpolarization Hyperpolarization (Inhibition) Chloride_Channel->Hyperpolarization Cl- Influx GABA_release->GABA_A_Receptor Binds This compound Phenobarbital This compound->GABA_A_Receptor Positive Allosteric Modulation (Increases open duration)

Caption: Signaling pathway of GABA-A receptor modulation by Phenobarbital.

Electrophysiology_Workflow cluster_prep Preparation cluster_rec Recording cluster_analysis Data Analysis A1 Anesthetize Animal A2 Extract Brain A1->A2 A3 Prepare Acute Brain Slices (Vibratome) A2->A3 A4 Slice Recovery (aCSF Incubation) A3->A4 B1 Transfer Slice to Recording Chamber A4->B1 B2 Establish Recording (Patch-Clamp / LFP) B1->B2 B3 Record Baseline Activity B2->B3 B4 Bath Apply this compound B3->B4 B5 Record Drug Effect B4->B5 B6 Washout B5->B6 C1 Analyze Electrophysiological Parameters B6->C1 C2 Statistical Analysis C1->C2 C3 Generate Dose-Response Curves / Power Spectra C2->C3

Caption: General experimental workflow for in vitro electrophysiology.

Barbiturate_Effects_Logic cluster_inhibition Enhanced Inhibition cluster_excitation Reduced Excitation This compound Phenobarbital GABA_A Potentiates GABA-A Receptor Function This compound->GABA_A Glutamate Inhibits Glutamate Receptors This compound->Glutamate Ion_Channels Blocks Voltage-Gated Na+ & Ca2+ Channels This compound->Ion_Channels Cl_Influx ↑ Cl- Influx GABA_A->Cl_Influx Hyperpolarization Hyperpolarization Cl_Influx->Hyperpolarization Neuronal_Excitability ↓ Neuronal Excitability Hyperpolarization->Neuronal_Excitability Glutamate->Neuronal_Excitability NT_Release ↓ Neurotransmitter Release Ion_Channels->NT_Release NT_Release->Neuronal_Excitability

Caption: Logical diagram of Phenobarbital's effects on neuronal excitability.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An HPLC Method for the Quantification of Probarbital in Human Plasma: Application Notes and Protocols

Abstract

This document details a representative High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of probabital in human plasma. The described protocol is based on established analytical methodologies for short-acting barbiturates and serves as a comprehensive template that requires validation for the specific analyte, probabital. The method employs a common C18 reversed-phase column with UV detection, a widely accessible and robust technique. Detailed protocols for plasma sample preparation using liquid-liquid extraction (LLE) are provided, along with typical chromatographic conditions and performance characteristics.

Introduction

This compound is a short-acting barbiturate derivative that acts as a central nervous system depressant. Accurate and reliable quantification of probabital in plasma is essential for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments. HPLC with UV detection offers a specific, sensitive, and reproducible method for this purpose. This application note provides a foundational protocol for researchers to develop and validate a robust HPLC method for probabital quantification in a plasma matrix.

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • Internal Standard (IS) (e.g., another short-acting barbiturate not expected in the samples, such as butalbital)

  • HPLC-grade acetonitrile

  • HPLC-grade methanol

  • HPLC-grade water

  • Extraction solvent (e.g., tert-butyl methyl ether or a mixture of n-hexane and ethyl acetate)[1]

  • 0.1 M Phosphate buffer (pH adjusted as needed for optimal extraction)

  • Drug-free human plasma

Equipment
  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

  • Centrifuge

  • Vortex mixer

  • Sample evaporator (e.g., nitrogen stream evaporator)

  • Analytical balance

  • pH meter

Preparation of Stock and Working Solutions
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve the probabital reference standard and the internal standard in methanol to prepare individual stock solutions of 1 mg/mL.[2]

  • Working Standard Solutions: Prepare serial dilutions of the probabital stock solution using a mixture of acetonitrile and water (e.g., 50:50 v/v) to create a series of working standard solutions for calibration and quality control samples.

  • Internal Standard Working Solution: Dilute the IS stock solution with the same diluent to a suitable concentration (e.g., 10 µg/mL).

Sample Preparation: Liquid-Liquid Extraction (LLE)
  • Pipette 500 µL of plasma sample, calibration standard, or quality control sample into a clean centrifuge tube.

  • Add 50 µL of the internal standard working solution and vortex for 30 seconds.

  • Add 2 mL of the extraction solvent (e.g., tert-butyl methyl ether).[2][3]

  • Vortex the mixture vigorously for 2 minutes to ensure thorough mixing.[1]

  • Centrifuge the samples at 4000 rpm for 10 minutes to separate the aqueous and organic layers.[2]

  • Carefully transfer the upper organic layer to a new clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.[2]

  • Reconstitute the dried residue in 200 µL of the mobile phase.

  • Vortex for 30 seconds and transfer the solution to an HPLC vial for analysis.

Chromatographic Conditions

A typical HPLC setup for the analysis of short-acting barbiturates is outlined below. Optimization of these parameters for probabital is recommended.

ParameterTypical Condition
HPLC Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (e.g., 45:55, v/v) or Methanol:Water (e.g., 40:60, v/v)
Flow Rate 1.0 mL/min[4]
Injection Volume 20 µL
Column Temperature 30°C[5]
Detection UV at 214 nm or 240 nm[5][6]
Run Time Approximately 10-15 minutes

Method Validation Parameters (Representative)

The following table summarizes representative validation parameters based on published methods for other short-acting barbiturates. These should be determined specifically for the probabital method.

ParameterTypical Value/Range
Linearity Range 0.1 - 10 µg/mL
Correlation Coefficient (r²) > 0.995
Accuracy (Recovery) 85 - 115%
Precision (RSD%) < 15%
Limit of Quantification (LOQ) 0.05 - 0.1 µg/mL
Limit of Detection (LOD) 0.01 - 0.05 µg/mL

Data Presentation

Table 1: Representative Chromatographic Conditions
ParameterValueReference(s)
ColumnC18 (4.6 x 150 mm, 5 µm)
Mobile PhaseAcetonitrile:Water (45:55, v/v)
Flow Rate1.0 mL/min[4]
Temperature30°C[5]
Detection Wavelength214 nm[6]
Injection Volume20 µL
Table 2: Representative Method Validation Data for Short-Acting Barbiturates
ParameterAcceptance CriteriaTypical PerformanceReference(s)
Linearity (r²)≥ 0.99> 0.995
Accuracy (% Recovery)85-115%90-110%
Precision (% RSD)≤ 15%< 10%
Limit of Quantification (LOQ)-~0.1 µg/mL[6]

Experimental Workflow Visualization

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing plasma Plasma Sample (500 µL) add_is Add Internal Standard (50 µL) plasma->add_is vortex1 Vortex (30s) add_is->vortex1 add_solvent Add Extraction Solvent (2 mL) (e.g., tert-butyl methyl ether) vortex1->add_solvent vortex2 Vortex (2 min) add_solvent->vortex2 centrifuge Centrifuge (4000 rpm, 10 min) vortex2->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness (N2 Stream, 40°C) transfer->evaporate reconstitute Reconstitute in Mobile Phase (200 µL) evaporate->reconstitute inject Inject into HPLC System (20 µL) reconstitute->inject hplc C18 Column Separation (Acetonitrile:Water) inject->hplc detect UV Detection (214 nm) hplc->detect chromatogram Generate Chromatogram detect->chromatogram integrate Peak Integration chromatogram->integrate calculate Calculate Concentration (vs. Calibration Curve) integrate->calculate report Final Report calculate->report

Caption: Experimental workflow for probabital quantification in plasma.

Conclusion

The HPLC-UV method outlined in this application note provides a solid foundation for the quantification of probabital in human plasma. The protocol for liquid-liquid extraction is robust for isolating barbiturates from a complex biological matrix. The specified chromatographic conditions are a good starting point for method development. It is imperative that this method be fully validated according to regulatory guidelines (e.g., ICH, FDA) to ensure its accuracy, precision, and reliability for its intended application in research, clinical, or drug development settings.

References

Probarbital Dose-Response Curve Analysis in Cell Lines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Probarbital, a barbiturate derivative, is known for its sedative and hypnotic properties, primarily mediated through its interaction with the central nervous system. Its mechanism of action involves potentiating the effect of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor.[1][2] This interaction leads to an increased influx of chloride ions into neurons, resulting in hyperpolarization and reduced neuronal excitability.[3][4] Beyond its neurological effects, understanding the dose-response relationship of this compound in various cell lines is crucial for evaluating its potential therapeutic applications and cytotoxic effects in oncology and other fields.

This document provides a detailed protocol for determining the dose-response curve of this compound in cell lines using a standard cell viability assay. It includes methodologies for data acquisition, presentation, and an overview of the key signaling pathways involved.

Data Presentation

The dose-dependent effect of this compound on cell viability is typically quantified by determining the half-maximal inhibitory concentration (IC50). This value represents the concentration of the drug that is required to inhibit the growth of 50% of a cell population. The results of a dose-response experiment can be summarized in a table for clear comparison across different cell lines or experimental conditions.

Table 1: Example of this compound Dose-Response Data on Various Cancer Cell Lines after 48-hour exposure

This compound Concentration (µM)A549 Cell Viability (%)MCF-7 Cell Viability (%)HeLa Cell Viability (%)
0 (Control)100 ± 4.5100 ± 5.1100 ± 3.9
1095.2 ± 3.898.1 ± 4.296.5 ± 3.1
5082.1 ± 5.088.5 ± 3.585.3 ± 4.5
10065.7 ± 4.175.2 ± 4.870.1 ± 3.8
25048.9 ± 3.955.4 ± 3.252.8 ± 4.0
50030.2 ± 2.838.7 ± 2.935.6 ± 3.3
100015.4 ± 2.120.1 ± 2.518.2 ± 2.7
IC50 (µM) ~260 ~320 ~280

Note: The data presented in this table are for illustrative purposes only and may not represent actual experimental results.

Experimental Protocols

A common and reliable method for determining the cytotoxic or anti-proliferative effects of a compound on cultured cells is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol: MTT Assay for this compound Dose-Response Curve Analysis

Materials:

  • Selected cell lines (e.g., A549, MCF-7, HeLa)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • 96-well cell culture plates

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells from a healthy culture.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • This compound Treatment:

    • Prepare a series of dilutions of this compound from the stock solution in complete culture medium. A typical concentration range might be from 1 µM to 1000 µM.

    • Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound) and a no-treatment control.

    • After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Following the incubation period, add 10 µL of MTT reagent to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized by viable cells into formazan crystals.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of this compound using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

    • Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve.

    • Determine the IC50 value from the curve, which is the concentration of this compound that results in 50% cell viability.

Mandatory Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Cell Seeding in 96-well Plate cell_culture->cell_seeding probarbital_prep This compound Dilution Series treatment Incubate with this compound (24-72h) cell_seeding->treatment probarbital_prep->treatment mtt_addition Add MTT Reagent treatment->mtt_addition formazan_formation Incubate (2-4h) mtt_addition->formazan_formation solubilization Add Solubilization Solution formazan_formation->solubilization read_absorbance Read Absorbance (570nm) solubilization->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability plot_curve Plot Dose-Response Curve calculate_viability->plot_curve determine_ic50 Determine IC50 plot_curve->determine_ic50

Caption: Experimental workflow for this compound dose-response analysis.

Signaling Pathway Diagram

The primary mechanism of action of this compound involves the potentiation of GABA-A receptor activity. Activation of GABA-A receptors can, in some cellular contexts, trigger downstream signaling cascades that influence cell survival and apoptosis.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound gaba_a_receptor GABA-A Receptor This compound->gaba_a_receptor Binds to cl_influx Increased Cl- Influx gaba_a_receptor->cl_influx Activates hyperpolarization Hyperpolarization cl_influx->hyperpolarization ca_influx Decreased Ca2+ Influx hyperpolarization->ca_influx Leads to downstream Downstream Signaling ca_influx->downstream Modulates apoptosis Apoptosis downstream->apoptosis Can lead to

Caption: this compound's signaling pathway via the GABA-A receptor.

References

Application Notes and Protocols for Using Probarbital to Induce Sleep in Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Probarbital is a barbiturate with sedative-hypnotic properties. Specific data on its use for inducing sleep in rodent models is limited in publicly available scientific literature. The following protocols and data are based on the established use of other intermediate-acting barbiturates, such as pentobarbital and phenobarbital, in rodent sleep research. Researchers should treat these as guidelines and conduct dose-finding studies to determine the optimal dosage and administration route for this compound in their specific experimental context. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Introduction

This compound, a member of the barbiturate class of drugs, acts as a central nervous system (CNS) depressant.[1] Like other barbiturates, its mechanism of action involves enhancing the effect of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor.[2][3][4][5] This leads to increased chloride ion influx, hyperpolarization of neuronal membranes, and a decrease in neuronal excitability, resulting in sedation and sleep induction.[2][4][5]

These application notes provide a comprehensive overview and detailed protocols for utilizing this compound to induce sleep in rodent models for research purposes. The provided methodologies cover drug preparation, administration, and the assessment of sleep parameters.

Data Presentation

The following tables summarize typical quantitative data obtained from studies using barbiturates to induce sleep in rodents. These values should be considered as a starting point for studies with this compound.

Table 1: Recommended Starting Dosages for Barbiturates in Rodents

BarbiturateRodent SpeciesRoute of AdministrationRecommended Starting Dose (mg/kg)Reference
PentobarbitalMouseIntraperitoneal (IP)30 - 50[6][7][8]
PentobarbitalRatIntraperitoneal (IP)30 - 40
PhenobarbitalMouseIntraperitoneal (IP) / Subcutaneous (SC)30 - 40[8]

Table 2: Expected Sleep Parameters Following Barbiturate Administration in Mice

ParameterExpected OutcomeMeasurement MethodReference
Sleep Latency DecreaseTime from injection to loss of righting reflex[6][7]
Sleep Duration IncreaseTime from loss to recovery of righting reflex[6][7]
NREM Sleep IncreaseEEG/EMG Analysis[9]
REM Sleep DecreaseEEG/EMG Analysis[9]

Experimental Protocols

Materials and Reagents
  • This compound sodium salt

  • Sterile saline (0.9% NaCl)

  • Rodents (e.g., C57BL/6 mice or Sprague-Dawley rats)

  • Syringes and needles (appropriate gauge for the route of administration)

  • Animal scale

  • Heating pad (to prevent hypothermia)

  • Timer or stopwatch

  • (Optional) EEG/EMG recording system

This compound Solution Preparation
  • Calculate the required amount of this compound: Based on the desired dose (mg/kg) and the weight of the animals, calculate the total amount of this compound needed.

  • Dissolve this compound: Dissolve the this compound sodium salt in sterile saline to the desired final concentration (e.g., 10 mg/mL). Ensure the solution is clear and free of particulates.

  • Storage: Store the solution according to the manufacturer's instructions, typically protected from light.

Animal Handling and Acclimation
  • Acclimation: Allow animals to acclimate to the housing facility for at least one week before the experiment.

  • Handling: Handle the animals gently to minimize stress, which can affect sleep parameters.

  • Fasting: For intraperitoneal injections, a short fasting period (e.g., 4 hours) may be considered to reduce variability in drug absorption, though this is not always necessary.[10]

Administration of this compound
  • Weigh the animal: Accurately weigh the animal immediately before drug administration to calculate the precise volume of this compound solution to inject.

  • Administration: Administer the this compound solution via the chosen route. Intraperitoneal (IP) injection is common for systemic administration in rodents.

    • IP Injection Technique (Mouse): Gently restrain the mouse, tilt it slightly head-down, and insert the needle into the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or other organs.

Assessment of Sleep Parameters

This is a fundamental method for assessing the hypnotic effect of a substance.

  • Start the timer: Immediately after this compound administration, start a timer.

  • Measure Sleep Latency: Place the animal in a clean, quiet cage. At regular intervals (e.g., every minute), gently turn the animal onto its back. The time from injection until the animal can no longer right itself within a set time (e.g., 30 seconds) is recorded as the sleep latency .[6][7]

  • Measure Sleep Duration: Once the righting reflex is lost, continue to monitor the animal. The time from the loss of the righting reflex to its spontaneous recovery is recorded as the sleep duration .[6][7]

  • Monitoring: Throughout the sleep period, monitor the animal's breathing and temperature. Use a heating pad to maintain body temperature.

For a more detailed analysis of sleep architecture, surgical implantation of EEG and EMG electrodes is required. This allows for the differentiation between wakefulness, non-rapid eye movement (NREM) sleep, and rapid eye movement (REM) sleep.[11][12]

  • Surgical Implantation: This is a sterile surgical procedure requiring anesthesia and analgesia, performed several days before the sleep study to allow for recovery.

  • Baseline Recording: Record baseline EEG/EMG data for at least 24 hours before drug administration to establish normal sleep-wake patterns.[13]

  • Post-Probarbital Recording: After this compound administration, continuously record EEG/EMG data.

  • Data Analysis: Analyze the recordings to quantify the time spent in each sleep stage (NREM, REM) and the number and duration of sleep-wake cycles.[9]

Visualization

Signaling Pathway of Barbiturate Action

G cluster_0 Neuronal Synapse This compound This compound GABA_A_Receptor GABA-A Receptor This compound->GABA_A_Receptor Binds to allosteric site Chloride_Channel Chloride (Cl-) Channel GABA_A_Receptor->Chloride_Channel Prolongs opening Neuron Postsynaptic Neuron Chloride_Channel->Neuron Increases Cl- influx

Caption: this compound enhances GABAergic inhibition by prolonging the opening of chloride channels.

Experimental Workflow for this compound-Induced Sleep Study

G cluster_0 Preparation cluster_1 Procedure cluster_2 Data Collection cluster_3 Advanced Analysis Animal_Acclimation Animal Acclimation Weigh_Animal Weigh Animal Animal_Acclimation->Weigh_Animal Probarbital_Prep This compound Preparation Administer_this compound Administer this compound (IP) Probarbital_Prep->Administer_this compound Weigh_Animal->Administer_this compound Place_in_Cage Place in Quiet Cage Administer_this compound->Place_in_Cage EEG_EMG EEG/EMG Recording & Analysis Administer_this compound->EEG_EMG Optional Measure_Latency Measure Sleep Latency (Loss of Righting Reflex) Place_in_Cage->Measure_Latency Measure_Duration Measure Sleep Duration (Recovery of Righting Reflex) Measure_Latency->Measure_Duration

Caption: Workflow for assessing this compound-induced sleep in rodent models.

References

Probing GABAergic Neurotransmission with Probarbital: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Probarbital, a member of the barbiturate class of drugs, serves as a valuable pharmacological tool for the investigation of GABAergic neurotransmission. Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system (CNS), and its signaling is crucial for maintaining the balance between neuronal excitation and inhibition.[1][2] Dysregulation of the GABAergic system is implicated in a variety of neurological and psychiatric disorders, making it a key target for therapeutic drug development.

This compound and other barbiturates exert their effects primarily through the positive allosteric modulation of the GABAA receptor, a ligand-gated ion channel.[1][3] This document provides detailed application notes on the use of this compound in studying GABAergic signaling, along with comprehensive protocols for key experimental techniques.

Mechanism of Action of this compound on GABAA Receptors

This compound enhances GABAergic inhibition through a multi-faceted interaction with the GABAA receptor:

  • Positive Allosteric Modulation: this compound binds to a site on the GABAA receptor that is distinct from the GABA binding site.[1] This allosteric binding potentiates the effect of GABA by increasing the duration of the chloride ion channel opening.[1][4][5] The prolonged influx of chloride ions (Cl-) leads to hyperpolarization of the neuronal membrane, making the neuron less likely to fire an action potential.[1]

  • Direct Agonism: At higher concentrations, this compound can directly activate the GABAA receptor, even in the absence of GABA.[3][6] This direct gating of the chloride channel contributes to its sedative-hypnotic and anesthetic effects.[7]

  • Modulation of Other Ion Channels: While its primary action is on GABAA receptors, some barbiturates have been shown to inhibit glutamate receptors (e.g., AMPA/kainate receptors) and voltage-gated calcium channels at higher concentrations, further contributing to a reduction in neuronal excitability.[1][3]

Data Presentation: Quantitative Effects of Barbiturates on GABAA Receptor Function

The following tables summarize quantitative data for phenobarbital, a closely related and extensively studied barbiturate that serves as a proxy for this compound's general mechanism. These values can vary depending on the specific GABAA receptor subunit composition and the experimental system used.

Table 1: Potentiation of GABA-Induced Currents by Phenobarbital

ParameterValueCell TypeReference
EC50 for increasing IPSC decay time constant144 µMRat Neocortical Neurons[6]
EC50 for enhancing response to 1 µM GABA0.89 mMCultured Rat Hippocampal Neurons[8][9]

Table 2: Direct Activation of GABAA Receptors by Phenobarbital

ParameterValueCell TypeReference
EC50 for direct agonism133 µMRat Neocortical Neurons[6]
EC50 for activation of Cl- current3.0 mMCultured Rat Hippocampal Neurons[8][9]

Table 3: Channel Blocking Effects of Phenobarbital at High Concentrations

ParameterValueCell TypeReference
IC50 for block of potentiated GABA currents12.9 mMCultured Rat Hippocampal Neurons[8][9]

Mandatory Visualizations

GABA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA GABA_A_Receptor GABA_A Receptor (Chloride Channel) GABA->GABA_A_Receptor Binds to GABA site This compound This compound This compound->GABA_A_Receptor Binds to allosteric site Cl_ion Cl- GABA_A_Receptor->Cl_ion Channel Opens (Duration Increased by this compound) Hyperpolarization Hyperpolarization (Inhibition) Cl_ion->Hyperpolarization Influx leads to

Caption: this compound's modulation of the GABAA receptor signaling pathway.

Electrophysiology_Workflow prep Cell Preparation (e.g., Neuronal Culture or Brain Slice) patch Patch-Clamp Setup (Whole-Cell Configuration) prep->patch baseline Record Baseline GABA-Evoked Currents patch->baseline application Bath Application of this compound baseline->application recording Record GABA-Evoked Currents in the Presence of this compound application->recording analysis Data Analysis (Amplitude, Decay Kinetics) recording->analysis

Caption: Experimental workflow for electrophysiological recording.

Logical_Relationship This compound This compound GABA_A_Receptor GABA_A Receptor This compound->GABA_A_Receptor Positive Allosteric Modulation Chloride_Channel Chloride Channel Opening Duration GABA_A_Receptor->Chloride_Channel Increases Chloride_Influx Chloride Ion Influx Chloride_Channel->Chloride_Influx Increases Neuronal_Inhibition Neuronal Inhibition Chloride_Influx->Neuronal_Inhibition Leads to

Caption: Logical relationship of this compound's effect on GABAergic neurotransmission.

Experimental Protocols

Electrophysiological Analysis of this compound's Effect on GABA-Evoked Currents using Patch-Clamp

This protocol details the whole-cell patch-clamp technique to measure the effect of this compound on GABAA receptor currents in cultured neurons.

Materials and Reagents:

  • Cultured neurons (e.g., hippocampal or cortical)

  • External solution (in mM): 150 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4)

  • Internal solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.2 Na-GTP (pH 7.2)

  • GABA stock solution (10 mM in water)

  • This compound stock solution (100 mM in DMSO)

  • Patch pipettes (3-5 MΩ)

  • Patch-clamp amplifier and data acquisition system

  • Microscope with manipulators

Procedure:

  • Cell Preparation: Plate neurons on coverslips and grow to a suitable density for recording.

  • Solution Preparation: Prepare and filter all solutions on the day of the experiment.

  • Recording Setup:

    • Place a coverslip with cultured neurons in the recording chamber and perfuse with external solution.

    • Pull patch pipettes and fill with internal solution.

    • Under visual guidance, approach a neuron with the patch pipette and form a gigaohm seal.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Clamp the neuron at a holding potential of -60 mV.

  • Baseline Recording:

    • Using a rapid application system, apply a sub-saturating concentration of GABA (e.g., 1-10 µM) for a short duration (e.g., 2-5 ms) to evoke an inward Cl- current.

    • Record several baseline GABA-evoked currents to ensure a stable response.

  • This compound Application:

    • Perfuse the recording chamber with external solution containing the desired concentration of this compound (e.g., 10 µM - 1 mM).

    • Allow the drug to equilibrate for 2-5 minutes.

  • Recording with this compound:

    • While continuously perfusing with the this compound-containing solution, apply the same concentration and duration of GABA as in the baseline recording.

    • Record the GABA-evoked currents in the presence of this compound.

  • Data Analysis:

    • Measure the peak amplitude and the decay time constant of the GABA-evoked currents before and after this compound application.

    • A potentiation of the GABAergic response will be observed as an increase in the decay time constant of the inhibitory postsynaptic current (IPSC). At higher concentrations, an increase in the peak amplitude may also be observed.

Radioligand Binding Assay for this compound's Interaction with the GABAA Receptor

This protocol describes a competitive binding assay to determine if this compound interacts with the barbiturate binding site on the GABAA receptor, using a radiolabeled barbiturate like [35S]TBPS or by observing its allosteric effects on [3H]muscimol (a GABA agonist) binding.

Materials and Reagents:

  • Rat brain cortex tissue

  • Homogenization buffer: 50 mM Tris-HCl (pH 7.4) with protease inhibitors

  • Assay buffer: 50 mM Tris-HCl (pH 7.4)

  • Radioligand: [3H]muscimol

  • Unlabeled GABA (for determining non-specific binding)

  • This compound solutions of varying concentrations

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Membrane Preparation:

    • Homogenize rat brain cortex in ice-cold homogenization buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.

    • Centrifuge the supernatant at 20,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.

    • Wash the pellet by resuspending in fresh buffer and repeating the centrifugation. This step is repeated multiple times to remove endogenous GABA.[10]

    • Resuspend the final pellet in assay buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, set up the following in triplicate:

      • Total Binding: 50 µL of membrane preparation, 50 µL of [3H]muscimol (at a concentration near its Kd), and 50 µL of assay buffer.

      • Non-specific Binding: 50 µL of membrane preparation, 50 µL of [3H]muscimol, and 50 µL of a high concentration of unlabeled GABA (e.g., 1 mM).

      • This compound Effect: 50 µL of membrane preparation, 50 µL of [3H]muscimol, and 50 µL of varying concentrations of this compound.

    • Incubate the plate at 4°C for 30-60 minutes.

  • Termination and Filtration:

    • Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters.

    • Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding - Non-specific Binding.

    • Determine the percentage enhancement of specific [3H]muscimol binding at each concentration of this compound.

    • Plot the percentage enhancement against the log concentration of this compound to generate a dose-response curve and determine the EC50 for the modulatory effect.

Conclusion

This compound is a powerful tool for elucidating the mechanisms of GABAergic neurotransmission. Its ability to potentiate GABA-mediated inhibition and directly activate GABAA receptors allows researchers to probe the function and pharmacology of this critical inhibitory system. The protocols provided herein offer standardized methods for characterizing the effects of this compound and other modulators on GABAA receptor function, aiding in the discovery and development of novel therapeutics for a range of neurological and psychiatric conditions.

References

Probarbital in Cell Culture: Applications and Protocols for Neurobiological and Drug Metabolism Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Probarbital, an intermediate-acting barbiturate, holds potential for a variety of in vitro research applications, particularly in the fields of neurobiology and drug metabolism. While specific literature on this compound in cell culture is limited, its pharmacological profile, analogous to more extensively studied barbiturates like phenobarbital and pentobarbital, allows for the adaptation of established protocols to investigate its cellular and molecular effects. This document provides detailed application notes and experimental protocols for the use of this compound in cell culture models. The methodologies described are based on established techniques for similar barbiturates and are intended to serve as a comprehensive guide for researchers.

Mechanism of Action

The primary mechanism of action for barbiturates, including this compound, is the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor.[1][2][3] Binding of this compound to a distinct site on the GABA-A receptor complex increases the duration of chloride (Cl⁻) channel opening when GABA is bound.[2][3] This enhanced influx of chloride ions leads to hyperpolarization of the neuronal membrane, making the neuron less excitable and reducing the probability of action potential firing.[2]

Beyond its effects on the GABAergic system, barbiturates can also inhibit glutamate-induced neuronal excitation, primarily by blocking AMPA and kainate receptors.[2] Furthermore, they can modulate voltage-gated sodium and calcium channels, which contributes to their overall membrane-stabilizing and anticonvulsant properties.[2]

Key Cell Culture Applications

Based on its mechanism of action, this compound can be a valuable tool in the following cell culture applications:

  • Neuropharmacology and Neurotoxicity:

    • Investigating the modulation of neuronal excitability and synaptic transmission.

    • Screening for compounds that interact with the GABAergic system.

    • Modeling seizure-like activity in vitro and testing the efficacy of potential anticonvulsant drugs.

    • Assessing the potential neurotoxic or neuroprotective effects of test compounds in the presence of this compound-induced modulation of neuronal activity.

  • Drug Metabolism and Drug-Drug Interactions:

    • Studying the induction of cytochrome P450 (CYP) enzymes in hepatocyte cultures. Phenobarbital is a classic inducer of CYP2B and CYP3A subfamilies.[1]

    • Evaluating the potential for drug-drug interactions by assessing the impact of co-administered compounds on this compound metabolism or its CYP induction profile.

  • Glial Cell Biology:

    • Investigating the effects of barbiturates on glial cell function, including glutamate uptake and cellular respiration.

    • Studying the role of glia in modulating neuronal responses to this compound.

Data Presentation

The following table summarizes key quantitative data related to the cellular effects of barbiturates, which can serve as a reference for designing experiments with this compound.

ParameterBarbiturateCell TypeValueReference
GABA-A Receptor Modulation
EC₅₀ for direct Cl⁻ current activationPentobarbitalCultured Rat Hippocampal Neurons0.33 mM
EC₅₀ for direct Cl⁻ current activationPhenobarbitalCultured Rat Hippocampal Neurons3.0 mM
EC₅₀ for enhancing GABA responsePentobarbitalCultured Rat Hippocampal Neurons94 µM
EC₅₀ for enhancing GABA responsePhenobarbitalCultured Rat Hippocampal Neurons0.89 mM
CYP450 Induction
Typical Induction ConcentrationPhenobarbitalPrimary Human Hepatocytes100 µM - 1000 µM[1]
Positive Control ConcentrationPhenobarbitalPrimary Human Hepatocytes750 µM[4]
Excitotoxicity
Glutamate IC₅₀ (15 min exposure)-Rat Cortical Neurons (alone)364.5 µM[3]
Glutamate IC₅₀ (15 min exposure)-Rat Cortical Neurons (with astrocytes)1,935 µM[3]

Experimental Protocols

Protocol 1: Investigating the Effect of this compound on Neuronal Excitability using Primary Cortical Neuron Culture

Objective: To assess the modulatory effect of this compound on the spontaneous electrical activity and excitability of primary cortical neurons.

Materials:

  • Primary cortical neurons (e.g., from E18 rat or mouse embryos)

  • Neurobasal medium supplemented with B27 and GlutaMAX

  • Poly-D-lysine coated culture plates or coverslips

  • This compound stock solution (e.g., 100 mM in DMSO)

  • Microelectrode array (MEA) system or patch-clamp electrophysiology setup

Procedure:

  • Primary Neuron Culture:

    • Isolate cortical tissue from E18 rodent embryos following established protocols.[5][6]

    • Dissociate the tissue enzymatically (e.g., with papain or trypsin) and mechanically by trituration.[5][6]

    • Plate the dissociated neurons onto poly-D-lysine coated MEA plates or coverslips for patch-clamp at a suitable density.

    • Culture the neurons in Neurobasal medium with supplements at 37°C and 5% CO₂.

    • Allow neurons to mature for at least 7-10 days in vitro before experimentation.

  • This compound Treatment:

    • Prepare working solutions of this compound in culture medium at final concentrations ranging from 1 µM to 1000 µM. A vehicle control (e.g., 0.1% DMSO) should be included.

    • For acute exposure, replace the culture medium with the this compound-containing medium and record neuronal activity immediately or after a short incubation (e.g., 15-30 minutes).

    • For chronic exposure, replace the medium with this compound-containing medium and incubate for 24-72 hours, replacing the medium daily.

  • Electrophysiological Recording:

    • MEA: Record spontaneous neuronal firing and bursting activity before and after the addition of this compound. Analyze parameters such as mean firing rate, burst frequency, and network synchrony.

    • Patch-Clamp: Perform whole-cell patch-clamp recordings to measure changes in resting membrane potential, input resistance, and action potential firing in response to current injections. To study effects on synaptic transmission, record spontaneous or evoked postsynaptic currents (sPSCs or ePSCs).

Protocol 2: Assessment of this compound-Induced Cytochrome P450 Expression in Primary Hepatocyte Culture

Objective: To determine if this compound induces the expression of CYP450 enzymes in primary hepatocytes.

Materials:

  • Cryopreserved or fresh primary human hepatocytes

  • Hepatocyte culture medium (e.g., Williams' E Medium)

  • Collagen-coated culture plates (e.g., 24-well or 96-well)

  • This compound stock solution (e.g., 100 mM in DMSO)

  • Positive control (e.g., Phenobarbital at 750 µM)

  • Vehicle control (e.g., 0.1% DMSO)

  • RNA extraction kit and qRT-PCR reagents

  • CYP enzyme activity assay kits (e.g., for CYP2B6, CYP3A4)

Procedure:

  • Hepatocyte Culture:

    • Thaw and plate primary human hepatocytes on collagen-coated plates according to the supplier's instructions.

    • Allow the cells to form a monolayer, typically for 4-24 hours.[1]

  • This compound Treatment:

    • Prepare working solutions of this compound, Phenobarbital (positive control), and vehicle in hepatocyte culture medium. Typical this compound concentrations to test would range from 100 µM to 1000 µM.[1]

    • Aspirate the plating medium and replace it with the treatment or control medium.

    • Incubate the plates for 48 to 72 hours at 37°C with 5% CO₂, replacing the medium daily.[1]

  • Endpoint Analysis:

    • mRNA Quantification (qRT-PCR): Harvest the cells, extract total RNA, and perform qRT-PCR to measure the relative expression levels of target CYP genes (e.g., CYP2B6, CYP3A4) normalized to a housekeeping gene.

    • Enzyme Activity Measurement: Incubate the intact cells with a CYP-specific probe substrate (e.g., bupropion for CYP2B6). Measure the formation of the metabolite using LC-MS/MS to determine enzyme activity.

Protocol 3: Evaluation of this compound's Effect on Glutamate-Induced Excitotoxicity in a Neuron-Astrocyte Co-Culture Model

Objective: To investigate whether this compound can modulate neuronal susceptibility to glutamate-induced excitotoxicity in the presence of astrocytes.

Materials:

  • Primary cortical neurons and astrocytes

  • Neuron and astrocyte culture media

  • Poly-D-lysine coated culture plates (e.g., 96-well)

  • This compound stock solution

  • Glutamate solution

  • Cell viability assay kit (e.g., MTT, LDH)

Procedure:

  • Neuron-Astrocyte Co-Culture:

    • Culture primary astrocytes and neurons separately until they reach a suitable confluency.

    • Establish a co-culture by either plating neurons on top of a confluent astrocyte monolayer or by using a transwell system to separate the two cell types while allowing for paracrine signaling.

  • This compound Pre-treatment:

    • Once the co-culture is established, pre-treat the cells with various concentrations of this compound (e.g., 10 µM - 500 µM) or vehicle for a specified period (e.g., 24 hours).

  • Glutamate-Induced Excitotoxicity:

    • After pre-treatment, expose the cultures to a toxic concentration of glutamate (e.g., 100-500 µM) for a short duration (e.g., 15-60 minutes).

    • Remove the glutamate-containing medium and replace it with fresh, this compound-containing medium.

  • Assessment of Cell Viability:

    • After 24 hours of recovery, assess neuronal viability using an appropriate assay. For example, an MTT assay to measure metabolic activity or an LDH assay to measure membrane integrity.

    • Compare the viability of neurons treated with this compound and glutamate to those treated with glutamate alone to determine any protective or exacerbating effects of this compound.

Visualizations

GABA_A_Receptor_Modulation cluster_membrane Neuronal Membrane GABA_R GABA-A Receptor (Chloride Channel) Cl_in Cl- (intracellular) Hyperpolarization Membrane Hyperpolarization GABA_R->Hyperpolarization Prolonged Channel Opening GABA GABA GABA->GABA_R binds This compound This compound This compound->GABA_R binds (allosteric site) Cl_out Cl- (extracellular) Cl_out->GABA_R influx Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Experimental_Workflow_Neurotoxicity cluster_prep Cell Culture Preparation cluster_treatment Treatment cluster_analysis Data Analysis Culture_Cells Culture Primary Neurons and/or Astrocytes Plate_Cells Plate cells in appropriate cultureware Culture_Cells->Plate_Cells Add_this compound Add this compound (various concentrations) Plate_Cells->Add_this compound Incubate_this compound Incubate (e.g., 24h) Add_this compound->Incubate_this compound Add_Toxin Induce Excitotoxicity (e.g., Glutamate) Incubate_this compound->Add_Toxin Assay_Viability Perform Cell Viability Assay (e.g., MTT, LDH) Add_Toxin->Assay_Viability Analyze_Data Analyze and Compare Treatment Groups Assay_Viability->Analyze_Data

References

Analytical Techniques for the Identification of Probarbital Metabolites: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Probarbital (5-ethyl-5-isopropylbarbituric acid) is a barbiturate derivative with sedative and hypnotic properties. The identification and quantification of its metabolites are crucial for understanding its pharmacokinetic profile, duration of action, and potential for drug-drug interactions. This document provides detailed application notes and protocols for the analytical techniques used in the identification of this compound metabolites. While specific metabolism studies on this compound are limited in publicly available literature, the metabolic fate of barbiturates is well-established. It is anticipated that this compound undergoes similar biotransformation pathways to other barbiturates, such as phenobarbital. These pathways primarily involve oxidation of the alkyl side chains (Phase I metabolism) followed by conjugation reactions (Phase II metabolism).

The following protocols are based on established methods for the analysis of barbiturates and their metabolites from biological matrices. These methods can be adapted and validated for the specific analysis of this compound and its anticipated metabolites.

Predicted Metabolic Pathway of this compound

The metabolism of this compound is expected to proceed through two main phases. Phase I involves the introduction or unmasking of functional groups, primarily through oxidation of the ethyl and isopropyl side chains by cytochrome P450 enzymes. This results in the formation of hydroxylated metabolites. Phase II metabolism involves the conjugation of these hydroxylated metabolites with endogenous molecules, such as glucuronic acid, to increase their water solubility and facilitate their excretion.

Probarbital_Metabolism This compound This compound (5-ethyl-5-isopropylbarbituric acid) PhaseI Phase I Metabolism (Oxidation via CYP450) This compound->PhaseI Hydroxy_ethyl Hydroxy-ethyl-Probarbital PhaseI->Hydroxy_ethyl Hydroxylation of ethyl group Hydroxy_isopropyl Hydroxy-isopropyl-Probarbital PhaseI->Hydroxy_isopropyl Hydroxylation of isopropyl group PhaseII Phase II Metabolism (Glucuronidation via UGTs) Hydroxy_ethyl->PhaseII Hydroxy_isopropyl->PhaseII Glucuronide_ethyl Hydroxy-ethyl-Probarbital Glucuronide PhaseII->Glucuronide_ethyl Glucuronide_isopropyl Hydroxy-isopropyl-Probarbital Glucuronide PhaseII->Glucuronide_isopropyl Excretion Excretion (Urine) Glucuronide_ethyl->Excretion Glucuronide_isopropyl->Excretion

Caption: Predicted metabolic pathway of this compound.

Experimental Protocols

Sample Preparation from Biological Matrices

The choice of sample preparation technique is critical for removing interferences and concentrating the analytes of interest. Below are protocols for common biological matrices.

1.1. Liquid-Liquid Extraction (LLE) from Urine and Plasma

This protocol is suitable for the extraction of this compound and its non-conjugated metabolites.

  • Materials:

    • Urine or plasma sample

    • Internal Standard (IS) solution (e.g., a structurally similar barbiturate not present in the sample, like Phenobarbital-d5)

    • Phosphate buffer (0.1 M, pH 6.0)

    • Extraction solvent (e.g., ethyl acetate, dichloromethane, or a mixture of n-hexane and isoamyl alcohol)

    • Vortex mixer

    • Centrifuge

    • Evaporation system (e.g., nitrogen evaporator)

    • Reconstitution solvent (e.g., mobile phase)

  • Protocol:

    • To 1 mL of urine or plasma in a glass tube, add 50 µL of the IS solution.

    • Add 1 mL of phosphate buffer (pH 6.0) and vortex for 30 seconds.

    • Add 5 mL of the extraction solvent.

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 3000 rpm for 10 minutes to separate the aqueous and organic layers.

    • Carefully transfer the upper organic layer to a clean tube.

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the reconstitution solvent.

    • Vortex for 30 seconds and transfer to an autosampler vial for analysis.

1.2. Solid-Phase Extraction (SPE) from Urine and Plasma

SPE offers cleaner extracts compared to LLE and can be automated for high-throughput analysis.

  • Materials:

    • Urine or plasma sample

    • Internal Standard (IS) solution

    • SPE cartridges (e.g., C18 or mixed-mode cation exchange)

    • Phosphoric acid (0.1 M)

    • Methanol

    • Elution solvent (e.g., methanol, or a mixture of dichloromethane and isopropanol with a small percentage of ammonium hydroxide)

    • SPE manifold

    • Other materials as listed in LLE protocol.

  • Protocol:

    • Sample Pre-treatment: To 1 mL of urine or plasma, add 50 µL of the IS solution. Acidify the sample by adding 100 µL of 0.1 M phosphoric acid.

    • Cartridge Conditioning: Condition the SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water.

    • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

    • Washing: Wash the cartridge with 3 mL of deionized water, followed by 3 mL of a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.

    • Analyte Elution: Elute this compound and its metabolites with 3 mL of the elution solvent.

    • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute as described in the LLE protocol.

1.3. Enzymatic Hydrolysis for Glucuronide Metabolites

To analyze conjugated metabolites, an enzymatic hydrolysis step is required prior to extraction.

  • Materials:

    • β-glucuronidase enzyme (from E. coli or Helix pomatia)

    • Acetate buffer (0.1 M, pH 5.0)

    • Incubator or water bath

  • Protocol:

    • To 1 mL of urine or plasma, add 1 mL of acetate buffer (pH 5.0).

    • Add a sufficient amount of β-glucuronidase enzyme.

    • Incubate the mixture at 37°C for 2-4 hours (or overnight).

    • After incubation, proceed with the LLE or SPE protocol as described above.

Sample_Preparation_Workflow cluster_0 Sample Collection cluster_1 Pre-treatment cluster_2 Extraction cluster_3 Post-extraction cluster_4 Analysis Biological_Sample Biological Sample (Urine, Plasma, etc.) Add_IS Add Internal Standard (IS) Biological_Sample->Add_IS Hydrolysis Enzymatic Hydrolysis (for conjugated metabolites) Add_IS->Hydrolysis LLE Liquid-Liquid Extraction (LLE) Add_IS->LLE SPE Solid-Phase Extraction (SPE) Add_IS->SPE Hydrolysis->LLE Hydrolysis->SPE Evaporation Evaporation to Dryness LLE->Evaporation SPE->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_MS LC-MS/MS or GC-MS Analysis Reconstitution->LC_MS

Caption: General workflow for sample preparation.

Analytical Instrumentation and Conditions

2.1. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred method for the analysis of barbiturates due to its high sensitivity and specificity.

  • Chromatographic Conditions (Example):

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: Start with 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and return to initial conditions.

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 5 µL

  • Mass Spectrometry Conditions (Example):

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • MRM Transitions: Specific precursor-to-product ion transitions need to be optimized for this compound and its potential metabolites. As a starting point, the precursor ion will be [M-H]⁻. Product ions will result from the fragmentation of the barbiturate ring structure.

2.2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for barbiturate analysis, often requiring derivatization to improve volatility and chromatographic peak shape.

  • Derivatization (Example using TMAH):

    • After the evaporation step in the sample preparation, add 50 µL of a derivatizing agent such as Trimethylanilinium hydroxide (TMAH) in methanol.

    • Inject the derivatized sample into the GC-MS. The derivatization occurs in the hot injection port ("flash methylation").

  • Chromatographic Conditions (Example):

    • Column: 5% Phenyl-methylpolysiloxane capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness)

    • Carrier Gas: Helium at a constant flow of 1 mL/min

    • Oven Temperature Program: Start at 150°C, hold for 1 minute, ramp to 280°C at 15°C/min, and hold for 5 minutes.

    • Injection Port Temperature: 250°C

    • Injection Mode: Splitless

  • Mass Spectrometry Conditions (Example):

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Scan Mode: Full scan for metabolite identification or Selected Ion Monitoring (SIM) for quantification.

Data Presentation

Table 1: Representative LC-MS/MS Quantitative Parameters for Barbiturates in Biological Fluids

AnalyteMatrixLinearity Range (ng/mL)LOD (ng/mL)LOQ (ng/mL)Reference
PhenobarbitalUrine5 - 10001.05.0[1][2]
PentobarbitalPlasma10 - 20002.010.0[3]
AmobarbitalBlood2 - 20000.52.0[3]
ButalbitalUrine50 - 10,00010.050.0[4]

Table 2: Representative GC-MS Quantitative Parameters for Barbiturates in Biological Fluids

AnalyteMatrixLinearity Range (ng/mL)LOD (ng/mL)LOQ (ng/mL)Reference
PhenobarbitalBlood50 - 10,00020.050.0[5]
PentobarbitalUrine50 - 320020.050.0[6]
SecobarbitalBlood200 - 500050.0200.0[5]
AmobarbitalUrine50 - 320020.050.0[6]

Logical Workflow for Metabolite Identification

The identification of unknown metabolites follows a systematic process.

Metabolite_ID_Workflow cluster_0 Sample Analysis cluster_1 Data Processing cluster_2 Structure Elucidation cluster_3 Confirmation Analyze_Control Analyze Control Sample (Blank Matrix) Peak_Detection Peak Detection and Comparison Analyze_Control->Peak_Detection Analyze_Dosed Analyze Dosed Sample Analyze_Dosed->Peak_Detection Putative_Metabolites Identify Putative Metabolite Peaks Peak_Detection->Putative_Metabolites MS_MS_Fragmentation Acquire High-Resolution MS and MS/MS Spectra Putative_Metabolites->MS_MS_Fragmentation Propose_Structures Propose Metabolite Structures (based on mass shifts and fragmentation) MS_MS_Fragmentation->Propose_Structures Synthesize_Standard Synthesize Authentic Standard Propose_Structures->Synthesize_Standard Compare_Spectra Compare Retention Time and MS/MS Spectra with Standard Synthesize_Standard->Compare_Spectra Confirm_Identity Confirm Metabolite Identity Compare_Spectra->Confirm_Identity

Caption: Workflow for the identification of novel metabolites.

Conclusion

The analytical protocols and application notes provided herein offer a comprehensive framework for the identification and quantification of this compound metabolites. While this compound-specific data is scarce, the well-established analytical methodologies for other barbiturates provide a solid foundation for developing and validating robust assays. The successful application of these techniques will enable a thorough characterization of the metabolic profile of this compound, contributing to a better understanding of its pharmacology and toxicology. It is imperative that any adapted method undergoes rigorous validation to ensure its accuracy, precision, and reliability for the intended application.

References

Troubleshooting & Optimization

Technical Support Center: Improving Probarbital Solubility

Author: BenchChem Technical Support Team. Date: December 2025

<

This guide provides researchers, scientists, and drug development professionals with practical solutions and detailed protocols for overcoming solubility challenges with Probarbital in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What are the basic physicochemical properties of this compound?

This compound, or 5-ethyl-5-isopropylbarbituric acid, is a barbiturate derivative with a molecular weight of 198.22 g/mol .[1] It is characterized by low aqueous solubility, with a calculated log10 water solubility of -2.21.[2] Its LogP (octanol/water partition coefficient) is approximately 0.97, indicating it is a moderately lipophilic compound.[1]

Q2: My this compound stock solution is precipitating when added to my aqueous cell culture medium. What is happening?

This is a common issue known as "solvent shock" or "fall-out." It occurs when a drug, dissolved at a high concentration in a water-miscible organic solvent (like DMSO), is diluted into an aqueous buffer where its solubility is much lower. The rapid change in solvent polarity causes the drug to precipitate out of the solution.

Q3: What are the primary strategies to improve this compound's solubility for in vitro experiments?

Several techniques can be employed to enhance the solubility of poorly soluble drugs like this compound.[3][4][5] The most common and effective methods for in vitro assays include:

  • Co-solvency: Using a mixture of water and a miscible organic solvent to increase solubility.[6][7]

  • pH Adjustment: For ionizable drugs, adjusting the pH of the medium can significantly increase solubility.[6]

  • Complexation with Cyclodextrins: Encapsulating the drug molecule within a cyclodextrin "bucket" to form a water-soluble inclusion complex.[8][9]

Q4: Which organic solvents are recommended for making a this compound stock solution?

For in vitro assays, especially cell-based ones, the choice of solvent is critical to minimize toxicity. The most commonly used organic solvents are:

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Propylene glycol (PG)

  • Polyethylene glycols (PEGs) [6][7]

It is crucial to prepare a high-concentration stock solution and then dilute it, ensuring the final solvent concentration in the assay is low (typically <0.5% v/v) to avoid affecting the biological system.

Q5: How do cyclodextrins work to increase solubility?

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[8][10] Poorly soluble, hydrophobic drug molecules like this compound can fit into this cavity, forming a noncovalent "inclusion complex."[9] This complex presents a hydrophilic exterior to the aqueous environment, effectively solubilizing the encapsulated drug.[9]

Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments.

Problem Possible Cause Recommended Solution(s)
Precipitation in Media The final concentration of this compound exceeds its aqueous solubility. The organic solvent concentration after dilution is insufficient to keep it dissolved.1. Lower the Final Concentration: Test a lower final concentration of this compound in your assay. 2. Increase Co-solvent (with caution): Slightly increase the final percentage of your organic solvent (e.g., from 0.1% to 0.5% DMSO), but always run a vehicle control to check for solvent toxicity. 3. Use Cyclodextrins: Prepare the this compound as a complex with a cyclodextrin like HP-β-CD (see Protocol 2). This is often the most effective method.[11]
Inconsistent Results The drug may be partially precipitated, leading to variable effective concentrations between experiments.1. Visual Inspection: Always inspect your final diluted solutions for any signs of precipitation (cloudiness, particles) before adding them to your assay. 2. Prepare Fresh Dilutions: Prepare the final dilutions of your this compound stock solution immediately before each experiment. Do not store dilute aqueous solutions of this compound. 3. Sonication: Briefly sonicate the stock solution before dilution to ensure any micro-aggregates are broken up.
Cell Toxicity or Off-Target Effects The organic solvent (e.g., DMSO, ethanol) used to dissolve this compound is causing toxicity at the final concentration.1. Determine Solvent Tolerance: Perform a dose-response experiment with the solvent alone to determine the maximum non-toxic concentration for your specific cell line or assay system. 2. Reduce Solvent Concentration: Prepare a more concentrated stock solution so that a smaller volume is needed for the final dilution, thereby lowering the final solvent percentage. 3. Switch to a Less Toxic Solubilizer: Consider using cyclodextrins, which are generally well-tolerated in cell culture.[11]
This compound Solubility Data

The following table summarizes key physicochemical properties and solubility data for this compound.

ParameterValueReference / Notes
Molecular Weight 198.22 g/mol [1]
LogP (Octanol/Water) 0.97[1] Indicates moderate lipophilicity.
LogS (Aqueous Solubility) -2.21[2] Corresponds to low mg/L range.
Aqueous Solubility ~0.01 M[1] Approximately 1.98 mg/mL. Note: This can vary with pH and temperature.
Common Solvents SolubleDMSO, Ethanol, Methanol, Propylene Glycol

Experimental Protocols

Protocol 1: Preparation of this compound Stock using a Co-solvent (DMSO)

This protocol describes the standard method for preparing a concentrated stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh this compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to make a 100 mM stock, weigh 1.982 mg of this compound.

  • Add Solvent: Add the calculated volume of DMSO to achieve the target concentration. For the 1.982 mg example, add 100 µL of DMSO.

  • Dissolve: Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved. If needed, briefly sonicate the tube in a water bath to aid dissolution.

  • Sterilization (Optional): If required for your application, filter the stock solution through a 0.22 µm syringe filter compatible with DMSO.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C.

Protocol 2: Solubility Enhancement using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

This protocol uses the kneading method to form a this compound-cyclodextrin inclusion complex, which significantly enhances aqueous solubility.[9]

Materials:

  • This compound powder

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water or desired aqueous buffer

  • Mortar and pestle

  • Spatula

  • Vacuum oven or desiccator

Procedure:

  • Molar Ratio Calculation: Determine the desired molar ratio of this compound to HP-β-CD. A 1:1 or 1:2 ratio is a common starting point. (M.W. of this compound ≈ 198 g/mol ; M.W. of HP-β-CD ≈ 1400 g/mol ).

  • Kneading:

    • Place the calculated amount of HP-β-CD into a mortar.

    • Add a small amount of water dropwise and triturate with the pestle to form a smooth, uniform paste.

    • Add the this compound powder to the paste.

    • Knead the mixture thoroughly with the pestle for 30-60 minutes. The mixture should remain as a paste. Add a few more drops of water if it becomes too dry.

  • Drying: Spread the resulting paste in a thin layer on a glass dish and dry it under vacuum at 40°C for 24 hours or until a constant weight is achieved. This removes the water and leaves a solid powder complex.

  • Final Product: The resulting dry powder is the this compound:HP-β-CD inclusion complex. This powder can now be directly dissolved in your aqueous assay buffer or cell culture medium at a much higher concentration than this compound alone.

  • Storage: Store the dried complex in a desiccator at room temperature.

Visual Guides

Troubleshooting Workflow for this compound Solubility

G start Start: this compound Solubility Issue check_precip Precipitation observed in aqueous assay medium? start->check_precip sol_ok No Precipitation: Proceed with experiment check_precip->sol_ok No cause_conc Cause: Concentration > Solubility check_precip->cause_conc Yes cause_solvent Cause: Solvent Shock cause_conc->cause_solvent solution_head Attempt Solutions cause_solvent->solution_head s1 1. Lower Final Concentration solution_head->s1 s2 2. Prepare Stock in Different Co-Solvent (e.g., Ethanol, PG) solution_head->s2 s3 3. Use Cyclodextrin Complexation (See Protocol 2) solution_head->s3 recheck Re-test in Assay s1->recheck s2->recheck s3->recheck end_success Success: Problem Solved recheck->end_success Solved end_fail Still Precipitates: Consider formulation re-design recheck->end_fail Not Solved

Caption: A decision tree for troubleshooting this compound precipitation issues.

Mechanism of Cyclodextrin Solubilization

Caption: How cyclodextrins encapsulate this compound to increase water solubility.

This compound's Mechanism of Action at the GABA-A Receptor

G cluster_receptor Postsynaptic Neuron Membrane receptor GABA-A Receptor (Chloride Channel) effect Enhances GABA effect: Prolongs channel opening receptor->effect This compound This compound binding Binds to allosteric site on GABA-A receptor This compound->binding gaba GABA (Neurotransmitter) gaba->receptor binding->receptor modulates ion_flow Increased Influx of Chloride Ions (Cl⁻) effect->ion_flow result Hyperpolarization of Neuron Reduced Neuronal Excitability ion_flow->result

Caption: this compound enhances GABAergic inhibition via the GABA-A receptor.[1][2][12]

References

Technical Support Center: Probarbital Assay Troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides answers to frequently asked questions regarding variability in Probarbital assays. It is intended for researchers, scientists, and drug development professionals to help identify and resolve common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of variability in this compound assays?

Variability in this compound-induced enzyme induction can stem from several key areas:

  • Biological Factors: Differences in species, strain, sex, and age of the animal model or cell donor can significantly impact results.[1]

  • Experimental System: The choice between in vitro models, such as primary human hepatocytes versus immortalized cell lines, can lead to different outcomes.[1] Primary hepatocytes are generally considered the gold standard.[1]

  • Dosing and Exposure: The concentration of this compound and the duration of exposure are critical parameters.[1]

  • Technical Variability: Inconsistencies in cell culture conditions, reagent preparation, and assay procedures are common sources of error.[1]

  • Sample Handling: The collection, storage, and preparation of serum or plasma samples can affect this compound concentrations.[2][3]

Q2: My this compound assay is showing inconsistent or low fold-induction. What should I check?

If you are observing inconsistent or lower-than-expected induction, consider the following troubleshooting steps:

  • Optimize this compound Concentration: Perform a dose-response experiment to identify the optimal concentration for your specific cell type and endpoint.[1]

  • Verify Exposure Time: For in vitro studies with human hepatocytes, a 48-hour incubation period is generally recommended.[1] Extending this to 72 hours typically does not provide significant additional benefit.[1]

  • Assess Cell Health: Monitor cell viability and confluence throughout the experiment. High concentrations of this compound can be toxic, so a cytotoxicity assay is recommended to ensure the concentrations used are not harmful.[1]

  • Check Vehicle Control: Use the same vehicle (e.g., DMSO) at the same final concentration for both control and treated wells to ensure a proper comparison.[1]

Q3: There is a discrepancy between my mRNA and enzyme activity results. What could be the cause?

Discrepancies between mRNA levels and enzyme activity can arise from several factors:

  • Post-Transcriptional Regulation: Changes in mRNA do not always directly correlate with protein levels or enzyme activity due to post-transcriptional, translational, or post-translational modifications.[1]

  • Direct Enzyme Inhibition: The test compound itself might directly inhibit the enzyme, which can mask the induction effect at the activity level.[1] To investigate this, consider a shorter incubation time for the activity assay or wash the cells before adding the probe substrate.[1]

Q4: How should I properly handle and store samples for a this compound assay?

Proper sample handling is crucial for accurate results. Here are some guidelines for serum or plasma samples:

  • Anticoagulants: Heparin, citrate, oxalate, and EDTA can be used; however, be aware that citrate may cause some sample dilution.[2]

  • Storage: Samples should be capped and stored at 2-8°C if assayed within 24 hours.[3] For longer storage, samples should be frozen at -20°C and can be kept for up to two weeks.[3]

  • Specimen Integrity: Avoid using gel-barrier tubes as the drug may be slowly absorbed by the gel.[4] Hemolyzed, severely lipemic, or icteric specimens may also be causes for rejection.[4]

Data Presentation

Table 1: this compound (Phenobarbital) Therapeutic and Assay Ranges

ParameterConcentration RangeUnitReference
Therapeutic Range15 - 40µg/mL[4]
Satisfactory Therapeutic Response10 - 40µg/mL[5]
Toxicity Associated Concentration> 60µg/mL[5]
Emit® 2000 Assay Quantitation Range5.0 - 80µg/mL[2][5]
CEDIA® Phenobarbital II Assay Quantitation Range1.8 - 80µg/mL[3]

Table 2: Factors Influencing this compound Serum/Plasma Concentrations

Influencing FactorDescriptionReference
Time of Last Dose Affects whether peak or trough levels are measured.[2]
Mode of Administration Oral, intravenous, etc., affects absorption and peak time.[2]
Concomitant Drug Therapy Other drugs can alter this compound metabolism.[2][6][7]
Sample Condition Hemolysis, lipemia, or use of gel-barrier tubes can interfere.
Time of Sample Collection Crucial for interpreting results as peak or trough levels.[2][4][8]
Individual Variations Differences in absorption, distribution, biotransformation, and excretion.[2]
Age Clearance of this compound decreases with age.[7]
Body Weight A risk factor affecting the concentration-to-dose ratio.[6]

Experimental Protocols

General Protocol for In Vitro this compound Induction Assay Using Primary Human Hepatocytes
  • Cell Culture:

    • Thaw and plate cryopreserved primary human hepatocytes according to the supplier's instructions.

    • Culture cells in a collagen-sandwich configuration.[1]

    • Allow cells to acclimate for 24-48 hours before starting the treatment.[1]

  • Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Dilute the stock solution in the culture medium to achieve the desired final concentrations.

    • Ensure the final solvent concentration is consistent across all wells and does not exceed a non-toxic level (typically ≤0.1%).[1]

    • Incubate the cells with the this compound-containing medium for 48 hours.[1]

  • Endpoint Analysis (mRNA or Enzyme Activity):

    • For mRNA Analysis:

      • Lyse the cells and extract total RNA.

      • Perform reverse transcription to synthesize cDNA.

      • Quantify the expression of target genes (e.g., CYP2B6, CYP3A4) using quantitative real-time PCR (qPCR).

    • For Enzyme Activity Analysis:

      • Wash the cells to remove the treatment medium.

      • Incubate the cells with a probe substrate for the specific CYP enzyme of interest.

      • Measure the formation of the metabolite using a validated analytical method such as LC-MS/MS.

  • Data Analysis:

    • Calculate the fold induction by comparing the mRNA levels or enzyme activity in the this compound-treated cells to the vehicle-treated control cells.

    • Perform statistical analysis to determine the significance of the observed induction.

Visualizations

G Troubleshooting Workflow for this compound Assay Variability A High Assay Variability Observed B Review Experimental Design - Controls (Positive/Negative) - Dose Selection - Exposure Time A->B C Check Reagent Quality - this compound Stock - Media and Supplements - Probe Substrates A->C D Evaluate Cell Culture Conditions - Cell Viability & Confluence - Passage Number - Seeding Density A->D E Assess Assay Procedure - Pipetting Accuracy - Incubation Times & Temps - Instrument Performance A->E F Is Variability Reduced? B->F C->F D->F E->F G Document Findings & Finalize Protocol F->G Yes H Consult with Technical Support F->H No

Caption: A flowchart for systematically troubleshooting common sources of variability in this compound assays.

G Simplified this compound (Phenobarbital) Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RACK1_P Phosphorylated RACK1 EGFR->RACK1_P Promotes Phosphorylation This compound This compound (Phenobarbital) This compound->EGFR Inhibits RACK1 RACK1 This compound->RACK1 Promotes Dephosphorylation (via EGFR inhibition) EGF EGF EGF->EGFR Activates PP2A PP2A RACK1_P->PP2A Inhibits RACK1->PP2A Activates CAR_P Phosphorylated CAR (Inactive) PP2A->CAR_P Dephosphorylates CAR CAR (Active) CAR_P->CAR Gene Target Gene Transcription (e.g., CYP2B) CAR->Gene

Caption: this compound indirectly activates CAR by inhibiting EGFR signaling, leading to gene transcription.[9]

References

Technical Support Center: Optimizing Probarbital Concentration for Cell Culture Studies

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Probarbital (Phenobarbital) concentrations for their in vitro cell culture experiments.

Section 1: General Information & Mechanism of Action

Q1: What is this compound (Phenobarbital) and what is its primary mechanism of action in vitro?

This compound, commonly known as Phenobarbital, is a long-acting barbiturate used as a sedative and anticonvulsant.[1] Its effects in vitro are multifaceted, stemming from its interaction with various cellular components.

The primary mechanism of action is the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor.[2][3] Phenobarbital binds to the GABA-A receptor at a site distinct from GABA itself, increasing the duration that the associated chloride ion channel remains open.[1][4] This enhanced influx of chloride ions leads to hyperpolarization of the cell membrane, making the neuron less excitable and reducing the probability of an action potential.[2][5]

Additionally, Phenobarbital can influence other ion channels, including the blockade of voltage-dependent sodium and calcium channels, which further contributes to reduced neuronal excitability.[1][2]

Q2: What are the key signaling pathways affected by this compound (Phenobarbital)?

Beyond its direct effects on ion channels, Phenobarbital is a well-known inducer of drug-metabolizing enzymes in the liver. This occurs through the indirect activation of nuclear receptors, primarily the Constitutive Androstane Receptor (CAR).[2] Research has shown that Phenobarbital can bind to the Epidermal Growth Factor Receptor (EGFR), inhibiting its signaling pathway.[5][6] This inhibition leads to a series of dephosphorylation events that result in the activation of CAR, its translocation to the nucleus, and subsequent regulation of target gene expression.[5][6]

Caption: this compound (Phenobarbital) indirect activation of CAR via EGFR inhibition.[5][6]

Section 2: Experimental Design & Protocols

Q3: How should I prepare a stock solution of this compound (Phenobarbital) for cell culture experiments?

Proper stock solution preparation is critical for experimental reproducibility.

Protocol 1: Preparation of this compound (Phenobarbital) Stock Solution

  • Solvent Selection: Phenobarbital is typically soluble in Dimethyl Sulfoxide (DMSO).[7] Use sterile, cell culture-grade DMSO.

  • Concentration: Prepare a high-concentration stock solution, for example, 100 mM to 1 M, to minimize the volume of solvent added to your cell cultures.

  • Procedure:

    • Under sterile conditions (e.g., in a laminar flow hood), weigh the required amount of this compound (Phenobarbital) powder.

    • Add the calculated volume of sterile DMSO to achieve the desired stock concentration.

    • Ensure complete dissolution by vortexing or gentle warming if necessary.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store these aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[7]

  • Vehicle Control: Always include a vehicle control in your experiments, which consists of cells treated with the same final concentration of DMSO used in your highest this compound (Phenobarbital) treatment group.[7] The final DMSO concentration in the culture medium should ideally be kept below 0.1% to avoid solvent-induced cytotoxicity.[7]

Q4: What is a recommended starting concentration range for this compound (Phenobarbital) in cell culture studies?

The optimal concentration is highly dependent on the cell type, assay duration, and the specific biological question. A broad, logarithmic dose-range finding experiment is recommended as a first step.[8]

Experimental Goal Typical Starting Range Rationale & Key Considerations
Neuronal Modulation 10 nM - 100 µMEffects on neuronal activity can occur at low concentrations.[9] This range allows for the assessment of modulatory effects without inducing significant cytotoxicity.
Cytotoxicity / IC50 Determination 1 µM - 10 mMA wider range is necessary to capture the full dose-response curve and accurately determine the concentration that inhibits 50% of cell viability (IC50).[8][10][11]
Gene Regulation (CAR Activation) 100 µM - 2 mMActivation of nuclear receptors and subsequent gene expression changes often require higher concentrations and longer incubation times (24-72 hours).
Q5: How do I perform a basic cytotoxicity assay to determine the optimal concentration?

A cytotoxicity assay is essential for identifying the concentration range that is effective but not lethal to the cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common colorimetric method.

Protocol 2: General Protocol for a Cell Viability/Cytotoxicity Assay (MTT)

  • Cell Seeding: Plate your cells in a 96-well plate at a predetermined optimal density and allow them to adhere and recover overnight in a 37°C, 5% CO₂ incubator.

  • Compound Preparation: Prepare serial dilutions of your this compound (Phenobarbital) stock solution in pre-warmed culture medium. An example dilution scheme is provided below.

  • Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound (Phenobarbital). Include wells for "cells only" (untreated control) and "vehicle control" (DMSO).

  • Incubation: Incubate the plate for your desired experimental duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondria will convert the yellow MTT into purple formazan crystals.[7]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.[7]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to generate a dose-response curve and determine the IC50 value.[12]

Table: Example Dilution Scheme for a Cytotoxicity Assay

Final Concentration Volume from 100 mM Stock Volume of Medium (for 1 mL total)
10 mM 100 µL 900 µL
1 mM 10 µL 990 µL
100 µM 1 µL 999 µL
10 µM 0.1 µL (or use serial dilution) ~1 mL

| 1 µM | 0.01 µL (use serial dilution) | ~1 mL |

Q6: What is a general workflow for optimizing this compound (Phenobarbital) concentration?

A systematic approach ensures that you find the most effective and reproducible concentration for your experiments.

G start Start lit_review 1. Literature Review (Find reported concentrations for similar cell types/assays) start->lit_review stock_prep 2. Prepare High-Concentration Stock Solution in DMSO lit_review->stock_prep dose_range 3. Broad Range Dose-Response Assay (e.g., 1 µM to 10 mM) stock_prep->dose_range cytotoxicity Assess Cytotoxicity (e.g., MTT, LDH Assay) dose_range->cytotoxicity narrow_range 4. Narrow Range Dose-Response Assay (Focus on sub-toxic range) cytotoxicity->narrow_range Identify Non-Toxic Concentrations functional_assay 5. Test in Functional Assay (e.g., gene expression, protein activity, electrophysiology) narrow_range->functional_assay analyze 6. Analyze Data & Select Optimal Concentration functional_assay->analyze end Proceed with Main Experiments analyze->end

Caption: Experimental workflow for concentration optimization.

Section 3: Troubleshooting

Q7: My cells are dying even at low concentrations of this compound (Phenobarbital). What could be the cause?
Potential Cause Solution
Solvent (DMSO) Toxicity Ensure the final DMSO concentration is <0.1%. Run a vehicle control with the highest DMSO concentration to confirm it is not toxic on its own.[7]
Cell Line Sensitivity Some cell lines are inherently more sensitive. Confirm the health of your stock culture and ensure you are using cells at a low passage number.[13]
Incorrect Stock Concentration Re-verify the calculations and weighing used to make your stock solution. An error could lead to much higher final concentrations than intended.
Contamination Check cultures for signs of bacterial, fungal, or mycoplasma contamination, which can stress cells and increase their sensitivity to drugs.[14]
Mitochondrial Effects At certain concentrations, barbiturates can depolarize mitochondria and potentiate cell death, especially under conditions of cellular stress.[15]
Q8: I am not observing any effect of this compound (Phenobarbital) on my cells. What should I check?
Potential Cause Solution
Concentration Too Low The effective concentration may be higher than tested. Expand your dose-response range based on literature for similar models.[8]
Compound Degradation Ensure the stock solution was stored correctly and avoid repeated freeze-thaw cycles.[7] Consider preparing a fresh stock.
Incorrect Target Expression Confirm that your cell line expresses the target receptors (e.g., GABA-A receptors, EGFR). This can be checked via RT-qPCR or Western blot.
Assay Insensitivity The chosen assay may not be sensitive enough to detect the biological change. Optimize your assay parameters or select a different endpoint.
Short Incubation Time Some effects, like changes in gene expression, may require longer incubation times (24-72 hours) to become apparent.
Q9: I'm seeing inconsistent results between experiments. What are the common sources of variability?

Inconsistent results often stem from minor variations in protocol execution. A logical approach can help pinpoint the source of the issue.

G start Inconsistent Results Observed check_cells Cell Health & Passage Are cells healthy? Is passage number consistent? Are they free of contamination? start->check_cells check_reagents Reagents & Solutions Is the stock solution fresh? Are media/supplements from the same lot? Was the compound fully dissolved? start->check_reagents check_protocol Protocol Execution Was cell seeding density uniform? Was incubation time identical? Were pipetting techniques consistent? start->check_protocol check_equipment Equipment Is the incubator calibrated (Temp, CO₂)? Is the plate reader working correctly? start->check_equipment outcome_cells Standardize cell handling. Use low passage cells. check_cells->outcome_cells If No outcome_reagents Prepare fresh stock. Use consistent reagent lots. check_reagents->outcome_reagents If No outcome_protocol Use a checklist for critical steps. Ensure uniform treatment. check_protocol->outcome_protocol If No outcome_equipment Calibrate and validate equipment. check_equipment->outcome_equipment If No

Caption: Troubleshooting logic for experimental inconsistency.
Q10: The compound precipitated when I added it to the culture medium. How can I prevent this?

Precipitation can occur when a compound with low aqueous solubility is transferred from a solvent like DMSO into an aqueous medium.

  • Optimize Stock Concentration: Use a more concentrated stock solution so that a smaller volume is added to the medium, reducing the chance of the compound falling out of solution.[7]

  • Pre-warm the Medium: Ensure your culture medium is warmed to 37°C before adding the compound stock.[7]

  • Sequential Dilution: When adding the stock to the medium, pipette it directly into the liquid while gently swirling or mixing to facilitate rapid dispersion. Avoid adding the stock directly to the side of the tube or vessel.[7]

  • Check Medium Composition: High concentrations of proteins or salts in some media formulations can reduce the solubility of certain compounds.

References

Technical Support Center: Probarbital Stability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Probarbital in aqueous solutions. The information provided is intended to help users anticipate and resolve common stability challenges encountered during experimental work.

Disclaimer: this compound is a barbiturate derivative, and extensive stability data for this specific compound in aqueous solutions is limited in publicly available literature. Much of the following guidance is based on the well-documented behavior of structurally similar barbiturates, such as Phenobarbital. Researchers should consider this information as a directive guide and are encouraged to perform compound-specific validation experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound solution has become cloudy or has formed a precipitate. What is the likely cause?

A1: Cloudiness or precipitation in your this compound solution is often related to its low aqueous solubility, which is significantly influenced by the pH of the solution. This compound, like other barbiturates, is a weak acid and is less soluble in acidic to neutral aqueous solutions.[1][2] Precipitation can occur if the pH of your solution has shifted to a more acidic range or if the concentration of this compound exceeds its solubility limit at the solution's current pH and temperature.

Q2: I've observed a yellow discoloration in my this compound solution over time. What does this indicate?

A2: A yellow discoloration is a common indicator of chemical degradation in barbiturate solutions.[1] This is often due to the hydrolysis of the barbiturate ring, leading to the formation of degradation products such as ureides and diamides.[1] This process can be accelerated by factors like elevated temperature and alkaline pH.

Q3: How does pH affect the stability of this compound in an aqueous solution?

A3: The pH of an aqueous solution is a critical factor governing the stability of this compound. While alkaline conditions can increase the solubility of barbiturates, they also significantly accelerate the rate of hydrolytic degradation. Conversely, acidic conditions tend to slow down hydrolysis but can lead to precipitation due to lower solubility.[3][4] Therefore, a compromise pH must often be found to balance solubility and stability for your specific experimental needs.

Q4: Can I use co-solvents to improve the stability and solubility of this compound?

A4: Yes, using co-solvents is a common and effective strategy.[1] Co-solvents such as propylene glycol and glycerin have been shown to enhance the solubility and chemical stability of barbiturates like Phenobarbital in aqueous formulations, often reducing the need for high concentrations of alcohol.[1] These agents work by reducing the interfacial tension between the aqueous solution and the hydrophobic drug molecules.[1]

Q5: What are the primary degradation products of this compound in an aqueous solution?

A5: The primary degradation pathway for this compound in aqueous solutions is hydrolysis, which involves the cleavage of the barbiturate ring. This leads to the formation of various degradation products, principally ureide and diamide derivatives.[1]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound in aqueous solutions.

Problem Potential Cause Recommended Solution
Precipitation upon standing pH of the solution is too low (acidic), reducing solubility.Carefully adjust the pH to a slightly more alkaline range, monitoring for re-dissolution. Be mindful that increasing alkalinity can accelerate degradation.
Concentration of this compound exceeds its solubility limit.Reduce the concentration of this compound in your solution. Alternatively, consider the addition of a co-solvent (e.g., propylene glycol) to increase solubility.[1]
Storage temperature is too low.Ensure the solution is stored at the recommended temperature. Some compounds are less soluble at lower temperatures.
Solution turns yellow Chemical degradation (hydrolysis) has occurred.Prepare fresh solutions for your experiments. To minimize degradation in future preparations, consider using a co-solvent system, protecting the solution from light, and storing it at a controlled, cool temperature. If possible, adjust the pH to a less alkaline range where the compound is still soluble.
Inconsistent experimental results Degradation of this compound in stock or working solutions.Implement a stability testing protocol for your solutions. Regularly check the purity and concentration of your this compound solutions using a stability-indicating analytical method, such as HPLC. Prepare fresh solutions frequently.
Interaction with other components in the solution.Investigate potential incompatibilities between this compound and other excipients or compounds in your formulation. Simplify the solution composition if possible to identify the interacting component.

Data on Barbiturate Stability (Exemplified by Phenobarbital)

The following tables summarize quantitative data for Phenobarbital, which can serve as a useful reference for understanding the stability profile of this compound.

Table 1: Solubility of Phenobarbital in Various Solvents

SolventSolubility
Water~1 mg/mL[1]
EthanolFreely soluble (100 mg/mL)[1]
Propylene GlycolMore soluble than in 100% ethanol[3]
Glycerin-Water MixturesPoor solvents[3]

Table 2: Influence of pH on Phenobarbital Solubility

pH ConditionEffect on SolubilityReference
Acidic pHLittle effect on solubility as alcohol concentration increases.[3]
pH 7-10Marked increase in solubility.[3]
Saturated Aqueous SolutionApproximately pH 5.[2]

Experimental Protocols

1. Protocol for Stability Testing of this compound in Aqueous Solution using HPLC

This protocol outlines a general procedure for assessing the chemical stability of this compound in an aqueous solution.

  • Objective: To determine the rate of degradation of this compound in an aqueous solution under specific storage conditions.

  • Materials:

    • This compound reference standard

    • High-purity water (HPLC grade)

    • pH buffers (e.g., phosphate or citrate buffers)

    • Co-solvents (if applicable, e.g., propylene glycol)

    • HPLC system with UV detector

    • HPLC column (e.g., C18)

    • Volumetric flasks, pipettes, and other standard laboratory glassware

    • pH meter

  • Methodology:

    • Preparation of Stock Solution: Accurately weigh and dissolve a known amount of this compound in the desired aqueous vehicle (e.g., buffered solution with or without co-solvents) to prepare a stock solution of known concentration.

    • Stability Samples: Aliquot the stock solution into several sealed vials. Store these vials under the desired stability conditions (e.g., specific temperature and light exposure).

    • Time Points: At predetermined time intervals (e.g., 0, 24, 48, 72 hours, 1 week, etc.), withdraw a sample from one of the vials.

    • HPLC Analysis:

      • Dilute the withdrawn sample to a suitable concentration for HPLC analysis.

      • Analyze the sample using a validated stability-indicating HPLC method. The method should be able to separate the intact this compound from its potential degradation products.

      • A typical mobile phase for barbiturates might consist of a mixture of a phosphate buffer and an organic solvent like methanol or acetonitrile.[5]

      • Set the UV detector to a wavelength where this compound has maximum absorbance.

    • Data Analysis:

      • Calculate the concentration of this compound remaining at each time point by comparing the peak area of this compound in the sample to a standard curve of the reference standard.

      • Plot the percentage of this compound remaining versus time to determine the degradation kinetics.

Visualizations

Below are diagrams illustrating key concepts related to this compound stability.

This compound This compound (in aqueous solution) Hydrolysis Hydrolysis (H₂O, OH⁻) This compound->Hydrolysis RingOpening Barbiturate Ring Opening Hydrolysis->RingOpening Ureide Ureide Derivative RingOpening->Ureide Diamide Diamide Derivative RingOpening->Diamide

Caption: Hydrolytic degradation pathway of this compound in aqueous solution.

start Start: This compound solution shows instability (e.g., precipitation, color change) check_pH Is the pH of the solution appropriate? start->check_pH adjust_pH Adjust pH to a suitable range check_pH->adjust_pH No check_concentration Is the concentration too high? check_pH->check_concentration Yes adjust_pH->check_concentration reduce_concentration Reduce concentration or add co-solvents check_concentration->reduce_concentration Yes check_storage Are storage conditions (temp, light) optimal? check_concentration->check_storage No reduce_concentration->check_storage adjust_storage Store at controlled temperature and protect from light check_storage->adjust_storage No end Solution Stabilized check_storage->end Yes adjust_storage->end

Caption: Troubleshooting workflow for this compound solution instability.

cluster_acidic Acidic pH cluster_alkaline Alkaline pH pH Solution pH Stability Chemical Stability (Hydrolysis Rate) pH->Stability Solubility Aqueous Solubility pH->Solubility Acidic_Stability Higher Stability Stability->Acidic_Stability Decreasing pH Alkaline_Stability Lower Stability Stability->Alkaline_Stability Increasing pH Acidic_Solubility Lower Solubility Solubility->Acidic_Solubility Decreasing pH Alkaline_Solubility Higher Solubility Solubility->Alkaline_Solubility Increasing pH

Caption: Relationship between pH, stability, and solubility of barbiturates.

References

Technical Support Center: Overcoming Probarbital Interference in Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for analytical methods. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve potential interference from Probarbital in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it interfere with my analytical tests?

This compound is a barbiturate derivative with sedative and hypnotic properties.[1] Its chemical structure, 5-ethyl-5-isopropylbarbituric acid, is similar to other barbiturates, which can lead to cross-reactivity in immunoassays.[2] Additionally, like other compounds, it can cause matrix effects in sensitive techniques like mass spectrometry.

Q2: My initial immunoassay screen for barbiturates is positive, but I don't expect it. Could this compound be the cause?

Yes, it's possible. This compound has been shown to cross-react with some barbiturate immunoassays.[2] For example, in the SYNCHRON Systems BARB assay, this compound at a concentration of 0.2 µg/mL can produce a positive result.[2] It is also important to consider that other non-barbiturate medications, such as certain NSAIDs (ibuprofen, naproxen) and antihistamines, have been reported to cause false-positive results in barbiturate screening assays.[3] Therefore, a positive immunoassay result should always be confirmed with a more specific method like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Q3: What are the most common analytical techniques used for this compound analysis?

The most common and reliable methods for the specific and quantitative analysis of barbiturates, including this compound, are chromatography-based methods coupled with mass spectrometry, such as LC-MS/MS and GC-MS.[1] These methods offer high sensitivity and specificity, allowing for the separation and unambiguous identification of this compound from other structurally related compounds. Immunoassays are often used for initial screening due to their speed and ease of use.[4]

Q4: Can this compound's metabolites interfere with the analysis?

Troubleshooting Guides

Immunoassay Troubleshooting

Issue: Unexpected Positive Result in a Barbiturate Immunoassay

This guide will walk you through the steps to investigate an unexpected positive result in a barbiturate immunoassay.

Start Unexpected Positive Immunoassay Result Check_Cross_Reactivity Review Assay Specificity: Check for known cross-reactivity with this compound and other co-administered drugs. Start->Check_Cross_Reactivity Confirm_LCMS Confirmation Analysis: Perform LC-MS/MS or GC-MS analysis on the sample. Check_Cross_Reactivity->Confirm_LCMS Result_Negative Negative Confirmatory Result: Initial result was a false positive. Confirm_LCMS->Result_Negative Analyte Not Detected Result_Positive Positive Confirmatory Result: This compound or another barbiturate is present. Confirm_LCMS->Result_Positive Analyte Detected Sample_Prep Optimize Sample Preparation: Consider sample clean-up to remove potential interferents. Result_Negative->Sample_Prep Investigate_Source Investigate the source of the unexpected barbiturate. Result_Positive->Investigate_Source Start Chromatographic or MS Issues Observed Check_Method_Params Review Method Parameters: - Gradient profile - Mobile phase composition - Column chemistry - MS source parameters Start->Check_Method_Params Optimize_Sample_Prep Optimize Sample Preparation: - LLE, SPE, or Dilution - Evaluate matrix effects Check_Method_Params->Optimize_Sample_Prep Method_Validation Perform Method Validation: - Linearity, LOD, LOQ - Precision, Accuracy Optimize_Sample_Prep->Method_Validation Improved Results Successful_Analysis Successful Analysis Method_Validation->Successful_Analysis

References

Probarbital Technical Support Center: Mitigating Off-Target Effects in Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Probarbital Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating the potential off-target effects of this compound in experimental settings. The following troubleshooting guides and frequently asked questions (FAQs) address common issues and provide detailed protocols to enhance the precision and reproducibility of your research.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is classified as an intermediate-acting sedative-hypnotic barbiturate.[1] Its primary, or "on-target," mechanism of action is the positive allosteric modulation of the gamma-aminobutyric acid type A (GABA-A) receptor.[2][3] By binding to a specific site on the receptor, this compound potentiates the effect of GABA, the principal inhibitory neurotransmitter in the central nervous system. This leads to a prolonged opening of the chloride ion channel, resulting in an increased influx of chloride ions, hyperpolarization of the neuronal membrane, and a subsequent reduction in neuronal excitability.[3][4]

Q2: What are the known or potential off-target effects of this compound and other intermediate-acting barbiturates?

While specific data on this compound is limited, the off-target effects of barbiturates as a class are understood to extend beyond GABA-A receptor modulation.[1] These can include:

  • Modulation of Glutamate Receptors: Barbiturates can inhibit the function of AMPA/kainate receptors, which are subtypes of ionotropic glutamate receptors. This contributes to their overall CNS depressant effects by reducing excitatory neurotransmission.[5]

  • Inhibition of Voltage-Gated Calcium Channels: Some barbiturates have been shown to block P/Q-type high-voltage activated calcium channels, which can inhibit the release of neurotransmitters.[5]

  • Induction of Cytochrome P450 Enzymes: Like other barbiturates, this compound is metabolized by hepatic microsomal enzymes and can stimulate their production.[1] This can lead to interactions with other drugs and the formation of reactive metabolites.

Q3: My experimental results show unexpected cellular responses after this compound treatment. How can I determine if these are off-target effects?

Unexpected results could be due to off-target effects. Here’s a troubleshooting workflow:

  • Confirm On-Target Engagement: First, verify that this compound is engaging with GABA-A receptors in your experimental system at the concentration used. This can be done using electrophysiology (e.g., patch-clamp) to measure chloride currents or with competitive binding assays.

  • Dose-Response Analysis: Perform a dose-response curve for both the expected on-target effect and the unexpected off-target effect. If the off-target effect occurs at a significantly different concentration, it may help in designing experiments that minimize it.

  • Use of Antagonists: Employ specific antagonists for potential off-target receptors (e.g., AMPA/kainate receptor antagonists) to see if the unexpected effect is blocked.

  • Control Experiments: Include negative controls (vehicle only) and positive controls (a known activator/inhibitor of the suspected off-target pathway).

  • Literature Review: Investigate if similar off-target effects have been reported for other intermediate-acting barbiturates like pentobarbital, to which this compound is pharmacologically similar.[1]

Q4: What are the best practices for designing experiments to minimize off-target effects of this compound?

  • Use the Lowest Effective Concentration: Determine the minimal concentration of this compound required to achieve the desired on-target effect through careful dose-response studies.

  • Include Appropriate Controls: Always use vehicle controls, and if possible, a structurally related but inactive compound as a negative control.

  • Consider the Duration of Exposure: The duration of action for intermediate-acting barbiturates is typically 6-8 hours.[3] Limit the experimental timeline to what is necessary to observe the on-target effect.

  • Cell-Type Specificity: Be aware that the expression of on- and off-target receptors can vary between cell types, influencing the observed effects.

  • In Vitro Off-Target Screening: For comprehensive analysis, consider utilizing commercial in vitro safety screening panels to test this compound against a broad range of receptors, ion channels, and enzymes.[6]

Troubleshooting Guide

Observed Issue Potential Cause (Off-Target) Troubleshooting Steps
Unexpected changes in gene expression related to excitatory pathways. Inhibition of AMPA/kainate receptors.1. Perform qPCR or RNA-seq on cells treated with this compound and a known AMPA/kainate antagonist. 2. Compare the gene expression profiles.
Alterations in intracellular calcium signaling. Blockade of voltage-gated calcium channels.1. Use calcium imaging techniques (e.g., Fura-2, GCaMP) to measure intracellular calcium transients in the presence and absence of this compound. 2. Compare the results with a known calcium channel blocker.
Inconsistent results when co-administering other drugs. Induction of cytochrome P450 enzymes.1. Review the metabolic pathways of all co-administered compounds. 2. If possible, measure the metabolic stability of the co-administered drug in the presence of this compound using liver microsomes.
Observed toxicity at concentrations expected to be non-toxic. Formation of reactive metabolites.1. Conduct in vitro reactive metabolite trapping studies using nucleophilic trapping agents like glutathione.[7][8] 2. Analyze for adduct formation using LC-MS/MS.

Experimental Protocols

Protocol 1: In Vitro Assessment of Off-Target Effects on AMPA/Kainate Receptors

Objective: To determine if this compound modulates AMPA/kainate receptor activity.

Methodology:

  • Cell Culture: Culture a neuronal cell line known to express AMPA/kainate receptors (e.g., SH-SY5Y or primary cortical neurons).

  • Electrophysiology (Patch-Clamp):

    • Perform whole-cell voltage-clamp recordings.

    • Hold the cell at a negative membrane potential (e.g., -60 mV).

    • Apply a known AMPA/kainate receptor agonist (e.g., glutamate or AMPA) to elicit an inward current.

    • After establishing a stable baseline response, co-apply the agonist with varying concentrations of this compound.

    • Measure the peak amplitude of the agonist-evoked current in the presence and absence of this compound.

    • A reduction in the current amplitude suggests an inhibitory effect of this compound on AMPA/kainate receptors.

  • Data Analysis:

    • Plot the percentage of inhibition of the agonist-evoked current as a function of this compound concentration.

    • Calculate the IC50 value for this compound's inhibition of the AMPA/kainate receptor-mediated current.

Visualizations

Signaling Pathways

Probarbital_Action_Pathway cluster_on_target On-Target Pathway cluster_off_target Potential Off-Target Pathways Probarbital_on This compound GABA_A GABA-A Receptor Probarbital_on->GABA_A Positive Allosteric Modulation Cl_influx Increased Cl- Influx GABA_A->Cl_influx Hyperpolarization Hyperpolarization Cl_influx->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Probarbital_off This compound AMPA_Kainate AMPA/Kainate Receptors Probarbital_off->AMPA_Kainate Inhibition Ca_Channel Voltage-Gated Ca2+ Channels Probarbital_off->Ca_Channel Blockade Reduced_Cation_Influx Reduced Cation Influx AMPA_Kainate->Reduced_Cation_Influx Reduced_NT_Release Reduced Neurotransmitter Release Ca_Channel->Reduced_NT_Release Reduced_Excitability_off Reduced Neuronal Excitability Reduced_Cation_Influx->Reduced_Excitability_off Reduced_NT_Release->Reduced_Excitability_off

Caption: On- and potential off-target signaling pathways of this compound.

Experimental Workflow

Off_Target_Troubleshooting_Workflow Start Unexpected Experimental Result Observed Confirm_On_Target Confirm On-Target Engagement (GABA-A) Start->Confirm_On_Target Dose_Response Perform Dose-Response Analysis for On- and Off-Target Effects Confirm_On_Target->Dose_Response Use_Antagonists Use Specific Antagonists for Suspected Off-Targets Dose_Response->Use_Antagonists In_Vitro_Screening Consider Broad In Vitro Off-Target Screening Panel Use_Antagonists->In_Vitro_Screening If necessary Modify_Protocol Modify Experimental Protocol (Concentration, Duration) Use_Antagonists->Modify_Protocol In_Vitro_Screening->Modify_Protocol Conclusion Attribute Effect to On- or Off-Target Action Modify_Protocol->Conclusion

Caption: Workflow for troubleshooting unexpected experimental results with this compound.

References

Best practices for long-term storage of Probarbital

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides best practices, troubleshooting guides, and frequently asked questions (FAQs) for the long-term storage of Probarbital (CAS No. 76-76-6). The information is intended for researchers, scientists, and drug development professionals to ensure the integrity and stability of this compound during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended temperature for long-term storage of solid this compound?

A1: While specific long-term stability studies for this compound are not extensively documented, for solid, crystalline this compound, storage in a cool, dry place is recommended. Based on general best practices for barbiturates and other chemical reagents, a controlled room temperature of 15-25°C (59-77°F) is advisable. For extended long-term storage, refrigeration at 2-8°C (36-46°F) can further minimize degradation.

Q2: How should I store this compound solutions?

A2: this compound is susceptible to hydrolysis in the presence of water.[1] Therefore, long-term storage of this compound in solution is generally not recommended. If solutions must be prepared and stored, they should be for short-term use and kept at 2-8°C. The stability of barbiturates in solution is pH-dependent, and degradation can occur more rapidly in aqueous environments.[2][3]

Q3: Does this compound need to be protected from light?

A3: While there is no specific data on the photosensitivity of this compound, it is a general best practice to store all chemical compounds, including barbiturates, in amber or opaque containers to protect them from light. This precaution helps to prevent potential photodegradation.

Q4: What type of container is best for storing this compound?

A4: For solid this compound, a well-sealed, airtight container made of glass or a chemically resistant plastic is recommended. The container should have a secure closure to protect from moisture and atmospheric contaminants.

Q5: What are the signs of this compound degradation?

A5: For solid this compound, any change in color, appearance (e.g., clumping), or odor may indicate degradation. For this compound solutions, the appearance of cloudiness, precipitation, or a change in color could suggest chemical instability or contamination. Regular purity checks using analytical methods like HPLC are recommended to confirm the integrity of the compound.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Solid this compound appears discolored or clumped. Exposure to moisture or light.Discard the reagent as its purity is compromised. Review storage procedures and ensure containers are airtight and stored in the dark.
This compound solution is cloudy or contains precipitates. Hydrolysis or other degradation. Low aqueous solubility.[4]The solution should not be used. Prepare fresh solutions for immediate use. If a stock solution is necessary, consider using a non-aqueous solvent if compatible with the experimental design.
Inconsistent experimental results using stored this compound. Degradation of the compound leading to lower effective concentration.Verify the purity of the this compound stock using an appropriate analytical method (see Experimental Protocols). If degradation is confirmed, use a fresh, unopened stock of the compound.

Recommended Storage Conditions

Parameter Solid this compound This compound Solution (Short-Term)
Temperature 15-25°C (Controlled Room Temperature) or 2-8°C (Refrigerated) for extended storage.2-8°C (Refrigerated)
Humidity Store in a desiccated environment.N/A
Light Protect from light; store in amber or opaque containers.Protect from light; store in amber or opaque containers.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen) for maximum stability, especially for long-term reference standards.N/A
Container Tightly sealed glass or chemically resistant plastic.Sterile, tightly sealed glass vials.

Experimental Protocols

Protocol: Purity Assessment of Stored this compound by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method to assess the purity of a stored this compound sample.

1. Objective: To determine the purity of a this compound sample and detect the presence of degradation products.

2. Materials:

  • This compound sample (stored)

  • This compound reference standard

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (or other appropriate modifier)

  • Volumetric flasks

  • Pipettes

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

3. Method:

  • Standard Preparation:

    • Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent (e.g., a mixture of acetonitrile and water) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

    • Perform serial dilutions to create a series of calibration standards of different concentrations.

  • Sample Preparation:

    • Prepare a solution of the stored this compound sample in the same solvent as the standard, at a concentration within the range of the calibration standards.

  • HPLC Conditions (Example):

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detector Wavelength: 210 nm (or a wavelength of maximum absorbance for this compound)

    • Column Temperature: 30°C

  • Analysis:

    • Inject the calibration standards to generate a standard curve.

    • Inject the sample solution.

    • Analyze the resulting chromatogram. The purity of the sample can be calculated by comparing the area of the this compound peak in the sample to the total area of all peaks. The appearance of new peaks may indicate the presence of degradation products.

4. Data Interpretation: A significant decrease in the area of the main this compound peak or the appearance of additional peaks compared to a fresh sample indicates degradation. A purity of less than 95% may warrant discarding the sample.

Visualizations

G cluster_storage Long-Term Storage Workflow start Receive this compound check_solid Is it a solid? start->check_solid store_solid Store in a cool, dry, dark place (15-25°C or 2-8°C for extended storage) in a tightly sealed container. check_solid->store_solid Yes prepare_solution Prepare solution for immediate use. check_solid->prepare_solution No check_purity Periodically check purity via HPLC. store_solid->check_purity store_solution Store at 2-8°C in a dark container (Short-term only). prepare_solution->store_solution store_solution->check_purity is_pure Is purity >95%? check_purity->is_pure use_in_experiment Use in experiment. is_pure->use_in_experiment Yes discard Discard. is_pure->discard No

Caption: Workflow for the long-term storage and use of this compound.

G cluster_degradation Hypothetical this compound Degradation Pathway This compound This compound (C₉H₁₄N₂O₃) hydrolysis Hydrolysis (presence of water) This compound->hydrolysis barbituric_acid Barbituric Acid Derivative hydrolysis->barbituric_acid other_byproducts Other Byproducts hydrolysis->other_byproducts

Caption: Simplified hypothetical degradation of this compound via hydrolysis.

References

Addressing tachyphylaxis to Probarbital in chronic studies

Author: BenchChem Technical Support Team. Date: December 2025

Probarbital Chronic Studies Technical Support Center

Welcome to the technical support center for this compound chronic studies. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and navigating the challenges associated with long-term this compound administration, with a specific focus on addressing tachyphylaxis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We've observed a diminishing sedative/hypnotic effect of this compound in our chronic rodent study, despite maintaining a consistent dosing schedule. What is the likely cause?

A1: This phenomenon is likely tachyphylaxis, a rapid form of drug tolerance. With continuous or repeated administration of barbiturates like this compound, the central nervous system adapts to the drug's presence, leading to a reduced response.[1][2][3] This is a well-documented occurrence in chronic barbiturate exposure.[4]

Troubleshooting Steps:

  • Confirm Tachyphylaxis: The first step is to systematically confirm that the observed effect is indeed tachyphylaxis. This can be achieved by generating a dose-response curve at the beginning of the study and comparing it to curves generated at later time points. A rightward shift in the dose-response curve indicates a decrease in potency and is a hallmark of tolerance.[2]

  • Evaluate Pharmacokinetic vs. Pharmacodynamic Tolerance:

    • Pharmacokinetic Tolerance: Chronic barbiturate use can induce hepatic enzymes (e.g., cytochrome P450s), accelerating the drug's own metabolism.[2] This results in lower circulating drug concentrations. Measure plasma levels of this compound at various time points after administration to see if they are decreasing over the course of the study.

    • Pharmacodynamic Tolerance: This involves adaptive changes at the cellular level, primarily at the GABA-A receptor.[1][2][4] Even if plasma levels are stable, the target tissue (the brain) has become less sensitive to the drug.

  • Review Dosing Schedule: The frequency and magnitude of the dose can influence the rate at which tolerance develops.[2][5] Very frequent or high doses can accelerate the onset of tachyphylaxis.

Q2: What are the underlying molecular mechanisms of this compound tachyphylaxis?

A2: The primary molecular target for this compound is the GABA-A receptor, an ion channel that mediates the main inhibitory neurotransmission in the brain.[1][4] Chronic activation of this receptor by this compound can lead to several adaptive changes:

  • Receptor Downregulation: The total number of GABA-A receptors on the neuronal surface may decrease.

  • Changes in Subunit Composition: GABA-A receptors are composed of five subunits. Chronic drug exposure can alter the expression of genes encoding these subunits, leading to receptors that are less sensitive to barbiturates.[6] For example, studies with similar compounds have shown changes in α1, α4, γ2, and δ subunits.[6][7]

  • Receptor Desensitization/Uncoupling: The receptor may become uncoupled from its chloride ion channel, meaning that even when this compound binds, the inhibitory effect is diminished.[4] This can be due to phosphorylation or other post-translational modifications of the receptor subunits.

G cluster_0 Acute this compound Effect cluster_1 Chronic this compound Exposure & Tachyphylaxis This compound This compound GABAA_R GABA-A Receptor This compound->GABAA_R Binds & Enhances Cl_Influx Cl- Influx GABAA_R->Cl_Influx Opens Channel Neuron_Hyperpol Neuronal Hyperpolarization Cl_Influx->Neuron_Hyperpol Leads to Sedation Sedation Neuron_Hyperpol->Sedation Results in Probarbital_Chronic Chronic This compound Receptor_Changes Receptor_Changes Probarbital_Chronic->Receptor_Changes Induces Reduced_Response Reduced_Response Probarbital_Chronic->Reduced_Response Leads to Tachyphylaxis

Q3: How should we adjust our experimental design to account for or mitigate tachyphylaxis?

A3: Acknowledging and planning for tachyphylaxis is crucial for the validity of chronic studies.

  • Incorporate a Dose-Escalation Paradigm: If the goal is to maintain a consistent level of CNS depression, a dose-escalation protocol may be necessary. The dose required to achieve the target effect will likely need to be increased over time.[8]

  • Use Intermittent Dosing Schedules: If the study design allows, introducing "drug holidays" or washout periods can help restore sensitivity to this compound. The length of this washout period needs to be determined empirically but may take several weeks for the central nervous system to return to baseline.[9]

  • Select Appropriate Endpoints: Be aware that tolerance may develop at different rates for different effects of the drug (e.g., sedative vs. anticonvulsant effects). Choose your primary endpoints carefully and monitor multiple parameters.

  • Control Groups: Ensure you have appropriate control groups, including a vehicle-only group and potentially a group receiving a standard comparator drug, to differentiate drug-specific effects from other experimental variables.

G start Unexpected Result: Diminished this compound Efficacy check_drug Step 1: Verify Drug Integrity & Dosing start->check_drug is_tachyphylaxis Step 2: Is it Tachyphylaxis? (Perform Dose-Response Curve) check_drug->is_tachyphylaxis is_tachyphylaxis->start No, Re-evaluate Experiment pk_pd Step 3: Pharmacokinetic (PK) or Pharmacodynamic (PD)? is_tachyphylaxis->pk_pd Yes pk_analysis Measure Plasma This compound Levels pk_pd->pk_analysis Check PK pd_analysis Assess GABA-A Receptor Function / Expression pk_pd->pd_analysis Check PD pk_issue Solution: Adjust Dose Based on Clearance Rate pk_analysis->pk_issue pd_issue Solution: Consider Intermittent Dosing or Alternative Drug pd_analysis->pd_issue

Data Presentation: Tachyphylaxis Development

The following tables present hypothetical data illustrating the development of tolerance to this compound in a chronic rodent study.

Table 1: Dose Escalation Required to Maintain Sedative Effect (Loss of Righting Reflex)

Study Week Mean Effective Dose (ED50) of this compound (mg/kg) % Increase from Baseline
1 (Baseline) 25 0%
2 32 28%
4 45 80%

| 6 | 58 | 132% |

Table 2: Pharmacokinetic and Pharmacodynamic Changes During Chronic this compound Administration

Study Week This compound Plasma Cmax (µg/mL) at fixed dose GABA-A Receptor Density (Bmax) in Cortex (% of Control)
1 (Baseline) 15.2 100%
4 11.8 (↓ 22%) 81%

| 8 | 9.5 (↓ 37.5%) | 65% |

Key Experimental Protocols

Protocol 1: In Vivo Assessment of Sedative-Hypnotic Effect (Loss of Righting Reflex - LORR)

  • Objective: To determine the dose of this compound required to induce a transient loss of the righting reflex.

  • Animals: Male Sprague-Dawley rats (250-300g).

  • Procedure:

    • Administer this compound via intraperitoneal (IP) injection at various doses.

    • Immediately after injection, place the animal gently on its back in a V-shaped trough.

    • The righting reflex is considered lost if the animal is unable to right itself (i.e., place all four paws on the floor) within 30 seconds.

    • The duration of LORR is the time from the loss of the reflex until it is regained.

    • This procedure should be repeated at baseline and at specified intervals (e.g., weekly) throughout the chronic study to assess shifts in the dose-response curve.

Protocol 2: GABA-A Receptor Binding Assay

  • Objective: To quantify the density (Bmax) and affinity (Kd) of GABA-A receptors in brain tissue from this compound-treated and control animals.

  • Materials:

    • Brain tissue (e.g., cerebral cortex) from euthanized animals.

    • Radioligand, e.g., [3H]muscimol (a GABA-A agonist) or [3H]flunitrazepam (a benzodiazepine site ligand).

    • Membrane preparation buffers (e.g., Tris-HCl).

    • Scintillation counter.

  • Methodology:

    • Membrane Preparation: Homogenize brain tissue in ice-cold buffer and perform a series of centrifugations to isolate the crude synaptic membrane fraction.

    • Binding Assay: Incubate membrane preparations with increasing concentrations of the radioligand in the presence (for non-specific binding) or absence (for total binding) of a high concentration of an unlabeled competing ligand (e.g., GABA).

    • Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

    • Quantification: Measure the radioactivity trapped on the filters using a liquid scintillation counter.

    • Analysis: Calculate specific binding by subtracting non-specific from total binding. Use Scatchard analysis or non-linear regression to determine the Bmax (maximal binding sites) and Kd (dissociation constant). A decrease in Bmax in the this compound-treated group compared to controls would indicate receptor downregulation.[10]

G cluster_0 In Vivo Phase cluster_1 Ex Vivo / Analysis Phase start Start: Chronic Study Design baseline Baseline Behavioral Testing (e.g., LORR) start->baseline dosing Chronic this compound Administration baseline->dosing behavioral Weekly Behavioral Testing dosing->behavioral behavioral->dosing Repeat for X weeks euthanasia Euthanasia & Tissue Collection (Brain, Blood) behavioral->euthanasia pk_analysis Pharmacokinetic Analysis (Plasma this compound Levels) euthanasia->pk_analysis receptor_assay GABA-A Receptor Binding Assay euthanasia->receptor_assay gene_expression Gene Expression Analysis (Receptor Subunits) euthanasia->gene_expression end End: Correlate Behavioral, PK, & Molecular Data pk_analysis->end receptor_assay->end gene_expression->end

References

Optimizing Probarbital Delivery in Animal Models: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the delivery of Probarbital in animal models. Due to the limited availability of specific data for this compound, this guide leverages extensive research on the closely related and well-studied barbiturate, Phenobarbital, as a surrogate. All data and protocols derived from Phenobarbital studies are clearly indicated.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a barbiturate derivative with sedative, hypnotic, and anticonvulsant properties.[1] Like other barbiturates, its primary mechanism of action is the positive allosteric modulation of the GABA-A (γ-aminobutyric acid type A) receptor. By binding to the GABA-A receptor, this compound enhances the effect of the inhibitory neurotransmitter GABA, leading to an increased influx of chloride ions into the neuron. This hyperpolarizes the neuron, making it less likely to fire an action potential and thus depressing the central nervous system.

Q2: What are the main challenges in delivering this compound to animal models?

A2: The primary challenge with this compound is its low aqueous solubility.[2] This can lead to difficulties in preparing formulations for in vivo administration, particularly for intravenous injection, and can result in poor or variable absorption after oral administration.

Q3: How can the low solubility of this compound be addressed?

A3: The low solubility of this compound can be overcome by using its salt forms, such as this compound sodium or this compound calcium, which are more water-soluble.[2] Additionally, formulation strategies such as using co-solvents, cyclodextrins, or lipid-based delivery systems can be employed to enhance solubility and bioavailability.

Q4: What are the common routes of administration for this compound in animal models?

A4: Common routes of administration include oral gavage, intraperitoneal (IP) injection, and intravenous (IV) injection. The choice of route depends on the experimental goals, the required onset and duration of action, and the formulation of the compound.

Q5: Are there any known stability issues with this compound solutions?

A5: While specific stability data for this compound is limited, barbiturates in aqueous solutions can be prone to hydrolysis, especially at alkaline pH.[3] It is recommended to prepare solutions fresh. For longer-term storage, using co-solvents like propylene glycol and ethanol can improve stability.[4]

Troubleshooting Guides

This section addresses specific issues that researchers may encounter during the administration of this compound in animal models.

Issue 1: Difficulty Dissolving this compound for Formulation

  • Question: I am unable to dissolve this compound in water or saline for my in vivo study. What should I do?

  • Answer:

    • Use a Salt Form: If you are using the free acid form of this compound, switch to a more soluble salt form like this compound sodium or this compound calcium.[2]

    • Co-solvent Systems: For intravenous or intraperitoneal injections, a co-solvent system can be effective. A common starting point for poorly soluble compounds is a mixture of DMSO, PEG300, and Tween 80. However, the concentration of organic solvents should be minimized to avoid toxicity.

    • pH Adjustment: The solubility of barbiturates is pH-dependent. Increasing the pH of the solution can increase the solubility of the acidic drug. However, be cautious as high pH can lead to tissue irritation.

    • Complexation: The use of cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HPBCD), can effectively increase the aqueous solubility of poorly soluble drugs like Phenobarbital and can be a viable strategy for this compound.

Issue 2: High Variability in Experimental Results After Oral Gavage

  • Question: I am observing significant variability in the sedative effects of this compound between animals after oral administration. What could be the cause?

  • Answer:

    • Inconsistent Dosing Technique: Ensure that the oral gavage technique is consistent and that the full dose is being delivered to the stomach. Improper technique can lead to regurgitation or administration into the trachea.

    • Poor Absorption: The low solubility of this compound may lead to incomplete or variable absorption from the gastrointestinal tract. Consider using a formulation designed to improve oral bioavailability, such as a nanosuspension or a lipid-based formulation.[5]

    • Food Effects: The presence or absence of food in the stomach can significantly impact drug absorption. Standardize the fasting period for all animals before dosing.

    • Stress-Induced Physiological Changes: Stress from handling and gavage can alter an animal's physiology and affect drug metabolism and response. Acclimate the animals to handling and the gavage procedure for several days before the experiment.

Issue 3: Adverse Events Following Intraperitoneal (IP) or Intravenous (IV) Injection

  • Question: My animals are showing signs of distress (e.g., irritation, vocalization) after IP or IV injection of my this compound formulation. What is the problem?

  • Answer:

    • Formulation Irritation: High concentrations of co-solvents (like DMSO or ethanol) or a non-physiological pH of the formulation can cause pain and irritation at the injection site. Aim to use the lowest effective concentration of co-solvents and adjust the pH to be as close to neutral as possible.

    • Precipitation of the Compound: If a solution with a high concentration of a poorly soluble drug is injected into the aqueous environment of the peritoneum or bloodstream, the drug may precipitate, causing irritation and embolism. Consider using a formulation that prevents precipitation, such as a lipid-based emulsion or a nanosuspension.

    • Injection Technique: Ensure proper injection technique to avoid damaging tissues or organs. For IP injections, aim for the lower right quadrant of the abdomen to avoid the cecum and bladder.

Data Presentation

The following tables summarize key pharmacokinetic and dose-response data for Phenobarbital, which can be used as a reference for designing studies with this compound.

Table 1: Pharmacokinetic Parameters of Phenobarbital in Rodents

ParameterSpeciesRouteValueReference(s)
Half-life (t½) MouseIV7.5 hours[2][6]
RatIV11 ± 2 hours[1]
Bioavailability (F%) MouseOral~100%[2][6]
Volume of Distribution (Vd) MouseIV0.78 L/kg[2][6]
RatIV0.7 L/kg[2]
Clearance (CL) RatIV0.04 L/hr/kg[2]

Note: This data is for Phenobarbital and should be used as an estimate for this compound. Actual values for this compound may differ.

Table 2: Effective Doses (ED50) of Phenobarbital for Anticonvulsant and Sedative Effects in Rodents

EffectSpeciesModelRouteED50 (mg/kg)Reference(s)
Anticonvulsant RatMetrazol-induced seizuresIP10-40[7]
Anticonvulsant RatMaximal Electroshock (MES)Oral~13[8]
Sedation (Hypnosis) MouseLoss of Righting ReflexIP~65 (Pentobarbital)[9]

Note: This data is for Phenobarbital and related barbiturates. A dose-response study is highly recommended to determine the optimal dose of this compound for your specific experimental model.

Experimental Protocols

Protocol 1: Preparation of a this compound Sodium Solution for Intravenous Injection

This protocol is a general guideline and may require optimization based on the specific experimental needs.

Materials:

  • This compound sodium

  • Sterile Water for Injection or 0.9% Saline

  • Sterile vials

  • Vortex mixer

  • 0.22 µm sterile syringe filter

Methodology:

  • Calculate the required amount of this compound sodium to achieve the desired concentration (e.g., 10 mg/mL).

  • Aseptically weigh the this compound sodium and transfer it to a sterile vial.

  • Add the calculated volume of sterile water for injection or saline to the vial.

  • Gently vortex the vial until the this compound sodium is completely dissolved.

  • Visually inspect the solution for any particulate matter.

  • If necessary, filter the solution through a 0.22 µm sterile syringe filter into a new sterile vial.

  • Store the solution appropriately, preferably protected from light, and use it within a short period to minimize degradation.

Protocol 2: Preparation and Administration of an Oral Suspension of this compound

This protocol is adapted from methods used for other poorly soluble drugs.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose or a 1:1 mixture of Ora-Plus® and Ora-Sweet®)

  • Mortar and pestle

  • Graduated cylinder

  • Stir plate and stir bar

  • Oral gavage needles (appropriate size for the animal)

  • Syringes

Methodology:

  • Calculate the total volume of suspension needed and the required amount of this compound.

  • Weigh the this compound and place it in a mortar.

  • Triturate the powder to a fine consistency.

  • Add a small amount of the vehicle to the mortar to form a smooth paste.

  • Gradually add the remaining vehicle while continuously stirring to ensure a homogenous suspension.

  • Transfer the suspension to a beaker and continue stirring with a magnetic stir bar for at least 15-30 minutes to ensure uniformity.

  • Before each administration, stir the suspension well to ensure uniform distribution of the drug.

  • Administer the suspension to the animal using an appropriately sized oral gavage needle.

Mandatory Visualizations

GABA_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD Glutamic Acid Decarboxylase (GAD) Glutamate->GAD GABA_vesicle GABA GAD->GABA_vesicle GABA_neurotransmitter GABA GABA_vesicle->GABA_neurotransmitter Release GABA_A_Receptor GABA-A Receptor (Ion Channel) GABA_neurotransmitter->GABA_A_Receptor Binds to Chloride_ion Cl- GABA_A_Receptor->Chloride_ion Influx Hyperpolarization Hyperpolarization (Inhibition) Chloride_ion->Hyperpolarization This compound This compound This compound->GABA_A_Receptor Enhances GABA effect

Caption: this compound enhances GABAergic inhibition at the synapse.

Experimental_Workflow_Oral_Gavage start Start prep_suspension Prepare this compound Suspension start->prep_suspension animal_restraint Properly Restrain Animal prep_suspension->animal_restraint measure_gavage Measure Gavage Needle (Nose to Last Rib) animal_restraint->measure_gavage administer_dose Administer Dose Slowly and Smoothly measure_gavage->administer_dose monitor_animal Monitor Animal for Adverse Effects administer_dose->monitor_animal end End monitor_animal->end Troubleshooting_Solubility cluster_solutions Potential Solutions Problem This compound Precipitation/Low Bioavailability Salt Use Salt Form (Sodium or Calcium) Problem->Salt Cosolvent Co-solvent System (e.g., PEG, Ethanol) Problem->Cosolvent pH_adjust pH Adjustment Problem->pH_adjust Complex Cyclodextrin Complexation Problem->Complex Lipid Lipid-Based Formulation Problem->Lipid

References

Troubleshooting unexpected Probarbital-induced neurotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and answers to frequently asked questions regarding unexpected neurotoxicity observed during experiments with Probarbital. Given the limited specific literature on this compound, this guidance is based on the established neurotoxic profiles of the barbiturate class of drugs.

Troubleshooting Guides

This section offers step-by-step approaches to address common issues encountered during in vitro and in vivo studies involving this compound.

Guide 1: Unexpectedly High Cell Death in Neuronal Cultures

Problem: You have observed a significant decrease in cell viability in your neuronal cultures treated with this compound, exceeding expected or previously reported levels.

Possible Causes & Troubleshooting Steps:

  • Reagent Quality and Concentration:

    • Verify this compound Stock: Ensure the compound is correctly weighed, dissolved in an appropriate vehicle (e.g., DMSO), and stored under recommended conditions to prevent degradation. Re-verify the final concentration in your culture medium.

    • Vehicle Control: Run a vehicle-only control to rule out toxicity from the solvent. High concentrations of DMSO (>0.5%) can be neurotoxic.

  • Experimental Conditions:

    • Culture Density: Sub-optimal cell density can make cultures more susceptible to stressors. Ensure consistent and appropriate plating density.

    • Exposure Duration: Neurotoxicity can be time-dependent. Consider running a time-course experiment to determine the onset and progression of cell death.

  • Assay-Specific Issues:

    • MTT/XTT Assay Interference: Some compounds can interfere with the chemistry of viability assays. Confirm cell death with an alternative method, such as a lactate dehydrogenase (LDH) assay (measuring membrane integrity) or direct cell counting with a trypan blue exclusion assay.

G A Start: Unexpected High Cell Death B Verify this compound Concentration & Purity A->B C Run Vehicle-Only Control B->C D Check Culture Plating Density C->D E Perform Time-Course Experiment D->E F Confirm with Alternative Viability Assay (e.g., LDH) E->F G Issue Resolved? F->G H Investigate Apoptosis vs. Necrosis Pathways G->H No I End: Identify Source of Toxicity G->I Yes H->I

Caption: Troubleshooting workflow for high cell death.

Frequently Asked Questions (FAQs)

Q1: What is the likely mechanism of this compound-induced neurotoxicity?

A1: As a barbiturate, this compound's neurotoxicity likely stems from mechanisms common to its class. These include:

  • GABA-A Receptor Modulation: While the primary therapeutic action is positive allosteric modulation of GABA-A receptors, over-activation can lead to excessive neuronal inhibition and excitotoxicity in developing neurons.

  • Mitochondrial Dysfunction: Barbiturates are known to inhibit complex I of the electron transport chain, leading to decreased ATP production, increased reactive oxygen species (ROS) generation, and initiation of the intrinsic apoptotic pathway.

  • Induction of Apoptosis: This can be triggered by mitochondrial stress and involves the release of cytochrome c and the activation of caspases (e.g., caspase-9 and caspase-3).

G This compound This compound Mito Mitochondrion This compound->Mito ETC Inhibition of Electron Transport Chain Mito->ETC inhibits CytC Cytochrome C Release Mito->CytC releases ROS Increased ROS ETC->ROS ATP Decreased ATP ETC->ATP Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis G A Day 1: Plate Neuronal Cultures in 96-well plate B Day 2: Treat with this compound (Dose-Response) A->B C Day 3: Perform Viability Assay (e.g., MTT) B->C D Confirm with Mechanistic Assays (Caspase, ROS, etc.) C->D E Data Analysis & Interpretation D->E

Validation & Comparative

Probarbital vs. Phenobarbital: A Comparative Analysis of Efficacy in Preclinical Epilepsy Models

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available data on the anticonvulsant properties of Probarbital and Phenobarbital, tailored for researchers and drug development professionals. This guide synthesizes preclinical findings, details experimental methodologies, and visualizes key pathways to facilitate a clear comparison of these two barbiturate compounds.

Executive Summary

Phenobarbital is a long-standing and well-characterized anticonvulsant with extensive data supporting its efficacy across a range of preclinical epilepsy models. It exerts its effects primarily by enhancing GABAergic inhibition. In stark contrast, specific experimental data on the anticonvulsant efficacy of this compound in established epilepsy models is conspicuously absent in publicly available scientific literature. While pharmacologically classified as an intermediate-acting barbiturate with presumed sedative-hypnotic effects, quantitative comparisons with phenobarbital regarding anticonvulsant potency and efficacy are not possible at this time due to the lack of published research. This guide provides a detailed overview of the available information for both compounds, highlighting the significant data gap for this compound.

Comparative Efficacy Data

The following tables summarize the available quantitative data for both this compound and Phenobarbital in preclinical epilepsy models. The lack of data for this compound is a critical finding of this review.

Table 1: Anticonvulsant Activity in the Maximal Electroshock (MES) Seizure Model

CompoundAnimal ModelRoute of AdministrationED50 (mg/kg)Time of Peak EffectSource
This compoundData Not AvailableData Not AvailableData Not AvailableData Not AvailableN/A
PhenobarbitalMouse (CD1)Intraperitoneal (i.p.)16.3Not Specified[1]
PhenobarbitalRatSubcutaneous (s.c.)Not Specified (EC50 in brain: 12.2 µmol/kg)2 hours[2]

Table 2: Anticonvulsant Activity in the Pentylenetetrazol (PTZ) Seizure Model

CompoundAnimal ModelRoute of AdministrationED50 (mg/kg)Time of Peak EffectSource
This compoundData Not AvailableData Not AvailableData Not AvailableData Not AvailableN/A
PhenobarbitalMouse (CD1)Intraperitoneal (i.p.)12.7Not Specified[1]
PhenobarbitalRatIntravenous (i.v.)Not Specified (EC50 in serum: 76 +/- 9 mg/l)1 hour

Mechanism of Action

Both this compound and phenobarbital belong to the barbiturate class of drugs and are presumed to share a primary mechanism of action: modulation of the GABA-A receptor.

Phenobarbital enhances the effect of the inhibitory neurotransmitter GABA by binding to the GABA-A receptor at a site distinct from GABA itself.[3][4] This allosteric modulation increases the duration of chloride ion channel opening, leading to an influx of chloride ions and hyperpolarization of the neuronal membrane.[3][5] This hyperpolarization makes the neuron less likely to fire an action potential, thus suppressing seizure activity.[3][5] At higher concentrations, phenobarbital can also directly activate the GABA-A receptor and inhibit glutamate receptors, further contributing to its anticonvulsant and sedative effects.[3][6]

While specific studies on this compound's mechanism are unavailable, its classification as a barbiturate suggests it likely shares the GABA-A receptor modulating properties of phenobarbital.

GABAergic_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GABA_vesicle GABA Vesicles Glutamate->GABA_vesicle Synthesis GABA_release GABA Release GABA_vesicle->GABA_release GABA GABA GABA_release->GABA GABA_A_Receptor GABA-A Receptor (Chloride Channel) GABA->GABA_A_Receptor Binds to Chloride_influx Chloride (Cl-) Influx GABA_A_Receptor->Chloride_influx Opens Channel Hyperpolarization Hyperpolarization (Inhibition) Chloride_influx->Hyperpolarization Barbiturates Phenobarbital This compound Barbiturates->GABA_A_Receptor Positive Allosteric Modulator (Prolongs Opening)

Figure 1. Simplified signaling pathway of barbiturates at the GABAergic synapse.

Experimental Protocols

Detailed experimental protocols are crucial for the interpretation and replication of preclinical efficacy studies. Below are generalized methodologies for the key experiments cited for phenobarbital.

Maximal Electroshock (MES) Seizure Test

The MES test is a widely used preclinical model to screen for anticonvulsant drugs effective against generalized tonic-clonic seizures.

  • Animals: Male CD1 mice or Sprague-Dawley rats are commonly used.

  • Drug Administration: The test compound (e.g., phenobarbital) is administered via a specified route (e.g., intraperitoneal, subcutaneous) at various doses.

  • Seizure Induction: At the presumed time of peak drug effect, a brief electrical stimulus (e.g., 50-60 Hz) is delivered through corneal or ear-clip electrodes.

  • Endpoint: The primary endpoint is the abolition of the hindlimb tonic extension phase of the seizure.

  • Data Analysis: The dose of the drug that protects 50% of the animals from the hindlimb tonic extension (ED50) is calculated.

Pentylenetetrazol (PTZ) Seizure Test

The PTZ test is used to model myoclonic and absence seizures and to identify compounds that can raise the seizure threshold.

  • Animals: Typically, male mice or rats are used.

  • Drug Administration: The test compound is administered prior to PTZ challenge.

  • Seizure Induction: A convulsant dose of pentylenetetrazol is administered, usually via the subcutaneous or intraperitoneal route.

  • Endpoint: The ability of the test compound to prevent or delay the onset of generalized clonic seizures is observed.

  • Data Analysis: The ED50, the dose that prevents seizures in 50% of the animals, is determined.

Experimental_Workflow start Start animal_prep Animal Acclimatization (e.g., Male CD1 Mice) start->animal_prep grouping Random Assignment to Treatment Groups (Vehicle, Phenobarbital, this compound) animal_prep->grouping drug_admin Drug Administration (e.g., i.p. injection) grouping->drug_admin wait_tpe Waiting for Time of Peak Effect (TPE) drug_admin->wait_tpe seizure_induction Seizure Induction (MES or PTZ) wait_tpe->seizure_induction observation Behavioral Observation (e.g., Hindlimb Extension, Clonic Seizures) seizure_induction->observation data_collection Data Collection and Scoring observation->data_collection analysis Statistical Analysis (ED50 Calculation) data_collection->analysis end End analysis->end

Figure 2. Generalized experimental workflow for anticonvulsant screening.

Discussion and Future Directions

The current body of scientific literature provides a robust foundation for understanding the anticonvulsant efficacy of phenobarbital in preclinical epilepsy models. Its consistent performance in both the MES and PTZ tests underscores its broad-spectrum activity.

The most significant finding of this comparative guide is the profound lack of publicly available data on the anticonvulsant properties of this compound. While its chemical similarity to other barbiturates suggests potential anticonvulsant activity, this remains speculative without empirical evidence. To ascertain the therapeutic potential of this compound in epilepsy, it is imperative that future research endeavors undertake systematic evaluations of its efficacy and potency in standardized preclinical models. Such studies should aim to determine its ED50 in MES and PTZ seizure tests, characterize its pharmacokinetic and pharmacodynamic profile, and assess its side-effect profile in comparison to established anticonvulsants like phenobarbital.

For researchers in drug development, while phenobarbital serves as a critical benchmark, the exploration of other barbiturates like this compound could potentially unveil compounds with a more favorable therapeutic index. However, until foundational efficacy and safety data for this compound become available, its potential role in epilepsy treatment remains an open question.

References

A Comparative Analysis of Barbiturates and Benzodiazepines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of barbiturates, with a focus on phenobarbital as a representative compound, and benzodiazepines. This analysis is supported by available experimental data and detailed methodologies for key evaluative experiments.

This document synthesizes critical data to facilitate a comprehensive understanding of the pharmacological differences between these two major classes of central nervous system depressants. While Probarbital is a member of the barbiturate class, specific comparative experimental data for this compound is limited. Therefore, phenobarbital, a structurally similar and well-studied long-acting barbiturate, will be used as the primary exemplar for comparison against various benzodiazepines.

Mechanism of Action: A Tale of Two Modulators

Barbiturates and benzodiazepines both exert their effects by enhancing the action of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, a ligand-gated ion channel. However, their specific mechanisms of action differ significantly, leading to distinct pharmacological profiles and safety margins.[1][2][3]

Benzodiazepines bind to a specific site on the GABA-A receptor, located at the interface of the α and γ subunits.[3] This binding allosterically modulates the receptor, increasing the frequency of chloride channel opening when GABA is bound.[4] This action potentiates the natural inhibitory effect of GABA.

Barbiturates, on the other hand, bind to a different site on the GABA-A receptor.[5] They increase the duration of chloride channel opening, and at higher concentrations, they can directly activate the GABA-A receptor even in the absence of GABA.[6] This direct agonistic activity contributes to their more profound CNS depression and narrower therapeutic index.

GABAA_Mechanism cluster_receptor GABA-A Receptor-Chloride Channel Complex GABA_Site GABA Binding Site Ion_Channel Chloride (Cl-) Channel GABA_Site->Ion_Channel Opens Channel Benzo_Site Benzodiazepine Site Benzo_Site->Ion_Channel Increases Frequency of Opening Barbi_Site Barbiturate Site Barbi_Site->Ion_Channel Increases Duration of Opening Benzodiazepine Benzodiazepine Benzodiazepine->Benzo_Site Binds Barbiturate Barbiturate (this compound) Barbiturate->Barbi_Site Binds GABA GABA GABA->GABA_Site Binds

Caption: Distinct binding sites and mechanisms of action of GABA, benzodiazepines, and barbiturates at the GABA-A receptor.

Pharmacokinetic Profile: A Comparative Overview

The pharmacokinetic properties of barbiturates and benzodiazepines vary widely within each class, influencing their onset and duration of action, as well as their potential for accumulation and drug-drug interactions.

ParameterPhenobarbital (Barbiturate)Diazepam (Benzodiazepine)Lorazepam (Benzodiazepine)
Bioavailability (Oral) ~90-95%[7]85-100%~85%[3]
Time to Peak Plasma (Tmax) 8 - 12 hours (Oral)[7]1 - 1.5 hours2 hours
Protein Binding 20% - 45%[7]98-99%[3]85-91%[3]
Volume of Distribution (Vd) 0.60 L/kg[7]0.8 - 1.5 L/kg1.3 L/kg
Metabolism Hepatic (CYP2C9, 2C19, 2E1)[8]Hepatic (CYP2C19, 3A4)[9]Hepatic (Glucuronidation)[3]
Active Metabolites p-hydroxyphenobarbital (inactive)[10]Desmethyldiazepam, Oxazepam, Temazepam (all active)[1]No active metabolites
Elimination Half-life (t1/2) 53 - 118 hours (adults)[8]20 - 50 hours (parent drug), 36-200 hours (active metabolite)10 - 20 hours
Excretion Renal (25% unchanged)[8]Primarily renal (as metabolites)[9]Primarily renal (as glucuronide conjugate)

Pharmacodynamic and Clinical Efficacy: A Summary of Comparative Data

Direct comparative studies between this compound and benzodiazepines are scarce. However, clinical trials comparing phenobarbital with benzodiazepines in specific indications, such as alcohol withdrawal and seizure control, provide valuable insights into their relative efficacy and safety.

IndicationStudy ComparisonKey FindingsCitation(s)
Alcohol Withdrawal Phenobarbital vs. LorazepamBoth were similarly effective in reducing CIWA scores. No significant difference in ED length of stay or admission rates.[11]
Alcohol Withdrawal Phenobarbital vs. Lorazepam (retrospective)Phenobarbital therapy was associated with significantly lower rates of ICU admission, mechanical ventilation, and shorter hospital stays compared to lorazepam.[12]
Status Epilepticus Diazepam + Phenytoin vs. PhenobarbitalThe phenobarbital regimen was rapidly effective and comparable in safety to the diazepam/phenytoin combination.[13]
Anxiety Diazepam vs. Amylobarbitone (a barbiturate)Diazepam significantly improved subjective anxiety and insomnia, while amylobarbitone only improved self-rated quality of sleep.[14]
Prevention of Recurrent Febrile Seizures Diazepam vs. Phenobarbital (meta-analysis)Diazepam showed a non-statistically significant trend towards reducing the risk of recurrent febrile seizures compared to phenobarbital.[15]

Experimental Protocols

Assessment of Sedative-Hypnotic Activity (In Vivo)

1. Potentiation of Pentobarbital-Induced Sleeping Time:

  • Objective: To evaluate the sedative-hypnotic effect of a test compound by measuring its ability to prolong the sleeping time induced by a standard hypnotic agent (e.g., pentobarbital).[16]

  • Animals: Swiss albino mice.

  • Procedure:

    • Animals are divided into control, standard (e.g., diazepam), and test groups.

    • The vehicle (control), standard drug, or test compound is administered intraperitoneally (i.p.).

    • After a specific absorption period (e.g., 30 minutes), a sub-hypnotic dose of pentobarbital (e.g., 40 mg/kg, i.p.) is administered to all animals to induce sleep.

    • The time from pentobarbital administration to the loss of the righting reflex is recorded as the latency to sleep.

    • The time from the loss to the recovery of the righting reflex is measured as the duration of sleep.

  • Endpoint: A significant increase in the duration of sleep compared to the control group indicates sedative-hypnotic activity.

2. Open-Field Test:

  • Objective: To assess the effect of a compound on locomotor activity and exploratory behavior, which can be indicative of sedation.[2]

  • Apparatus: A square arena with the floor divided into smaller squares.

  • Procedure:

    • Animals are administered the test compound, standard, or vehicle.

    • After a set period, each animal is placed in the center of the open-field arena.

    • The number of squares crossed and the frequency of rearing (standing on hind legs) are recorded over a specified time (e.g., 5 minutes).

  • Endpoint: A significant decrease in the number of squares crossed and rearing frequency suggests a sedative effect.

Evaluation of GABA-A Receptor Modulation (In Vitro)

Whole-Cell Patch-Clamp Electrophysiology:

  • Objective: To directly measure the effect of a compound on the function of the GABA-A receptor.[17]

  • Cell Line: Chinese Hamster Ovary (CHO) cells or Human Embryonic Kidney (HEK) cells stably expressing specific GABA-A receptor subunits.

  • Procedure:

    • A glass micropipette filled with an internal solution is sealed onto the membrane of a single cell.

    • The membrane patch under the pipette is ruptured to gain electrical access to the entire cell ("whole-cell" configuration).

    • The cell is voltage-clamped at a specific holding potential (e.g., -60 mV).

    • GABA is applied to the cell to elicit an inward chloride current.

    • The test compound (e.g., this compound or a benzodiazepine) is co-applied with GABA.

  • Endpoint: An increase in the amplitude or duration of the GABA-evoked current in the presence of the test compound indicates positive allosteric modulation of the GABA-A receptor.

experimental_workflow cluster_invivo In Vivo Assessment cluster_invitro In Vitro Assessment cluster_pk Pharmacokinetic Studies Animal_Groups Randomize Animals into Groups (Control, Standard, Test) Drug_Admin Administer Compound Animal_Groups->Drug_Admin Behavioral_Tests Conduct Behavioral Tests (e.g., Open-Field, Sleeping Time) Drug_Admin->Behavioral_Tests Data_Analysis_Vivo Analyze Behavioral Data Behavioral_Tests->Data_Analysis_Vivo end_point Endpoint: Comparative Profile (Efficacy, Safety, PK/PD) Data_Analysis_Vivo->end_point Cell_Culture Culture Cells Expressing GABA-A Receptors Patch_Clamp Perform Whole-Cell Patch-Clamp Recordings Cell_Culture->Patch_Clamp Compound_Application Apply GABA +/- Test Compound Patch_Clamp->Compound_Application Data_Analysis_Vitro Analyze Ion Channel Currents Compound_Application->Data_Analysis_Vitro Data_Analysis_Vitro->end_point PK_Dosing Administer Compound to Animals Blood_Sampling Collect Blood Samples at Timed Intervals PK_Dosing->Blood_Sampling LCMS_Analysis Quantify Drug Concentration (LC-MS/MS) Blood_Sampling->LCMS_Analysis PK_Modeling Pharmacokinetic Modeling LCMS_Analysis->PK_Modeling PK_Modeling->end_point start Start: Comparative Drug Evaluation start->Animal_Groups start->Cell_Culture start->PK_Dosing

References

A Comparative Analysis of Probarbital's Sedative Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a cross-validation of the sedative effects of Probarbital, an intermediate-acting barbiturate, in comparison with other sedative-hypnotic agents. Due to the limited recent clinical data available for this compound, this comparison extrapolates its pharmacological profile based on its classification and known characteristics of barbiturates, juxtaposing it with commonly used alternatives from different drug classes. The information is intended to offer a comparative framework for research and development purposes.

Executive Summary

This compound, a member of the barbiturate class, functions as a central nervous system (CNS) depressant.[1][2] Like other barbiturates, its primary mechanism of action involves enhancing the effects of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor.[2][3][4] While historically used for sedation and hypnosis, barbiturates have been largely superseded by benzodiazepines and other newer agents due to their narrow therapeutic index, potential for dependence, and significant side effects.[2][5][6] This guide compares this compound with Phenobarbital (a long-acting barbiturate), Diazepam (a benzodiazepine), and Zolpidem (a non-benzodiazepine "Z-drug") to highlight the relative differences in their sedative profiles.

Comparative Data of Sedative Agents

The following table summarizes the key pharmacological and clinical characteristics of this compound and its comparators.

FeatureThis compound (Intermediate-Acting Barbiturate)Phenobarbital (Long-Acting Barbiturate)Diazepam (Benzodiazepine)Zolpidem ("Z-drug")
Primary Mechanism of Action Positive allosteric modulator of GABA-A receptors, increasing the duration of chloride channel opening.[3][4]Positive allosteric modulator of GABA-A receptors, increasing the duration of chloride channel opening.[7]Positive allosteric modulator of GABA-A receptors, increasing the frequency of chloride channel opening.Selective agonist at the benzodiazepine-1 (BZ1) receptor subtype of the GABA-A receptor complex.[5]
Onset of Action Relatively rapid (estimated 45-60 minutes orally).[3]Slower onset (30-60 minutes orally).[3][8]Rapid onset (15-30 minutes orally).Rapid onset (approximately 30 minutes).
Duration of Action Intermediate (estimated 6-8 hours).[3]Long (effects can last up to 12 hours or more).[9]Long (effects can last up to 24 hours due to active metabolites).Short (approximately 2-3 hours).
Clinical Applications Historically used as a sedative and hypnotic.[1]Primarily used as an anticonvulsant; also for sedation and insomnia.[10][8]Anxiety disorders, muscle spasms, seizures, alcohol withdrawal, and sedation.[5]Short-term treatment of insomnia.[5]
Side Effect Profile Drowsiness, dizziness, confusion, respiratory depression, high potential for dependence and tolerance.[1][2]Sedation, cognitive impairment, ataxia, respiratory depression, high potential for dependence.[10][8][11]Drowsiness, fatigue, ataxia, potential for dependence.Drowsiness, dizziness, headache, gastrointestinal upset, complex sleep-related behaviors.
Therapeutic Index Narrow.[2]Narrow.[2]Wider than barbiturates.Wider than barbiturates.

Experimental Protocols

To quantitatively assess and compare the sedative effects of these compounds, a standardized preclinical experimental protocol is proposed below.

Objective: To compare the sedative-hypnotic efficacy and motor coordination side effects of this compound, Phenobarbital, Diazepam, and Zolpidem in a rodent model.

Animals: Male Wistar rats (250-300g).

Methods:

  • Locomotor Activity Assessment:

    • Animals are individually placed in an open-field arena equipped with infrared beams to automatically track movement.

    • Following a 30-minute habituation period, animals are administered one of the test compounds or a vehicle control via oral gavage.

    • Locomotor activity (total distance traveled, rearing frequency) is recorded for 2 hours post-administration to assess the degree of sedation.

  • Loss of Righting Reflex (LORR):

    • To determine hypnotic effects, a separate cohort of animals is used.

    • Increasing doses of each compound are administered.

    • The animal is placed on its back, and the inability to right itself within 30 seconds is considered the endpoint (LORR). The dose required to induce LORR in 50% of the animals (HD50) is calculated.

  • Motor Coordination (Rotarod Test):

    • Motor impairment is assessed using an accelerating rotarod.

    • Animals are trained on the rotarod for three consecutive days prior to the experiment.

    • On the test day, baseline latency to fall is recorded.

    • Animals are then administered the test compounds at doses that produce sedation but not hypnosis.

    • Latency to fall is measured at 30, 60, 90, and 120 minutes post-administration.

Data Analysis: Data would be analyzed using appropriate statistical methods, such as ANOVA followed by post-hoc tests, to compare the effects of the different drugs.

Visualizations

Signaling Pathway of Barbiturate-Induced Sedation

cluster_neuron Postsynaptic Neuron GABA_A GABA-A Receptor Cl_channel Chloride (Cl-) Channel GABA_A->Cl_channel Opens Hyperpolarization Hyperpolarization Cl_channel->Hyperpolarization Cl- Influx Neuron_Inhibition Decreased Neuronal Excitability (Sedation) Hyperpolarization->Neuron_Inhibition Leads to This compound This compound This compound->GABA_A Binds to allosteric site, prolongs channel opening

Caption: Mechanism of this compound's sedative action via GABA-A receptor modulation.

Comparative Experimental Workflow

cluster_tests Behavioral Assessments start Animal Acclimation & Baseline Training drug_admin Drug Administration (this compound, Phenobarbital, Diazepam, Zolpidem, Vehicle) start->drug_admin locomotor Locomotor Activity drug_admin->locomotor lorr Loss of Righting Reflex drug_admin->lorr rotarod Rotarod Performance drug_admin->rotarod data_analysis Data Analysis (ANOVA, Post-hoc tests) locomotor->data_analysis lorr->data_analysis rotarod->data_analysis results Comparative Efficacy & Side Effect Profile data_analysis->results

Caption: Workflow for the preclinical comparison of sedative agents.

Logical Comparison of Sedative Classes

Sedatives Sedative-Hypnotics Barbiturates Barbiturates (e.g., this compound, Phenobarbital) Sedatives->Barbiturates High Efficacy, Narrow Therapeutic Index Benzodiazepines Benzodiazepines (e.g., Diazepam) Sedatives->Benzodiazepines High Efficacy, Wider Therapeutic Index Z_drugs Z-Drugs (e.g., Zolpidem) Sedatives->Z_drugs Primarily Hypnotic, Good Safety Profile

Caption: A logical classification of the compared sedative drug classes.

References

Benchmarking Probarbital: A Comparative Analysis of GABA-A Receptor Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Probarbital with other key modulators of the GABA-A receptor, the primary mediator of fast inhibitory neurotransmission in the central nervous system. While quantitative experimental data for this compound is limited in publicly available literature, this document benchmarks its expected pharmacological profile based on its classification as an intermediate-acting barbiturate.[1] This comparison includes other barbiturates, benzodiazepines, and neurosteroids, supported by available experimental data to offer a valuable resource for researchers in neuroscience and drug development.

Introduction to GABA-A Receptor Modulation

The γ-aminobutyric acid type A (GABA-A) receptor is a ligand-gated ion channel that, upon binding with GABA, opens a chloride ion channel, leading to hyperpolarization of the neuron and inhibition of neurotransmission.[2] This receptor is a critical target for a wide array of therapeutic agents that modulate its function. These modulators bind to various allosteric sites on the receptor complex, influencing the binding of GABA or the channel's opening kinetics. The primary classes of GABA-A modulators include barbiturates, benzodiazepines, and neurosteroids, each exhibiting distinct mechanisms of action and therapeutic profiles.

Mechanism of Action of GABA-A Modulators

Barbiturates , including this compound, enhance the effect of GABA by increasing the duration of the chloride channel opening.[3] At higher concentrations, they can also directly activate the GABA-A receptor, acting as GABA mimetics.[4] This dual action contributes to their potent sedative, hypnotic, and anticonvulsant properties.[5][6]

Benzodiazepines increase the frequency of the chloride channel opening when GABA is bound, thereby potentiating the inhibitory effect of the neurotransmitter.[2] Their action is dependent on the presence of GABA, making them generally safer than barbiturates.

Neurosteroids , such as allopregnanolone, are potent positive allosteric modulators that bind to a unique site on the GABA-A receptor to enhance its function.[1]

dot

GABA_A_Signaling_Pathway cluster_receptor GABA-A Receptor cluster_modulators Modulators GABA_Site GABA Binding Site (α/β subunit interface) Ion_Channel Cl- Channel GABA_Site->Ion_Channel Opens Channel Benzo_Site Benzodiazepine Site (α/γ subunit interface) Benzo_Site->Ion_Channel Increases Opening Frequency Barbiturate_Site Barbiturate Site (Transmembrane Domain) Barbiturate_Site->Ion_Channel Increases Opening Duration Neurosteroid_Site Neurosteroid Site (Transmembrane Domain) Neurosteroid_Site->Ion_Channel Potentiates Opening Neuronal_Inhibition Neuronal Inhibition Ion_Channel->Neuronal_Inhibition Cl- Influx GABA GABA GABA->GABA_Site Binds Benzodiazepines Benzodiazepines Benzodiazepines->Benzo_Site Binds This compound This compound (Barbiturate) This compound->Barbiturate_Site Binds Neurosteroids Neurosteroids Neurosteroids->Neurosteroid_Site Binds

Caption: Signaling pathway of GABA-A receptor modulation.

Quantitative Comparison of GABA-A Modulators

The following table summarizes key pharmacodynamic parameters for various GABA-A modulators. It is important to note the absence of specific, publicly available experimental data for this compound. Its properties are inferred from its classification as an intermediate-acting barbiturate, similar to pentobarbital.[1]

Compound ClassCompoundPotency (EC50) for GABA PotentiationDirect Activation (EC50)Efficacy (% of GABA max)Binding Affinity (Ki)
Barbiturate This compound Data not availableData not availableData not availableData not available
Phenobarbital144 µM (increase in IPSC decay)[7]3.0 mM[8]Modestly less efficacious than Pentobarbital[8]~500 µM (for apoferritin binding)[9]
Pentobarbital94 µM[8]0.33 mM[8]Similar to GABA[8]~83 µM (for apoferritin binding)[9]
SecobarbitalData not availableMore potent than Pentobarbital[4]Data not availableData not available
Benzodiazepine Diazepam~0.05 µMNo direct activationPotentiates GABA effect~4 nM
Neurosteroid Allopregnanolone~0.1 µMYes, at higher concentrationsCan exceed GABA max~100 nM

Pharmacokinetic Profiles

Compound ClassCompoundBioavailabilityProtein BindingHalf-lifeMetabolism
Barbiturate This compound Data not availableData not availableIntermediate-actingHepatic microsomal enzymes[1]
Phenobarbital~95% (oral)[10]20-45%[10]53-118 hours[10]Hepatic (CYP2C19)[10]
PentobarbitalGood (oral)35-45%15-50 hoursHepatic
Benzodiazepine Diazepam~93% (oral)98%20-100 hours (with active metabolites)Hepatic (CYP3A4, CYP2C19)
Neurosteroid AllopregnanoloneLow (oral, due to first-pass metabolism)High~1 hourHepatic

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible assessment of GABA-A modulator activity.

GABA-A Receptor Binding Assay

This protocol determines the affinity of a compound for the GABA-A receptor.

Objective: To measure the binding of a test compound to the GABA-A receptor, typically by competitive displacement of a radiolabeled ligand.

Methodology:

  • Membrane Preparation:

    • Homogenize rat brain tissue in a sucrose buffer.

    • Perform differential centrifugation to isolate the crude synaptic membrane fraction.

    • Wash the membranes multiple times to remove endogenous GABA.

  • Binding Assay:

    • Incubate the prepared membranes with a radiolabeled GABA-A agonist (e.g., [³H]muscimol) and varying concentrations of the test compound.

    • Non-specific binding is determined in the presence of a high concentration of a non-labeled agonist (e.g., GABA).

    • After incubation, rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.

    • Wash the filters to remove non-specifically bound radioactivity.

  • Data Analysis:

    • Quantify the radioactivity on the filters using liquid scintillation counting.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.

dot

Binding_Assay_Workflow Start Start: Rat Brain Tissue Homogenization Homogenization Start->Homogenization Centrifugation1 Differential Centrifugation Homogenization->Centrifugation1 Membrane_Isolation Isolate Synaptic Membranes Centrifugation1->Membrane_Isolation Washing Wash Membranes Membrane_Isolation->Washing Incubation Incubate with [3H]muscimol & Test Compound Washing->Incubation Filtration Rapid Filtration Incubation->Filtration Quantification Scintillation Counting Filtration->Quantification Analysis Data Analysis (IC50, Ki) Quantification->Analysis End End: Binding Affinity Analysis->End

Caption: Workflow for a GABA-A receptor binding assay.

Patch-Clamp Electrophysiology

This technique measures the effect of a compound on the ion flow through the GABA-A receptor channel.

Objective: To characterize the modulatory effects of a test compound on GABA-evoked currents in individual neurons or cells expressing GABA-A receptors.

Methodology:

  • Cell Preparation:

    • Use cultured neurons or a cell line (e.g., HEK293) stably or transiently expressing specific GABA-A receptor subunits.

  • Recording:

    • Use the whole-cell patch-clamp configuration to record membrane currents.

    • A glass micropipette forms a high-resistance seal with the cell membrane.

    • The membrane patch under the pipette tip is ruptured to allow electrical access to the cell's interior.

  • Drug Application:

    • Apply a known concentration of GABA to elicit a baseline current.

    • Co-apply GABA with the test compound at various concentrations.

    • A rapid solution exchange system is used for precise and fast drug application.

  • Data Analysis:

    • Measure the amplitude and decay kinetics of the GABA-evoked currents in the absence and presence of the test compound.

    • Construct concentration-response curves to determine the EC50 (the concentration of the test compound that produces 50% of its maximal effect) and efficacy (the maximal effect of the compound).

dot

Patch_Clamp_Workflow Start Start: Cultured Neurons/ Transfected Cells Patch_Pipette Form Giga-Seal with Patch Pipette Start->Patch_Pipette Whole_Cell Establish Whole-Cell Configuration Patch_Pipette->Whole_Cell Baseline_Current Record Baseline GABA-Evoked Current Whole_Cell->Baseline_Current Drug_Application Co-apply GABA and Test Compound Baseline_Current->Drug_Application Record_Modulated_Current Record Modulated Current Drug_Application->Record_Modulated_Current Analysis Analyze Current Amplitude and Kinetics (EC50, Efficacy) Record_Modulated_Current->Analysis End End: Electrophysiological Profile Analysis->End

References

A Comparative Analysis of Probarbital and Other Barbiturates: Potency and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the potency of probarbital with other barbiturates, supported by experimental data. The information is intended to assist researchers and professionals in the fields of pharmacology and drug development in understanding the relative central nervous system depressant effects of these compounds.

Quantitative Comparison of Barbiturate Potency

The potency of barbiturates can be assessed through various metrics, including their effective dose for producing a hypnotic effect (ED50) and their lethal dose (LD50). The therapeutic index (LD50/ED50) is a critical measure of a drug's safety margin. Barbiturates are generally classified by their duration of action, which often correlates with their potency and lipid solubility.

Table 1: Classification and Duration of Action of Selected Barbiturates

ClassificationBarbiturateDuration of Action
Ultra-Short-Acting Thiopental, MethohexitalMinutes
Short-Acting Pentobarbital, Secobarbital3-4 hours[1]
Intermediate-Acting This compound, Amobarbital, Butabarbital4-6 hours[1]
Long-Acting PhenobarbitalUp to 12 hours[1]

Table 2: Comparative Potency of Selected Barbiturates

BarbiturateAnimal ModelRoute of AdministrationHypnotic ED50 (mg/kg)LD50 (mg/kg)Therapeutic Index (LD50/ED50)
This compound RatOralData Not Available162Data Not Available
RatIntraperitonealData Not Available151Data Not Available
Pentobarbital MouseIntraperitoneal~40-6580-120~2
Phenobarbital MouseIntraperitoneal~80-100200-300~2.5-3
Amobarbital MouseIntraperitonealData Not Available126Data Not Available
Secobarbital MouseIntraperitonealData Not Available75-125Data Not Available

Note: ED50 and LD50 values can vary significantly based on the animal species, strain, sex, and the specific experimental conditions. The data presented here are compiled from various sources for comparative purposes.

Mechanism of Action: GABA-A Receptor Modulation

Barbiturates exert their sedative and hypnotic effects primarily by acting as positive allosteric modulators of the gamma-aminobutyric acid type A (GABA-A) receptor in the central nervous system.[2][3] At higher concentrations, they can also directly activate the receptor, mimicking the effect of GABA.[2][3] This action enhances the inhibitory neurotransmission mediated by GABA, leading to a decrease in neuronal excitability.

The binding of a barbiturate to a distinct site on the GABA-A receptor increases the duration of the opening of the associated chloride ion channel when GABA binds to its own site.[3] The influx of chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential. This potentiation of GABAergic inhibition is the fundamental mechanism underlying the central nervous system depressant effects of barbiturates.

GABA_A_Signaling cluster_neuron Postsynaptic Neuron cluster_drugs Pharmacological Intervention GABA_A GABA-A Receptor Chloride_Channel Chloride (Cl-) Channel Hyperpolarization Hyperpolarization (Inhibition) Barbiturate Barbiturate Barbiturate->GABA_A Positive Allosteric Modulation GABA GABA GABA->GABA_A Binds

Experimental Protocols

Determination of Hypnotic Activity (Loss of Righting Reflex)

This protocol is a standard method for assessing the hypnotic potency (ED50) of a barbiturate in rodents.

1. Animals: Adult male or female mice (e.g., Swiss Webster) or rats (e.g., Sprague-Dawley) are used. Animals are housed under controlled environmental conditions with a 12-hour light/dark cycle and have access to food and water ad libitum.

2. Drug Preparation: The barbiturate is dissolved or suspended in a suitable vehicle (e.g., saline, distilled water with a small amount of Tween 80). A range of doses is prepared to establish a dose-response curve.

3. Experimental Procedure:

  • Animals are randomly assigned to different dose groups, including a vehicle control group.
  • The prepared barbiturate solution is administered via a specific route (e.g., intraperitoneal injection).
  • Immediately after administration, each animal is placed in an individual observation cage.
  • The "loss of righting reflex" is the primary endpoint. This is determined by placing the animal on its back; if it fails to right itself within a set time (e.g., 30 seconds), the reflex is considered lost.
  • The latency to the loss of the righting reflex and the duration of the loss of the righting reflex (sleeping time) are recorded.

4. Data Analysis: The percentage of animals in each dose group that loses the righting reflex is calculated. The ED50, the dose that causes 50% of the animals to lose their righting reflex, is then determined using statistical methods such as probit analysis.

Electrophysiological Measurement of GABA-A Receptor Potentiation

This in vitro method provides a direct measure of a barbiturate's effect on the GABA-A receptor.

1. Cell Preparation:

  • Oocytes from Xenopus laevis are surgically removed and treated with collagenase to defolliculate them.
  • The oocytes are then injected with cRNAs encoding the subunits of the desired GABA-A receptor subtype (e.g., α1β2γ2).
  • Alternatively, mammalian cell lines (e.g., HEK293) can be transfected with plasmids containing the GABA-A receptor subunit cDNAs.
  • The cells are incubated for 2-5 days to allow for receptor expression.

2. Electrophysiological Recording:

  • A two-electrode voltage-clamp technique is used for oocytes, while whole-cell patch-clamp is used for cultured mammalian cells.
  • The cell is voltage-clamped at a holding potential of -60 mV.
  • A low concentration of GABA (typically the EC5-EC10, the concentration that elicits 5-10% of the maximal response) is applied to the cell to establish a baseline current.
  • The barbiturate is then co-applied with GABA at various concentrations.

3. Data Analysis: The potentiation of the GABA-induced current by the barbiturate is measured. A concentration-response curve is generated, and the EC50 (the concentration of the barbiturate that produces 50% of the maximal potentiation) is calculated.

Experimental_Workflow cluster_in_vivo In Vivo Potency (Hypnotic ED50) cluster_in_vitro In Vitro Mechanism (GABA-A Receptor Modulation) Animal_Selection Animal Selection (e.g., Mice) Dose_Preparation Dose-Range Finding & Solution Preparation Administration Drug Administration (e.g., Intraperitoneal) Observation Observation for Loss of Righting Reflex ED50_Calculation ED50 Calculation (Probit Analysis) Cell_Prep Cell Preparation (e.g., Oocyte Expression) Recording Electrophysiological Recording (Voltage-Clamp) Drug_Application Application of GABA & Barbiturate Analysis Analysis of Current Potentiation EC50_Calculation EC50 Calculation

Conclusion

References

In Vivo Comparison of Probarbital and Diazepam: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive in vivo comparison of Probarbital and Diazepam for researchers, scientists, and drug development professionals. The information is based on available experimental data to objectively evaluate the performance of these two centrally acting depressants.

Introduction

This compound, a barbiturate, and Diazepam, a benzodiazepine, both exert their primary effects through the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor, leading to sedative, hypnotic, anxiolytic, and anticonvulsant properties.[1][2] Despite sharing a common overarching mechanism, their distinct binding sites and effects on the GABA-A receptor result in different in vivo profiles. Diazepam is widely used for anxiety, seizures, and muscle spasms.[3][4] this compound has been used as a sedative and hypnotic.[1][2] This guide will delve into their comparative efficacy, pharmacokinetics, and safety based on available in vivo data.

Mechanism of Action

Both this compound and Diazepam enhance the effect of GABA at the GABA-A receptor, but they do so through different mechanisms. Diazepam, a benzodiazepine, binds to the benzodiazepine site on the GABA-A receptor, which increases the frequency of the chloride channel opening when GABA is bound.[3][4] In contrast, barbiturates like this compound bind to a different site on the GABA-A receptor and increase the duration of the chloride channel opening.[5] This fundamental difference in their interaction with the GABA-A receptor contributes to their varying pharmacological and toxicological profiles.

GABAA_Receptor_Signaling cluster_neuron Postsynaptic Neuron GABAA GABA-A Receptor Cl- Channel Chloride_Influx Increased Cl- Influx GABAA:f1->Chloride_Influx GABA GABA GABA->GABAA:f0 Binds This compound This compound This compound->GABAA:f0 Binds (Barbiturate Site) Increases channel open duration Diazepam Diazepam Diazepam->GABAA:f0 Binds (Benzodiazepine Site) Increases channel open frequency Hyperpolarization Neuronal Hyperpolarization Chloride_Influx->Hyperpolarization CNS_Depression CNS Depression (Sedation, Anxiolysis, etc.) Hyperpolarization->CNS_Depression

Signaling pathway of this compound and Diazepam at the GABA-A receptor.

Efficacy Data

Direct in vivo comparative efficacy data for this compound and Diazepam is limited. However, data from studies on Diazepam and another barbiturate, Phenobarbital, in anticonvulsant models can provide insights.

Parameter This compound (as Phenobarbital) Diazepam Test Model Species Reference
Anticonvulsant ED50 ~10-20 mg/kg0.10-0.24 mg/kg (IV)Pentylenetetrazol-induced seizuresMice[6]
Hypnotic Dose 50-90 mg/kg (IP)Not typically used as a primary hypnotic in these modelsLoss of Righting ReflexMice[7]

Pharmacokinetic Profile

The pharmacokinetic properties of this compound and Diazepam influence their onset and duration of action. This compound is classified as an intermediate-acting barbiturate.[1]

Parameter This compound (as Phenobarbital) Diazepam Species Reference
Bioavailability (Oral) >95%76% (64–97%)Human[3][8]
Time to Peak Plasma Concentration (Tmax) (Oral) 2.3 hours1-1.5 hoursHuman[9][10]
Elimination Half-life 53–118 hours20–100 hoursHuman[3][8]
Protein Binding 20-45%96-99%Human[3][8]

Safety Profile

The safety profile is a critical differentiator between barbiturates and benzodiazepines. Barbiturates generally have a narrower therapeutic index.

Parameter This compound (as Phenobarbital) Diazepam Species Reference
LD50 (Oral) ~200-300 mg/kg (inferred from multiple studies)720 mg/kg (mice), 1240 mg/kg (rats)Rodents[3][4][11]
Therapeutic Index (LD50/ED50) NarrowerWider (Calculated as high as 1146 for a specific formulation)Mice[6][12]

Experimental Protocols

The following are detailed methodologies for key in vivo experiments used to assess the sedative, hypnotic, and anticonvulsant properties of compounds like this compound and Diazepam.

Anticonvulsant Activity: Pentylenetetrazol (PTZ)-Induced Seizure Test

Objective: To evaluate the ability of a test compound to protect against chemically-induced seizures.

Procedure:

  • Rodents (typically mice or rats) are divided into control and treatment groups.

  • The test compound (this compound or Diazepam) or vehicle is administered via a specific route (e.g., intraperitoneal, oral).

  • After a predetermined time to allow for drug absorption and distribution, a convulsant dose of Pentylenetetrazol (PTZ) is administered subcutaneously.

  • Animals are observed for a set period (e.g., 30 minutes) for the onset and severity of seizures (e.g., clonic and tonic-clonic convulsions).

  • The latency to the first seizure and the percentage of animals protected from seizures are recorded. The ED50 (the dose effective in protecting 50% of the animals) can then be calculated.

PTZ_Workflow A Animal Acclimatization & Grouping B Administer Test Compound (this compound, Diazepam, or Vehicle) A->B C Waiting Period for Drug Absorption B->C D Administer Pentylenetetrazol (PTZ) C->D E Observe for Seizures (Latency, Severity) D->E F Data Analysis (Calculate ED50) E->F

References

A Head-to-Head Examination of Probarbital and Propofol for Sedation in Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Scientists and Drug Development Professionals

In the realm of pharmacology and drug development, the selection of an appropriate sedative agent is paramount for the successful execution of preclinical and clinical studies. Both Probarbital, an intermediate-acting barbiturate, and Propofol, a short-acting intravenous anesthetic, are potent central nervous system depressants utilized for sedation. This guide provides a comprehensive, data-driven comparison of these two agents to inform researchers and scientists in making evidence-based decisions for their study protocols.

Mechanism of Action: A Tale of Two GABA-A Receptor Modulators

At the core of their sedative and hypnotic effects lies the gamma-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. Both this compound and Propofol enhance the effects of GABA, but through distinct mechanisms.

This compound , like other barbiturates, binds to the GABA-A receptor at a site distinct from the GABA binding site. This allosteric modulation increases the duration of the chloride ion channel opening, leading to a prolonged influx of chloride ions and hyperpolarization of the neuronal membrane. This makes the neuron less excitable and less likely to fire an action potential, resulting in sedation.[1] Barbiturates can also directly activate the chloride channel at higher concentrations.

Propofol also potentiates the inhibitory effects of GABA by binding to a specific site on the GABA-A receptor, which increases the duration for which the chloride channel remains open.[2] This enhances the influx of chloride ions, leading to hyperpolarization of the neuronal membrane and a reduction in neuronal excitability.[2] Propofol is also believed to inhibit NMDA receptors and modulate calcium influx through slow calcium ion channels.

GABAA_Pathway cluster_Neuron Postsynaptic Neuron GABAA_receptor GABA-A Receptor (Chloride Channel) Cl_ion Cl- GABAA_receptor->Cl_ion Allows Influx Hyperpolarization Neuronal Hyperpolarization (Inhibition) Cl_ion->Hyperpolarization Sedation Sedation Hyperpolarization->Sedation GABA GABA GABA->GABAA_receptor Binds This compound This compound This compound->GABAA_receptor Allosterically Modulates (Increases duration of opening) Propofol Propofol Propofol->GABAA_receptor Allosterically Modulates (Increases duration of opening)

Figure 1. Simplified signaling pathway of this compound and Propofol via the GABA-A receptor.

Pharmacokinetic Profile: A Comparative Analysis

The onset, duration, and recovery from sedation are critically influenced by the pharmacokinetic properties of the sedative agent. Propofol is characterized by its rapid onset and short duration of action, while this compound, as an intermediate-acting barbiturate, has a slower onset and longer duration.

ParameterThis compound (and other intermediate-acting barbiturates)Propofol
Onset of Action Slower (IV)Rapid (30-40 seconds)[2]
Duration of Action IntermediateShort (5-10 minutes after a single bolus)[3]
Metabolism Hepatic microsomal enzymes[4]Primarily hepatic[5]
Elimination Half-Life LongerShort (rapid redistribution and clearance)[3]

Head-to-Head Clinical Data: Efficacy and Safety

Direct comparative clinical trial data for this compound is limited in contemporary literature. However, studies comparing Propofol to other barbiturates, such as phenobarbital and pentobarbital, in specific clinical settings provide valuable insights.

A meta-analysis of seven studies involving 261 patients with refractory status epilepticus found that Propofol had a significantly higher disease control rate compared to barbiturates (odds ratio 3.20).[6][7][8] Furthermore, Propofol was associated with a shorter average time to control seizures.[6][7][8]

In the context of pediatric sedation for magnetic resonance imaging (MRI), a large cohort study found that Propofol provided more efficient and effective sedation than pentobarbital.[9] While ideal sedation was achieved in a high percentage of both groups, pentobarbital was more likely to result in poor sedation leading to procedure cancellation.[9]

Efficacy OutcomePropofolBarbiturates (Phenobarbital/Pentobarbital)
Disease Control Rate (Refractory Status Epilepticus) Higher[6][7][8]Lower[6][7][8]
Average Control Time (Refractory Status Epilepticus) Shorter[6][7][8]Longer[6][7][8]
Sedation Efficacy (Pediatric MRI) More efficient and effective[9]Less effective, higher rate of procedure cancellation[9]

Adverse Effect Profile: A Key Differentiator

The safety profile of a sedative is a critical consideration in any research protocol. Both Propofol and barbiturates can cause significant respiratory and cardiovascular depression.

Adverse EffectPropofolBarbiturates (Phenobarbital/Pentobarbital)
Respiratory Depression Dose-dependent, can cause apnea[1]Dose-dependent, can cause apnea
Hypotension Common[10]Can occur
Recovery Time Faster[9][11]Slower, prolonged recovery[9]
Vomiting (Pediatric MRI) Lower incidenceHigher incidence[9]
Unplanned Admission (Pediatric MRI) Lower incidenceHigher incidence[9]

A study comparing Propofol to pentobarbital for pediatric sedation during diagnostic CT found that Propofol was associated with a significantly greater incidence of adverse respiratory events requiring airway manipulation.[12] However, patients in the Propofol group had a significantly faster recovery profile.[12]

Experimental Protocols: A Methodological Overview

The following provides a generalized experimental workflow for a comparative sedation study, based on methodologies from the cited literature.

Experimental_Workflow cluster_PreProcedure Pre-Procedure cluster_Procedure Procedure cluster_PostProcedure Post-Procedure Patient_Screening Patient Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Patient_Screening->Informed_Consent Baseline_Vitals Baseline Vital Signs (HR, BP, SpO2) Informed_Consent->Baseline_Vitals Randomization Randomization Baseline_Vitals->Randomization Group_A Group A: This compound/Barbiturate Administration Randomization->Group_A Group_B Group B: Propofol Administration Randomization->Group_B Monitoring Continuous Monitoring (Vitals, Sedation Depth) Group_A->Monitoring Group_B->Monitoring Recovery_Assessment Recovery Assessment (e.g., Aldrete Score) Monitoring->Recovery_Assessment Adverse_Event_Monitoring Adverse Event Monitoring Recovery_Assessment->Adverse_Event_Monitoring Data_Analysis Data Analysis Adverse_Event_Monitoring->Data_Analysis

Figure 2. Generalized experimental workflow for a comparative sedation study.
Key Methodological Considerations from Cited Studies:

  • Patient Population: Studies on refractory status epilepticus included patients who failed to respond to initial antiepileptic therapies.[6] Pediatric sedation studies for imaging procedures enrolled children who required sedation to remain still for the duration of the scan.[9][11]

  • Drug Administration: In the meta-analysis on refractory status epilepticus, the specific doses and administration protocols for Propofol and barbiturates were determined by the individual studies included.[6] For pediatric MRI sedation, one study detailed a protocol for Propofol (loading dose followed by continuous infusion) and a sequential dosing regimen for a pentobarbital/midazolam/fentanyl combination.[11]

  • Monitoring: Continuous monitoring of vital signs, including heart rate, blood pressure, and oxygen saturation, is a standard component of these protocols. Sedation depth is often assessed using scales such as the Ramsay Sedation Scale or the Modified Observer's Assessment of Alertness/Sedation Scale.

Conclusion

The choice between this compound (or other barbiturates) and Propofol for sedation in a research setting is dependent on the specific requirements of the study protocol. Propofol offers the distinct advantages of a rapid onset, short duration of action, and faster recovery, which can be beneficial for high-throughput studies or procedures where a quick return to baseline is desired. However, its potential for significant hemodynamic and respiratory depression requires vigilant monitoring.

Barbiturates like this compound, with their longer duration of action, may be suitable for longer procedures where a sustained level of sedation is necessary. However, their slower recovery profile and potential for drug accumulation should be carefully considered. The available comparative data, particularly in the context of refractory status epilepticus, suggests that Propofol may offer superior efficacy in certain situations.

Ultimately, the selection of a sedative agent should be based on a thorough risk-benefit assessment, taking into account the specific aims of the research, the animal model or patient population, and the available monitoring capabilities. This guide provides a foundational comparison to aid in this critical decision-making process.

References

Validation of Probarbital as a reference compound in assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of Probarbital as a reference compound in scientific assays. It offers an objective comparison with established alternatives, supported by experimental data and detailed methodologies, to assist researchers in making informed decisions for their experimental designs.

Introduction to this compound

This compound is a barbiturate derivative characterized by its sedative, hypnotic, and anticonvulsant properties.[1] Like other barbiturates, it functions as a central nervous system depressant. Its primary mechanism of action involves the potentiation of the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor. This compound is classified as an intermediate-acting sedative-hypnotic. While it has been utilized in pharmacological studies to investigate GABAergic mechanisms and has been noted for its potential as a reference compound in quality control, its use and validation in the scientific literature are less extensive than that of other barbiturates like Phenobarbital.[2]

Comparison with a Validated Reference Compound: Phenobarbital

Phenobarbital stands as a well-established and extensively validated reference compound in a multitude of assays, including therapeutic drug monitoring and the assessment of drug-metabolizing enzyme induction.[1] High-purity certified reference materials for Phenobarbital are readily available from pharmacopeias, ensuring its reliability and accuracy in experimental settings. A comparative analysis of the physicochemical and pharmacological properties of this compound and Phenobarbital is presented below.

Table 1: Physicochemical Properties
PropertyThis compoundPhenobarbital
IUPAC Name 5-ethyl-5-isopropyl-1,3-diazinane-2,4,6-trione5-ethyl-5-phenyl-1,3-diazinane-2,4,6-trione
Molecular Formula C₉H₁₄N₂O₃C₁₂H₁₂N₂O₃
Molecular Weight 198.22 g/mol 232.24 g/mol
CAS Number 76-76-650-06-6
Table 2: Pharmacological Data
ParameterThis compoundPhenobarbital
Mechanism of Action Positive allosteric modulator of the GABA-A receptorPositive allosteric modulator of the GABA-A receptor
Drug Class Intermediate-acting barbiturate, sedative-hypnoticLong-acting barbiturate, anticonvulsant, sedative-hypnotic
Oral LD50 (rat) Data not readily available162 mg/kg[3][4][5]
Therapeutic Concentration (human serum) Data not readily available10-40 µg/mL (for anticonvulsant activity)[6]
GABA-A Receptor Direct Activation EC50 Data not readily available3.0 mM[7][8]
GABA-A Receptor Potentiation EC50 (in presence of 1 µM GABA) Data not readily available0.89 mM[7][8]

Experimental Protocols

Detailed experimental protocols for the use of this compound as a reference compound are not widely published. However, established protocols for other barbiturates, such as Phenobarbital, can be adapted. Below are representative protocols for the quantification of a barbiturate in a biological matrix and an in vitro receptor binding assay.

Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general procedure for the quantification of a barbiturate in plasma.

1. Preparation of Standard Solutions:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.

  • Working Standards: Prepare a series of working standards by serial dilution of the stock solution with the mobile phase to achieve a concentration range that brackets the expected sample concentrations.

2. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma, add 200 µL of ice-cold acetonitrile containing an internal standard (e.g., a structurally similar compound not present in the sample).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

3. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile and a buffer solution (e.g., phosphate buffer, pH 4.5) in an appropriate ratio (e.g., 40:60).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection: UV detector at an appropriate wavelength (e.g., 210 nm).

4. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the working standards.

  • Determine the concentration of this compound in the unknown samples by interpolation from the calibration curve.

In Vitro GABA-A Receptor Binding Assay

This protocol describes a competitive binding assay to determine the affinity of a test compound for the GABA-A receptor.

1. Membrane Preparation:

  • Homogenize rat cortical tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

  • Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C.

  • Resuspend the pellet in fresh buffer and repeat the centrifugation step.

  • Finally, resuspend the pellet in the assay buffer to a protein concentration of approximately 1 mg/mL.

2. Binding Assay:

  • In a 96-well plate, add:

    • Membrane preparation.

    • A fixed concentration of a radiolabeled ligand that binds to the GABA-A receptor (e.g., [³H]-Muscimol).

    • Varying concentrations of the reference compound (this compound) or the test compound.

  • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Terminate the assay by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold buffer.

  • Measure the radioactivity retained on the filters using a scintillation counter.

3. Data Analysis:

  • Plot the percentage of specific binding of the radioligand against the logarithm of the concentration of the competing compound (this compound or test compound).

  • Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

  • Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.

Visualizations

GABA-A Receptor Signaling Pathway

GABA_A_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA GABA_A_Receptor GABA-A Receptor (Ligand-gated ion channel) GABA->GABA_A_Receptor Binds to orthosteric site This compound This compound This compound->GABA_A_Receptor Binds to allosteric site Cl_ion Cl⁻ GABA_A_Receptor->Cl_ion Opens Cl⁻ channel Hyperpolarization Hyperpolarization (Inhibition of Neuronal Firing) Cl_ion->Hyperpolarization Influx leads to

Caption: this compound enhances GABA-A receptor signaling.

Experimental Workflow for HPLC Quantification

HPLC_Workflow start Start prep_standards Prepare this compound Standard Solutions start->prep_standards prep_sample Prepare Plasma Sample (Protein Precipitation) start->prep_sample hplc HPLC Analysis prep_standards->hplc prep_sample->hplc calibration Generate Calibration Curve hplc->calibration quantification Quantify this compound in Sample calibration->quantification end End quantification->end

Caption: Workflow for this compound quantification by HPLC.

Conclusion

This compound, as a barbiturate, possesses a well-understood mechanism of action, making it a candidate for use as a reference compound in assays investigating GABA-A receptor modulation and sedative-hypnotic effects. However, a thorough review of the available scientific literature reveals a significant lack of comprehensive validation data, such as LD50 and effective dose ranges, when compared to the extensively characterized reference compound, Phenobarbital.

Researchers considering the use of this compound as a reference standard should be aware of this data gap and may need to perform initial validation experiments to establish key parameters for their specific assay. For many applications, particularly those requiring a high degree of certainty and traceability, Phenobarbital remains the more robust and well-supported choice as a reference compound. This guide provides the necessary foundational information and experimental frameworks to aid in the appropriate selection and use of this compound in scientific research.

References

Safety Operating Guide

Proper Disposal of Probarbital: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety and logistical information for researchers, scientists, and drug development professionals on the compliant disposal of Probarbital, a Schedule III controlled substance.

The proper disposal of this compound is a critical component of laboratory safety and regulatory compliance. As a barbiturate and a DEA-regulated Schedule III controlled substance, stringent procedures must be followed to prevent diversion and environmental contamination. This guide provides essential, step-by-step information to ensure the safe and legal disposal of this compound in a research setting.

Core Principles of Controlled Substance Disposal

The U.S. Drug Enforcement Administration (DEA) mandates that all controlled substances must be rendered "non-retrievable" upon disposal. This means the substance must be permanently altered to an unusable state, preventing its diversion for illicit use. Simply discarding this compound in the trash or flushing it down a drain is a violation of federal law and can lead to significant penalties.

Regulatory Oversight

The disposal of this compound is governed by several federal agencies:

  • Drug Enforcement Administration (DEA): Enforces the Controlled Substances Act and sets the standards for the destruction of controlled substances.

  • Environmental Protection Agency (EPA): Regulates the disposal of hazardous waste to protect the environment.

Researchers and their institutions are responsible for complying with the regulations of both agencies, as well as any applicable state and local rules.

Compliant Disposal Procedures for DEA Registrants

Laboratories and research facilities registered with the DEA have two primary methods for the compliant disposal of this compound:

  • Reverse Distribution: This is the most common and recommended method. It involves transferring the this compound to a DEA-registered reverse distributor who is authorized to handle and destroy controlled substances. The reverse distributor is responsible for the proper destruction of the drug and provides the necessary documentation, including DEA Form 41.

  • On-Site Destruction: While less common for research laboratories due to the strict requirements, on-site destruction is a potential option. This method requires the registrant to follow a DEA-approved protocol that renders the this compound non-retrievable. The destruction must be witnessed by at least two authorized employees, and a completed DEA Form 41 must be maintained.

Incineration is the only method currently recognized by the DEA that meets the "non-retrievable" standard without requiring further validation.

Step-by-Step Disposal Workflow

The following is a general workflow for the disposal of this compound in a laboratory setting:

  • Segregation and Collection:

    • Segregate this compound waste from other chemical and biological waste streams.

    • Collect waste this compound, including any contaminated labware (e.g., vials, syringes, pipette tips), in a designated, properly labeled, and sealed container.

  • Documentation:

    • Maintain meticulous records of all this compound waste, including the date, quantity, and form of the substance.

    • Update your controlled substance inventory logs to reflect the disposal.

  • Choosing a Disposal Method:

    • Consult with your institution's Environmental Health and Safety (EHS) department to determine the approved disposal method.

    • For most research settings, arranging for pickup by a licensed reverse distributor is the standard procedure.

  • Finalization:

    • Complete all necessary paperwork, including the DEA Form 41, as required by your institution and the reverse distributor.

    • Retain all disposal records for a minimum of two years, as required by the DEA.

Data on Disposal Methods

While specific quantitative data on this compound disposal is limited, the following table summarizes key information regarding DEA regulations and a potential on-site disposal method using activated carbon.

ParameterDEA Requirements for RegistrantsOn-Site Adsorption with Activated Carbon (based on studies with other sedatives)
Disposal Standard Must be rendered "non-retrievable"Aims to render the drug non-retrievable through adsorption
Primary Method Incineration (recognized by DEA)Adsorption onto activated carbon
Documentation DEA Form 41 requiredInternal validation and documentation would be required
Efficiency High (complete destruction)>99% deactivation for some sedatives after 28 days[1][2]
Desorption Not applicableInsignificant (<0.25%) leaching observed in studies[1][2]

Experimental Protocols for On-Site Destruction (for consideration and validation)

While incineration via a reverse distributor is the recommended method, the following outlines the principles of potential on-site destruction methods that would require rigorous validation to meet the DEA's "non-retrievable" standard. These are not pre-approved protocols and must be validated in your laboratory and approved by the DEA.

Chemical Degradation (Hydrolysis or Oxidation)

Barbiturates can be degraded through chemical processes such as hydrolysis (reaction with water, often catalyzed by acid or base) or oxidation (reaction with an oxidizing agent).

  • Principle: The chemical reaction would break down the this compound molecule into non-active components.

  • Method Development would involve:

    • Identifying suitable reagents (e.g., strong acid, strong base, or a strong oxidizing agent).

    • Determining the optimal reaction conditions (e.g., concentration of reagents, temperature, and reaction time).

    • Developing a method to neutralize any hazardous byproducts of the degradation reaction.

  • Validation:

    • Utilize analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the complete destruction of this compound in the final waste product.

    • Ensure that the degradation process does not create any new hazardous or regulated substances.

Adsorption onto Activated Charcoal

Activated charcoal can effectively adsorb many organic molecules, including pharmaceuticals, rendering them unavailable.

  • Principle: this compound is physically bound to the porous surface of the activated carbon, preventing it from being easily recovered.

  • A potential protocol would involve:

    • Dissolving the this compound waste in a suitable solvent (e.g., water).

    • Adding a sufficient quantity of activated charcoal to the solution. The ratio of charcoal to drug would need to be determined experimentally.

    • Agitating the mixture for a specified period to ensure maximum adsorption.

    • Separating the solid charcoal from the liquid.

  • Validation:

    • Analyze the liquid portion using HPLC or a similar technique to confirm that the concentration of this compound is below the limit of detection.

    • Conduct desorption studies to ensure that the this compound cannot be easily leached from the charcoal under various conditions (e.g., changes in pH, presence of other solvents).

Mandatory Visualizations

The following diagrams illustrate the key decision-making and procedural workflows for the proper disposal of this compound.

Probarbital_Disposal_Decision_Workflow This compound Disposal Decision Workflow start This compound Waste Generated segregation Segregate and Collect in Labeled Container start->segregation documentation Update Inventory and Disposal Logs segregation->documentation consult_ehs Consult with Environmental Health & Safety (EHS) documentation->consult_ehs disposal_method Determine Disposal Method consult_ehs->disposal_method reverse_distributor Use DEA-Registered Reverse Distributor disposal_method->reverse_distributor Recommended on_site_destruction On-Site Destruction (Requires DEA Approval and Validation) disposal_method->on_site_destruction Alternative prepare_shipment Prepare for Shipment (Complete DEA Form 41) reverse_distributor->prepare_shipment destruction_protocol Follow Validated Destruction Protocol on_site_destruction->destruction_protocol end Disposal Complete prepare_shipment->end witness_destruction Witness Destruction (2 Employees) destruction_protocol->witness_destruction complete_form41 Complete DEA Form 41 witness_destruction->complete_form41 complete_form41->end

Caption: Decision workflow for compliant this compound disposal.

On_Site_Destruction_Workflow On-Site Destruction Conceptual Workflow start This compound Waste for On-Site Destruction method_selection Select Validated Destruction Method start->method_selection chemical_degradation Chemical Degradation (e.g., Hydrolysis, Oxidation) method_selection->chemical_degradation Option 1 adsorption Adsorption onto Activated Carbon method_selection->adsorption Option 2 perform_reaction Perform Chemical Reaction per Protocol chemical_degradation->perform_reaction perform_adsorption Perform Adsorption per Protocol adsorption->perform_adsorption neutralize Neutralize Hazardous Byproducts perform_reaction->neutralize separate_solid_liquid Separate Solid from Liquid perform_adsorption->separate_solid_liquid analytical_validation Analytical Validation (e.g., HPLC, GC-MS) neutralize->analytical_validation separate_solid_liquid->analytical_validation confirm_non_retrievable Confirm Non-Retrievable Status analytical_validation->confirm_non_retrievable confirm_non_retrievable->start No, Re-treat dispose_waste Dispose of Final Waste According to EPA Regulations confirm_non_retrievable->dispose_waste Yes documentation Document Entire Process and Complete DEA Form 41 dispose_waste->documentation end On-Site Destruction Complete documentation->end

Caption: Conceptual workflow for on-site this compound destruction.

Environmental Impact of Improper Disposal

Barbiturates are known to be persistent in the environment and resistant to degradation. Improper disposal can lead to the contamination of soil and water, posing a risk to wildlife and potentially entering the human food chain. Studies have shown that barbiturates can be detected in groundwater and rivers near landfills that have received medical waste. Therefore, strict adherence to proper disposal procedures is essential to protect public health and the environment.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Probarbital

Author: BenchChem Technical Support Team. Date: December 2025

Probarbital, like other barbiturates, is a central nervous system depressant and requires careful handling to prevent accidental inhalation, ingestion, or skin contact.[1] It is prudent to treat this compound as a hazardous compound.

Essential Personal Protective Equipment (PPE)

The first line of defense against chemical exposure is the correct and consistent use of Personal Protective Equipment (PPE). The following table summarizes the recommended PPE for handling this compound in a laboratory setting.

PPE CategoryRecommendationRationale
Hand Protection Double-gloving with chemotherapy-tested nitrile gloves.[1]Provides a robust barrier against skin contact. The outer glove can be removed immediately in case of contamination, leaving the inner glove as a primary barrier.[2]
Body Protection Disposable, poly-coated gown with a solid front, long sleeves, and tight-fitting cuffs.[1]Prevents contamination of personal clothing and skin. The poly-coating offers enhanced resistance to chemical permeation. Gowns should be changed every two to three hours or immediately after a spill.
Eye & Face Protection Tightly fitting safety goggles with side shields. A face shield should be worn in addition to goggles when there is a risk of splashes.[3]Protects the eyes and face from accidental splashes of this compound solutions or powder.
Respiratory Protection An N-95 or N-100 particle mask is recommended for handling the powdered form. For large spills, a chemical cartridge-type respirator may be necessary.[3]Minimizes the risk of inhalation of airborne particles. All respirator use must be in accordance with a comprehensive respiratory protection program, including fit-testing.[4]
Head and Shoe Covers Disposable head and shoe covers.Reduces the risk of spreading contamination to other areas. Shoe covers should not be worn outside the designated handling area.[3]

Operational Plan for Handling this compound

A clear, step-by-step operational plan is crucial for the safe handling of this compound from receipt to disposal.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as oxidizing agents.[5]

  • The storage area should be clearly labeled as containing a hazardous substance and access should be restricted to authorized personnel.

2. Preparation and Handling:

  • All handling of this compound powder should be conducted in a designated area, such as a chemical fume hood or a Class II Biosafety Cabinet, to minimize inhalation exposure.[6]

  • Before handling, ensure all necessary PPE is donned correctly.

  • Use dedicated equipment (spatulas, weigh boats, etc.) for handling this compound to prevent cross-contamination.

  • Clean and decontaminate all surfaces and equipment thoroughly after each use.

3. Transportation:

  • When transporting this compound within the laboratory, use sealed, shatter-proof secondary containers to prevent spills.

Disposal Plan for this compound Waste

Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and accidental exposure.

1. Waste Segregation:

  • All disposable items that have come into contact with this compound, including gloves, gowns, and weigh boats, should be considered hazardous waste.

  • Segregate this compound waste from other laboratory waste streams.

2. Disposal Procedure:

  • For unused or expired this compound, do not flush it down the drain.[6]

  • The recommended procedure for disposal is to mix the this compound with an unappealing, inert substance such as cat litter or used coffee grounds.[7]

  • Place the mixture in a sealed, leak-proof container, such as a plastic bag.[7]

  • Dispose of the sealed container in the designated hazardous waste stream in accordance with local, state, and federal regulations.

  • For empty containers, remove or deface the label to prevent misuse and dispose of them in the appropriate waste stream.[7]

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

1. Skin Contact:

  • Immediately remove contaminated clothing.

  • Wash the affected area thoroughly with soap and water for at least 15 minutes.

  • Seek medical attention if irritation develops.[5]

2. Eye Contact:

  • Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.

  • Seek immediate medical attention.[5]

3. Inhalation:

  • Move the affected individual to fresh air immediately.

  • If breathing is difficult, provide oxygen.

  • Seek immediate medical attention.

4. Ingestion:

  • Do NOT induce vomiting.

  • If the person is conscious, rinse their mouth with water.

  • Seek immediate medical attention.

5. Spills:

  • Evacuate the immediate area.

  • If the spill is large or involves a significant amount of airborne powder, evacuate the entire laboratory and contact the appropriate emergency response team.

  • For small spills, trained personnel wearing appropriate PPE, including a respirator, should contain the spill using an absorbent material.

  • Carefully clean the area and decontaminate all surfaces.

  • All materials used for cleanup should be disposed of as hazardous waste.

Experimental Protocols

While this document does not cite specific experiments, any research involving this compound would necessitate detailed protocols that incorporate the safety measures outlined above. These protocols should be written and reviewed by the institution's safety committee before any work begins.

Visualizing the Workflow

The following diagrams illustrate the logical flow of the handling and disposal processes for this compound.

Handling_Workflow This compound Handling Workflow cluster_0 Preparation cluster_1 Handling cluster_2 Post-Handling Don PPE Don PPE Prepare Handling Area Prepare Handling Area Don PPE->Prepare Handling Area Retrieve this compound Retrieve this compound Prepare Handling Area->Retrieve this compound Weigh/Measure Weigh/Measure Retrieve this compound->Weigh/Measure Perform Experiment Perform Experiment Weigh/Measure->Perform Experiment Decontaminate Area Decontaminate Area Perform Experiment->Decontaminate Area Dispose of Waste Dispose of Waste Decontaminate Area->Dispose of Waste Doff PPE Doff PPE Dispose of Waste->Doff PPE

Caption: A flowchart illustrating the key steps in the safe handling of this compound.

Disposal_Workflow This compound Disposal Workflow Collect Waste Collect Waste Segregate Waste Segregate Waste Collect Waste->Segregate Waste Mix with Inert Material Mix with Inert Material Segregate Waste->Mix with Inert Material Seal in Labeled Container Seal in Labeled Container Mix with Inert Material->Seal in Labeled Container Store for Pickup Store for Pickup Seal in Labeled Container->Store for Pickup Hazardous Waste Pickup Hazardous Waste Pickup Store for Pickup->Hazardous Waste Pickup

Caption: A flowchart outlining the proper procedure for the disposal of this compound waste.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.